(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[4-(2-phenylbenzimidazol-1-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BN2O2/c23-20(24)15-10-12-16(13-11-15)22-18-9-5-4-8-17(18)21-19(22)14-6-2-1-3-7-14/h1-13,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOAUYBPVRIYBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=C4)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631122 | |
| Record name | [4-(2-Phenyl-1H-benzimidazol-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867044-33-5 | |
| Record name | [4-(2-Phenyl-1H-benzimidazol-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Phenyl-1H-benzimidazol-1-yl)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid (CAS 867044-33-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid is a versatile organic compound that serves as a crucial building block in various fields of chemical research, particularly in medicinal chemistry and materials science. Its unique structure, featuring a 2-phenyl-1H-benzo[d]imidazole core attached to a phenylboronic acid moiety, allows for its use in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules with diverse functionalities.
The 2-phenyl-1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antitumor, and as modulators of GABA-A receptors. Furthermore, this core structure is of significant interest in materials science, where its derivatives are utilized in the development of organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, along with detailed experimental protocols and an examination of its role in cellular signaling pathways.
Chemical and Physical Properties
This compound is typically a solid at room temperature. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 867044-33-5 | [1] |
| Molecular Formula | C₁₉H₁₅BN₂O₂ | [1] |
| Molecular Weight | 314.15 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process. A plausible and commonly employed synthetic route involves two key steps: first, the synthesis of the precursor 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole, followed by its conversion to the desired boronic acid via a borylation reaction.
Experimental Protocol: Synthesis of 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole
This procedure is adapted from general methods for the synthesis of N-aryl benzimidazoles.
Materials:
-
2-phenyl-1H-benzo[d]imidazole
-
1-bromo-4-iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction flask, add 2-phenyl-1H-benzo[d]imidazole (1.0 eq), 1-bromo-4-iodobenzene (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to the flask and degas the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 120-140 °C and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole.
Experimental Protocol: Synthesis of this compound
This borylation procedure is based on the Miyaura borylation reaction.
Materials:
-
1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Hexane
Procedure:
-
In a reaction vessel, dissolve 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole (1.0 eq), B₂pin₂ (1.1 eq), and KOAc (3.0 eq) in anhydrous 1,4-dioxane.
-
Degas the solution with an inert gas for 20-30 minutes.
-
Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture and continue to degas for another 10 minutes.
-
Heat the mixture to 80-90 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter it through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water.
-
To hydrolyze the pinacol ester, stir the organic layer with 1 M HCl for 2-4 hours.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude boronic acid by recrystallization from a suitable solvent system (e.g., DCM/hexane) to yield this compound.
Characterization Data
Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):
-
Aromatic protons of the benzimidazole and phenyl rings would appear in the range of δ 7.0-8.5 ppm.
-
The protons on the phenyl ring bearing the boronic acid group would show distinct splitting patterns.
-
The B(OH)₂ protons would likely appear as a broad singlet, which is exchangeable with D₂O.
Expected ¹³C NMR Spectral Features (in CDCl₃ or DMSO-d₆):
-
Aromatic carbons would resonate in the region of δ 110-155 ppm.
-
The carbon atom attached to the boron atom would have a characteristic chemical shift.
Applications in Scientific Research
Organic Synthesis: Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is as a key intermediate in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a C-C bond between the boronic acid and an organic halide or triflate, enabling the synthesis of complex biaryl and polyaryl structures. These structures are often the core of functional materials and biologically active molecules.
This protocol provides a general framework for the use of the title compound in a Suzuki-Miyaura reaction.
Materials:
-
This compound
-
Aryl halide or triflate (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Pd(dppf)Cl₂)
-
Base (e.g., Potassium carbonate, Sodium carbonate, or Cesium fluoride)
-
Solvent (e.g., Toluene, 1,4-Dioxane, DMF, often with water)
Procedure:
-
In a reaction flask, combine this compound (1.2 eq), the aryl halide/triflate (1.0 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.01-0.05 eq).
-
Add the solvent system to the flask.
-
Degas the mixture by bubbling an inert gas through it for 20-30 minutes.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.
Materials Science: Organic Light-Emitting Diodes (OLEDs)
The 2-phenyl-1H-benzo[d]imidazole core is a component of various materials used in the fabrication of OLEDs. These materials can function as hosts in the emissive layer or as charge-transporting materials. The boronic acid functionality of the title compound allows for its incorporation into larger conjugated systems designed to have specific electronic and photophysical properties required for efficient OLED performance. Derivatives have been shown to be effective in achieving deep-blue emission in non-doped OLEDs.[2]
Table 2: Performance of a Non-Doped OLED using a Carbazole-π-Imidazole Derivative [2]
| Parameter | Value |
| Maximum Luminance | 11,364 cd/m² |
| Maximum External Quantum Efficiency (EQE) | 4.43% |
| CIE Coordinates | (0.157, 0.080) |
| Turn-on Voltage | ~3 V |
Note: This data is for a derivative and illustrates the potential of the core structure.
References
Physicochemical Properties of (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid: An In-depth Technical Guide
Abstract
(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid is a versatile organic compound that integrates the structural features of both benzimidazole and phenylboronic acid. This unique combination makes it a valuable building block in medicinal chemistry, organic synthesis, and materials science. Its benzimidazole core is a common scaffold in many biologically active compounds, while the boronic acid moiety enables various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This document provides a comprehensive overview of the known physicochemical properties, experimental protocols for its synthesis and characterization, and its applications for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
This compound is typically a white to off-white crystalline powder.[1] Its core structure consists of a phenyl ring substituted with a boronic acid group, which is in turn linked to a benzimidazole ring that also bears a phenyl substituent.
Data Summary
The quantitative physicochemical properties of the compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₅BN₂O₂ | [1][2] |
| Molecular Weight | 314.15 g/mol | [1][2] |
| Appearance | White to almost white crystalline powder | [1] |
| Purity | ≥95% - 98% | [1][2] |
| Density | 1.21 g/cm³ | [1][3] |
| CAS Number | 867044-33-5 | [4] |
| Storage Conditions | Room Temperature, Sealed in Dry, Keep in Dark Place | [1][5] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication of scientific findings and for the effective application of the compound in further research.
Synthesis Workflow
The synthesis of this compound derivatives often involves a multi-step process. A common strategy is the coupling of a pre-formed benzimidazole core with a boronic acid-containing fragment. The diagram below illustrates a generalized synthetic workflow.
Caption: Generalized workflow for the synthesis of the target compound.
Methodology Detail:
-
Benzimidazole Ring Formation: The synthesis typically begins with the condensation reaction between a 1,2-phenylenediamine and a benzaldehyde derivative. This reaction can be carried out under various conditions, often involving an oxidizing agent or catalyst in a suitable solvent like ethanol.
-
N-Arylation (Coupling): The resulting 2-phenyl-1H-benzo[d]imidazole is then coupled with an aryl halide, such as a (4-bromophenyl)boronic acid ester, via a cross-coupling reaction. This step forms the crucial C-N bond, linking the benzimidazole nitrogen to the phenylboronic acid moiety.
-
Purification: The crude product is purified using standard laboratory techniques. Column chromatography on silica gel is commonly employed to separate the desired product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can be used for further purification to achieve high purity.[9]
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is critical. A standard analytical workflow involves spectroscopic and chromatographic methods.
Caption: Standard workflow for analytical characterization.
Methodology Detail:
-
NMR Spectroscopy:
-
¹H NMR: Used to determine the number and types of protons, providing information about the aromatic and other protons in the molecule's structure. For related compounds, spectra are often recorded on 400 MHz or 500 MHz instruments using solvents like DMSO-d₆.[9][10][11]
-
¹³C NMR: Provides information on the carbon framework of the molecule.
-
¹¹B NMR: Specifically used to characterize the boron center of the boronic acid, which typically shows a characteristic chemical shift.[10]
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of the compound, confirming its elemental composition.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for assessing the purity of the final compound. A high purity level (often >99%) is crucial for applications in drug development.[12]
Applications and Biological Significance
The unique structure of this compound makes it a valuable intermediate in several fields.
Role in Organic Synthesis
The boronic acid group is a cornerstone of the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds.[1][13] This makes this compound an essential building block for constructing more complex molecules, particularly biaryl structures that are common in pharmaceuticals and advanced materials.[1][13]
Potential in Medicinal Chemistry
-
Scaffold for Drug Design: The benzimidazole ring system is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. Derivatives of 2-phenyl-1H-benzo[d]imidazole have been investigated as inhibitors of enzymes like 17β-HSD10 for potential Alzheimer's disease treatment and as modulators of GABA-A receptors.[11][14][15]
-
Targeted Therapies: Boronic acids can form reversible covalent bonds with diols, a feature present in many biological molecules like sugars and glycoproteins.[1][16] This property is exploited in the design of sensors and targeted drug delivery systems.[1][16] Phenylboronic acid itself has been shown to inhibit cancer cell migration by affecting key signaling networks.[17]
Interaction with Signaling Pathways
While specific pathway interactions for this exact molecule are not detailed, the activities of its constituent parts suggest potential biological effects. Phenylboronic acid (PBA) has been shown to inhibit the migration of prostate cancer cells by decreasing the activity of the Rho family of GTP-binding proteins, including RhoA, Rac1, and Cdc42.[17] These proteins are critical regulators of the actin cytoskeleton and cell motility.
The diagram below illustrates the potential inhibitory effect of a phenylboronic acid-containing compound on the RhoA signaling pathway, which is crucial for cell contractility and migration.
Caption: Potential inhibition of the RhoA pathway by the compound.[17]
This inhibition of RhoA activity leads to decreased phosphorylation of myosin light chain kinase and reduced actomyosin-based contractility, which are key steps in cell migration.[17] This makes the Rho GTPase pathway an attractive target for developing treatments to prevent cancer metastasis.[17]
Conclusion
This compound is a compound of significant interest due to its hybrid structure. Its physicochemical properties make it a stable, versatile building block for organic synthesis, particularly for creating complex molecules via Suzuki-Miyaura coupling.[1][13] Furthermore, the presence of the biologically active benzimidazole scaffold and the pathway-modulating potential of the phenylboronic acid moiety highlight its promise as a lead compound for the development of novel therapeutics, especially in oncology and neurology. Further research into its specific biological targets and mechanisms of action is warranted to fully exploit its potential in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 867044-33-5 | this compound - Moldb [moldb.com]
- 3. [4-(2-Phenyl-1H-benzimidazol-1-yl)phenyl]boronic acid | 867044-33-5 [chemnet.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 8. researchgate.net [researchgate.net]
- 9. thno.org [thno.org]
- 10. raineslab.com [raineslab.com]
- 11. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenyl Boronic Acid - HPLC Purity 99% | Manufactured with Optimum Quality Ingredients - Hplc Purity 99% | Manufactured With Optimum Quality Ingredients at Best Price in Hyderabad | Stereo Drugs Pvt. Ltd. [tradeindia.com]
- 13. nbinno.com [nbinno.com]
- 14. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic route for (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid, a valuable building block in medicinal chemistry and materials science.[1] The synthesis involves a multi-step process, commencing with the formation of the 2-phenylbenzimidazole core, followed by N-arylation, and culminating in the introduction of the boronic acid functionality. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic pathway.
Overview of the Synthetic Strategy
The synthesis of the target compound, this compound (CAS Number: 867044-33-5), is strategically divided into three key stages:
-
Step 1: Synthesis of 2-Phenyl-1H-benzo[d]imidazole. This initial step involves the condensation of o-phenylenediamine with benzaldehyde to form the core benzimidazole structure.
-
Step 2: N-Arylation of 2-Phenyl-1H-benzo[d]imidazole. The previously synthesized 2-phenylbenzimidazole undergoes a copper-catalyzed Ullmann-type condensation with 1-bromo-4-iodobenzene to introduce the phenyl substituent at the N1 position of the benzimidazole ring.
-
Step 3: Borylation of 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole. The final step involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent acidic workup to yield the desired boronic acid.
References
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid
Disclaimer: Despite extensive searches of scientific literature, chemical databases, and patent repositories, the experimental ¹H and ¹³C NMR spectra for (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid (CAS 867044-33-5) are not publicly available. This guide has been constructed using predicted chemical shifts based on the analysis of structurally similar compounds and established principles of nuclear magnetic resonance spectroscopy. The provided data should be considered as an estimation until experimental verification is available.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the expected nuclear magnetic resonance (NMR) characteristics of this compound. This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Understanding its spectral properties is crucial for its synthesis, characterization, and application in further research.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei of the target molecule. These predictions are based on the known spectral data of benzimidazole, phenylboronic acid, and their derivatives. The numbering of the atoms for the purpose of NMR assignment is shown in Figure 1.

Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4', H-7' | 7.80 - 7.90 | d | ~8.0 |
| H-5', H-6' | 7.30 - 7.45 | m | |
| H-2'', H-6'' | 7.65 - 7.75 | d | ~8.2 |
| H-3'', H-5'' | 7.40 - 7.50 | d | ~8.2 |
| H-2''', H-6''' | 7.75 - 7.85 | m | |
| H-3''', H-5''' | 7.50 - 7.60 | m | |
| H-4''' | 7.45 - 7.55 | m | |
| B(OH)₂ | 8.00 - 8.50 | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbons | Predicted Chemical Shift (δ, ppm) |
| C-2' | 152.0 - 154.0 |
| C-3a' | 143.0 - 145.0 |
| C-4' | 120.0 - 122.0 |
| C-5' | 123.0 - 125.0 |
| C-6' | 122.0 - 124.0 |
| C-7' | 110.0 - 112.0 |
| C-7a' | 135.0 - 137.0 |
| C-1'' | 138.0 - 140.0 |
| C-2'', C-6'' | 127.0 - 129.0 |
| C-3'', C-5'' | 135.0 - 137.0 |
| C-4'' (C-B) | 130.0 - 135.0 (broad) |
| C-1''' | 129.0 - 131.0 |
| C-2''', C-6''' | 129.5 - 131.5 |
| C-3''', C-5''' | 128.5 - 130.5 |
| C-4''' | 130.0 - 132.0 |
Experimental Protocols
The following section details a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for compounds similar to this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the solid compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for benzimidazole derivatives as it can effectively dissolve the compound and allows for the observation of exchangeable protons like those in the boronic acid group.[3] Other potential solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.
-
Capping and Labeling: Securely cap the NMR tube and label it with the sample's identity.
NMR Data Acquisition
-
Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.
-
Tuning and Shimming: Before data acquisition, the probe should be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: A spectral width of approximately 16 ppm is generally adequate.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended.
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be used.
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence, such as zgpg30, should be used to simplify the spectrum and improve sensitivity.
-
Spectral Width: A spectral width of around 220 ppm is typically required.
-
Acquisition Time: An acquisition time of 1-2 seconds is appropriate.
-
Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually necessary for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Visualizations
The following diagrams illustrate the logical workflow for NMR analysis and the structural relationships within the molecule relevant to its NMR spectra.
References
An In-depth Technical Guide to the Stability and Storage of (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the stability and storage considerations for (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid based on the general properties of arylboronic acids. Specific quantitative stability data for this compound is not publicly available. The recommendations and protocols outlined herein are based on established principles for this class of molecules and should be adapted and validated for specific experimental contexts.
Introduction
This compound is a complex organic molecule that combines the structural features of a benzimidazole and a phenylboronic acid. Such compounds are of significant interest in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of larger, functional molecules through reactions like the Suzuki-Miyaura coupling. The boronic acid moiety, while synthetically versatile, introduces inherent stability challenges that must be understood and managed to ensure the integrity and reproducibility of experimental results. This guide provides a detailed examination of the factors influencing the stability of this compound and offers best practices for its storage and handling.
Chemical Stability Profile
The stability of this compound is primarily influenced by the reactivity of the boronic acid group. Several degradation pathways are common to arylboronic acids and are expected to be relevant for the title compound.
Key Degradation Pathways:
-
Oxidation: Arylboronic acids are susceptible to oxidation, which can convert the boronic acid group to a hydroxyl group, yielding the corresponding phenol. This process can be accelerated by the presence of oxidizing agents and certain metal ions.
-
Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the loss of the boronic acid functionality. Protodeboronation of arylboronic acids can be promoted under acidic or basic conditions and may be catalyzed by residual palladium from synthesis.[1][2]
-
Trimerization (Boroxine Formation): In the solid state and in non-aqueous solutions, boronic acids can undergo intermolecular dehydration to form a cyclic anhydride known as a boroxine. This is a reversible process, and the boroxine will readily hydrolyze back to the boronic acid in the presence of water.[3]
The general stability of arylboronic acids is influenced by steric and electronic factors of their substituents.[4][5] The large, heterocyclic substituent in this compound may impart specific stability characteristics that would require empirical study to fully elucidate.
A summary of the general stability characteristics of arylboronic acids, applicable to the target compound, is presented in Table 1.
Table 1: Summary of General Stability Characteristics of Arylboronic Acids
| Parameter | General Stability Profile |
| Thermal Stability | Generally stable at ambient temperatures. Decomposition temperature varies depending on the specific structure. Thermal analysis (TGA/DSC) can be used for characterization.[3][6] |
| Light Sensitivity | Some organic molecules are sensitive to UV or visible light. It is best practice to store in amber vials or in the dark to prevent potential photodegradation. |
| pH Sensitivity | Prone to protodeboronation under strongly acidic or basic conditions. Stability is often greatest near a neutral pH.[1][2] |
| Oxidative Stability | Susceptible to oxidation. Contact with strong oxidizing agents should be avoided. Storage under an inert atmosphere can mitigate oxidative degradation. |
| Hygroscopicity | Boronic acids can be hygroscopic and may absorb atmospheric moisture, which can facilitate degradation or boroxine hydrolysis. |
Recommended Storage and Handling Conditions
To maintain the purity and integrity of this compound, specific storage and handling procedures are recommended. These are summarized in Table 2.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation |
| Temperature | Store in a cool environment, typically at 2-8 °C. For long-term storage, temperatures of -20 °C may be considered. Avoid repeated freeze-thaw cycles. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture exposure. |
| Light Exposure | Keep in a light-resistant container, such as an amber glass vial, and store in a dark location. |
| Container | Use a tightly sealed, non-reactive container (e.g., glass or a suitable plastic like polyethylene). |
| Handling | Handle in a controlled environment, such as a glove box or under a stream of inert gas, to minimize exposure to air and moisture. Use clean, dry spatulas and glassware. |
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a formal stability study should be conducted. The following is a representative protocol.
4.1. High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Monitoring
HPLC is a primary technique for assessing the purity of a compound and quantifying its degradation over time.
-
Objective: To develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradants.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a common starting point. Optimization may be required to achieve adequate separation.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The use of acidic modifiers should be carefully evaluated, as on-column hydrolysis can be a concern for boronic acids.[7][8][9]
-
Detection: UV detection at a wavelength where the compound and its expected degradants have significant absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Subject aliquots of the stock solution to stress conditions (e.g., elevated temperature, acid/base hydrolysis, oxidation with H₂O₂, and photolytic exposure).
-
Analyze the stressed samples by HPLC alongside a control sample.
-
The method is considered stability-indicating if all degradation products are resolved from the parent peak.
-
4.2. Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide insights into the thermal stability of the compound.
-
Objective: To determine the melting point and decomposition temperature of the compound.
-
Instrumentation: A DSC and a TGA instrument.
-
Procedure (TGA):
-
A small amount of the sample is placed in the TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.
-
The weight loss of the sample is recorded as a function of temperature. Significant weight loss indicates decomposition.[6]
-
-
Procedure (DSC):
-
A small amount of the sample is sealed in a DSC pan.
-
The sample is heated at a constant rate.
-
The heat flow to the sample is measured relative to a reference, revealing endothermic events like melting and exothermic events like decomposition.[10]
-
Visualizations
The following diagrams illustrate key concepts related to the stability and analysis of arylboronic acids.
References
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 3. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 6. kiche.or.kr [kiche.or.kr]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Guide: Solubility of (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid (Molecular Formula: C₁₉H₁₅BN₂O₂, Molecular Weight: 314.15 g/mol ) in organic solvents.[1] As a crucial intermediate in medicinal chemistry for targeted therapies and in materials science for advanced polymers and electronics, understanding its solubility is paramount for synthesis, purification, and formulation.[2][3][4] While specific quantitative solubility data for this compound is not extensively available in public literature, this document provides a comprehensive overview of the solubility characteristics of the parent compound, phenylboronic acid, as a relevant proxy. Furthermore, it details established experimental protocols for determining boronic acid solubility, enabling researchers to generate precise data for the title compound.
Introduction to this compound
This compound is a complex organic molecule featuring a benzimidazole core linked to a phenylboronic acid moiety.[1] This structure makes it a valuable building block in various chemical applications. The boronic acid group is highly versatile, most notably for its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2] The benzimidazole portion of the molecule is a significant pharmacophore in drug discovery, known for its role in developing targeted cancer therapies.[4] Given its utility, a thorough understanding of its solubility in different organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating for downstream applications.
Solubility of Boronic Acids: A General Overview
The solubility of boronic acids is influenced by several factors, including the nature of the substituents on the phenyl ring and the polarity of the solvent.[5] Boronic acids can form hydrogen bonds through their hydroxyl groups, which generally promotes solubility in polar organic solvents.[6] However, they are also known to undergo dehydration to form cyclic anhydrides called boroxines, a process that can complicate solubility measurements and lead to variability in reported data.[5][7]
Qualitative Solubility: Generally, phenylboronic acid and its derivatives are soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride.[8]
Quantitative Solubility Data for Phenylboronic Acid (Proxy)
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the solubility of the parent compound, phenylboronic acid, in various organic solvents. This data serves as a useful baseline for estimating the solubility behavior of its derivatives. The data was determined using a dynamic method where the temperature of dissolution for a known mole fraction was measured.[7][9]
| Solvent | Temperature (°C) | Solubility (Mole Fraction, x) |
| Ketones | ||
| Acetone | 20 | ~0.15 |
| 30 | ~0.25 | |
| 40 | ~0.40 | |
| 3-Pentanone | 20 | ~0.10 |
| 40 | ~0.20 | |
| 60 | ~0.40 | |
| Ethers | ||
| Dipropyl Ether | 20 | ~0.20 |
| 30 | ~0.35 | |
| 40 | ~0.55 | |
| Chloroalkanes | ||
| Chloroform | 20 | ~0.05 |
| 30 | ~0.08 | |
| 40 | ~0.12 | |
| Hydrocarbons | ||
| Methylcyclohexane | 20 | < 0.01 |
| 40 | < 0.01 | |
| 60 | ~0.01 |
Note: Data is extrapolated from graphical representations in the cited literature and should be considered approximate.[7][9] Phenylboronic acid exhibits the highest solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[7][9]
Experimental Protocol: Dynamic Method for Solubility Determination
A reliable and commonly used technique to determine the solubility of boronic acids is the dynamic (or synthetic) method.[5][6][9][10] This method involves visually or instrumentally observing the precise temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[9][10]
4.1. Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol, chloroform)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe (accuracy ±0.1 °C)
-
Luminance probe or a laser beam and photodetector for turbidity measurement
-
Analytical balance (accuracy ±0.0001 g)
4.2. Procedure
-
Sample Preparation: Accurately weigh a specific amount of the boronic acid and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.[7][10]
-
Heating and Stirring: Place the vessel in the thermostat bath. Begin vigorous stirring to ensure the mixture is homogeneous. Heat the sample at a slow, constant rate (e.g., 0.1-0.5 °C/min).[6][10]
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done by observing the scattering of a laser beam or by using a luminance probe that measures the intensity of light passing through the solution.[9][10]
-
Determination of Dissolution Temperature: Record the temperature at which the last solid particles disappear, and the solution becomes clear.[10] This is the equilibrium solubility temperature for that specific composition and is often marked by a sharp increase in measured light intensity.[6]
-
Data Collection: Repeat the procedure with different compositions of the solute and solvent to construct a full solubility curve (solubility vs. temperature).[10]
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the key steps of the dynamic method for solubility determination.
Caption: Workflow for Dynamic Solubility Determination.
5.2. Key Application: Suzuki-Miyaura Coupling
This compound is a key reactant in Suzuki-Miyaura coupling, a powerful method for forming C-C bonds. The choice of solvent, dictated by solubility, is crucial for reaction success.[2]
Caption: Suzuki-Miyaura Cross-Coupling Reaction.
Conclusion
While direct quantitative solubility data for this compound remains scarce in the public domain, this guide provides a robust framework for researchers. By leveraging solubility data from the parent phenylboronic acid and employing the detailed dynamic method protocol, scientists can effectively determine the solubility of this compound in various organic solvents. This foundational data is essential for advancing its application in the critical fields of drug development and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Design and synthesis of 2-phenyl benzimidazole derivatives as VEGFR-2 inhibitors with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. d-nb.info [d-nb.info]
- 10. benchchem.com [benchchem.com]
The Multifaceted Therapeutic Potential of 2-Phenyl-1H-benzo[d]imidazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-phenyl-1H-benzo[d]imidazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of these derivatives. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Anticancer Activity
Derivatives of 2-phenyl-1H-benzo[d]imidazole have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are often multifaceted, with a significant number of compounds functioning as inhibitors of human topoisomerase I, an enzyme crucial for DNA replication and repair.
Quantitative Anticancer Activity Data
The following table summarizes the 50% growth inhibition (GI₅₀) values for selected 2-phenyl-1H-benzo[d]imidazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | GI₅₀ (µM) | Reference |
| 11a | Panel of 60 human cancer cell lines | 0.16 - 3.6 | [1] |
| 12a | Panel of 60 human cancer cell lines | 0.16 - 3.6 | [1] |
| 12b | Panel of 60 human cancer cell lines | 0.16 - 3.6 | [1] |
Note: The GI₅₀ values represent the concentration of the compound required to inhibit the growth of the cancer cell population by 50%.
Key Experimental Protocol: Human Topoisomerase I DNA Relaxation Assay
This assay is fundamental to identifying compounds that inhibit the catalytic activity of human topoisomerase I.
Objective: To determine the concentration at which a test compound inhibits 50% of the supercoiled DNA relaxation activity of human topoisomerase I (IC₅₀).
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
Assay Buffer: 10 mM Tris-HCl (pH 7.9), 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol
-
Test compounds dissolved in DMSO
-
DNA loading dye
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures containing the assay buffer, supercoiled DNA, and varying concentrations of the test compound.
-
Initiate the reaction by adding human topoisomerase I to each mixture. A control reaction without the test compound should be included.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands. The percentage of inhibition is calculated relative to the control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration. For instance, compound 12b was found to inhibit 50% of the DNA relaxation by human topoisomerase I at a concentration of 16 µM.[1]
Signaling Pathway: Topoisomerase I Inhibition and Cell Cycle Arrest
The inhibition of topoisomerase I by 2-phenyl-1H-benzo[d]imidazole derivatives leads to the stabilization of the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strand, resulting in DNA damage and the activation of cell cycle checkpoints, ultimately leading to apoptosis. Several potent derivatives have been shown to cause G2/M phase cell cycle arrest.[1]
Antimicrobial Activity
The 2-phenyl-1H-benzo[d]imidazole core is also a key pharmacophore in the development of novel antimicrobial agents. These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 18 | Candida albicans | - | [2] |
| Compound 22 | Candida albicans | - | [2] |
| Compound 25 | Candida albicans | - | [2] |
| Various Derivatives | E. faecalis, S. aureus | 50-400 | [3] |
| Various Derivatives | E. coli, P. aeruginosa | 50-400 | [3] |
| Various Derivatives | Fungi | 50-800 | [3] |
Note: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Key Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard method used to determine the minimum inhibitory concentration of an antimicrobial agent.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.
Materials:
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
96-well microtiter plates
-
Test compounds serially diluted in the appropriate broth
-
Positive control (microorganism in broth without compound)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Dispense the appropriate broth into the wells of a 96-well plate.
-
Create a two-fold serial dilution of the test compound across the wells.
-
Add the standardized microbial inoculum to each well (except the negative control).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Antiviral Activity
The versatility of the 2-phenyl-1H-benzo[d]imidazole scaffold extends to antiviral applications, with derivatives showing inhibitory activity against a range of RNA and DNA viruses.[4] These compounds represent a valuable starting point for the development of new antiviral therapies.
Reported Antiviral Activities
Several 2-phenylbenzimidazole analogs have been screened for their antiviral activity, demonstrating efficacy against viruses such as:
-
Coxsackievirus B2 (CVB-2)
-
Bovine Viral Diarrhea Virus (BVDV)
-
Herpes Simplex Virus-1 (HSV-1)
-
Yellow Fever Virus (YFV)[4]
-
Vaccinia Virus (VV)[4]
One notable derivative exhibited potent activity against Vaccinia Virus with an EC₅₀ value of 0.1 µM, while others showed promising inhibition of BVDV with EC₅₀ values in the range of 0.8 to 1.5 µM.[4]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a key area of pharmaceutical research. 2-Phenyl-1H-benzo[d]imidazole derivatives have been investigated for their potential to modulate inflammatory pathways.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[5] By inhibiting these enzymes, the production of pro-inflammatory mediators like prostaglandins and leukotrienes is reduced. Some derivatives have also been shown to decrease the production of pro-inflammatory cytokines like TNF-α and IL-6.[5][6]
Other Biological Activities
Beyond the major areas highlighted above, 2-phenyl-1H-benzo[d]imidazole derivatives have shown potential in treating a variety of other conditions.
-
α-Glucosidase Inhibition: Certain derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[7] This makes them promising candidates for the development of new anti-diabetic agents. For instance, compounds 15o and 22d exhibited IC₅₀ values of 2.09 ± 0.04 µM and 0.71 ± 0.02 µM, respectively, against α-glucosidase.[7]
-
17β-HSD10 Inhibition: A series of 44 derivatives were designed and synthesized as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease.[8][9] Compound 33 was identified as a particularly potent inhibitor with an IC₅₀ of 1.65 µM and demonstrated the ability to alleviate cognitive impairment in a mouse model.[9]
Conclusion
The 2-phenyl-1H-benzo[d]imidazole scaffold is a remarkably versatile platform for the design and development of new therapeutic agents. The extensive research into its derivatives has revealed a broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of these promising compounds for clinical applications. The logical relationships and experimental workflows visualized through Graphviz further aim to clarify the pathways to discovery and evaluation in this exciting area of medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and antimicrobial activity of some new 2-phenyl-N-substituted carboxamido-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Ascendance of Benzimidazole Boronic Acids: Versatile Scaffolds in Modern Medicinal Chemistry
For Immediate Release
[City, State] – The benzimidazole nucleus, a privileged scaffold in drug discovery, is gaining renewed attention with the incorporation of a boronic acid moiety. This strategic combination gives rise to benzimidazole boronic acids, a class of compounds demonstrating significant potential across diverse therapeutic areas, including oncology and infectious diseases. This technical guide delves into the synthesis, biological activities, and therapeutic promise of these versatile building blocks, offering valuable insights for researchers, scientists, and drug development professionals.
The unique chemical architecture of benzimidazole boronic acids, merging the biological relevance of the benzimidazole core with the unique reactivity of the boronic acid group, allows for novel interactions with biological targets. This has spurred research into their efficacy as potent enzyme inhibitors and modulators of key cellular signaling pathways.
Anticancer Potential: Targeting the PI3K/Akt/mTOR Pathway
A growing body of evidence highlights the anticancer properties of benzimidazole derivatives, with a notable focus on their ability to modulate the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] Dysregulation of this critical pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2]
One notable example, though not a boronic acid derivative itself, is the novel benzimidazole compound DHW-221, which has been identified as a potent dual inhibitor of PI3K and mTOR.[1] This compound has demonstrated significant anti-non-small cell lung cancer (NSCLC) activity by inhibiting cell proliferation, migration, and invasion, and by inducing apoptosis.[1] The success of such compounds underscores the potential of the benzimidazole scaffold in targeting this pathway.
While direct studies on a broad range of benzimidazole boronic acids as PI3K/mTOR inhibitors are emerging, the existing data on related benzimidazole compounds provide a strong rationale for their investigation in this context. The boronic acid moiety can form covalent bonds with serine residues in the active sites of kinases, potentially leading to enhanced potency and selectivity.
Below is a table summarizing the in vitro inhibitory activities of a selection of benzimidazole derivatives against key kinases in the PI3K/Akt/mTOR pathway and various cancer cell lines.
| Compound ID | Target(s) | IC50 (nM) | Cell Line(s) | IC50 (µM) | Reference |
| DHW-221 | PI3Kα | 0.5 | A549, Siha, MCF-7, HepG2, PC3, HCT-116 | - | [1] |
| PI3Kβ | 1.9 | ||||
| PI3Kγ | 1.8 | ||||
| PI3Kδ | 0.74 | ||||
| mTOR | 3.9 | ||||
| Compound 4w | PI3K (unspecified) | - | A549 | 1.55 ± 0.18 | [3] |
| BKM120 (Reference) | PI3K (unspecified) | - | A549 | 9.75 ± 1.25 | [3] |
| Compound 9 | - | - | MCF7 | 3.84 ± 0.62 | [4] |
| Doxorubicin (Reference) | - | - | MCF7 | 5.93 ± 0.33 | [4] |
| Compound 23a | - | - | A549, MCF-7, HEP-G2, OVCAR-3 | 9.73, 8.91, 10.93, 10.76 | [5] |
| Cisplatin (Reference) | - | - | MCF-7, OVCAR-3 | 11.70, 16.04 | [5] |
| Compound 4c | EGFR, BRAFV600E | 0.11 µM, 0.55 µM | NCI-60 Panel | - | [6] |
| Compound 4e | EGFR, BRAFV600E | 0.09 µM, - | NCI-60 Panel | - | [6] |
| Erlotinib (Reference) | EGFR | 0.08 µM | - | - | [6] |
Antimicrobial Applications
Benzimidazole boronic acids have also emerged as promising candidates in the fight against microbial infections. Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes.[7] A recent study detailed the synthesis of novel phenylboronic acid-substituted benzimidazole derivatives and their evaluation against a panel of human pathogens.[7]
The following table summarizes the antimicrobial activity of selected benzimidazole derivatives, where data is available.
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Compound Series 62 | E. coli | 2 | [8] |
| Linezolid (Reference) | E. coli | 8 | [8] |
| Compound Series 63 | MRSA, E. faecalis, E. coli, K. pneumoniae | 16, 32, 4, 8 | [8] |
| Ampicillin (Reference) | MRSA, E. faecalis | 4, 1 | [8] |
| Ceftazidime (Reference) | E. coli, K. pneumoniae | 8, >128 | [8] |
| Compound 11d | S. aureus, B. subtilis, E. coli, P. aeruginosa | 2, 2, 16, 8 | |
| Compound 5b | E. coli 35218 | 6.25 | |
| Chloramphenicol (Reference) | E. coli 35218 | 12.5 | |
| Various Derivatives | E. faecalis, S. aureus | 12.5 - 400 | [9] |
| Various Derivatives | C. tropicalis | 6.25 - 400 | [9] |
Experimental Protocols
Synthesis of 2-Arylbenzimidazoles using Boric Acid Catalyst
This protocol describes a general, one-step synthesis of 2-arylbenzimidazoles from o-phenylenediamine and aromatic aldehydes, utilizing boric acid as an efficient and mild catalyst in an aqueous medium.
Materials:
-
o-phenylenediamine
-
Substituted aromatic aldehyde
-
Boric acid
-
Water
Procedure:
-
A mixture of o-phenylenediamine (1 mmol), the aromatic aldehyde (1 mmol), and boric acid (10 mol%) is stirred in water (10 mL) at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by adding a solution of sodium carbonate to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried. If necessary, the product can be purified by recrystallization or column chromatography.
In Vitro PI3K/mTOR Kinase Assay
This protocol outlines a general procedure to assess the inhibitory activity of benzimidazole boronic acids against PI3K and mTOR kinases.
Materials:
-
Recombinant PI3K and mTOR enzymes
-
ATP and appropriate kinase buffer
-
Substrate (e.g., PIP2 for PI3K, p70S6K for mTOR)
-
Test compounds (benzimidazole boronic acids)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, its specific substrate, and the kinase buffer.
-
Add the test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, to quantify the amount of ADP produced or substrate phosphorylated.
-
Calculate the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of benzimidazole boronic acids against bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (benzimidazole boronic acids)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial twofold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well containing the test compound with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Molecular Landscape
To better understand the intricate cellular processes targeted by benzimidazole boronic acids, graphical representations of signaling pathways and experimental workflows are invaluable.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by benzimidazole boronic acids.
Caption: General experimental workflow for the synthesis and biological evaluation of benzimidazole boronic acids.
Conclusion
Benzimidazole boronic acids represent a promising and versatile class of compounds with significant potential in medicinal chemistry. Their ability to interact with key biological targets, particularly within the PI3K/Akt/mTOR signaling pathway, positions them as attractive candidates for the development of novel anticancer agents. Furthermore, their demonstrated antimicrobial activity opens avenues for addressing the challenge of infectious diseases. The synthetic accessibility and the potential for diverse functionalization of the benzimidazole boronic acid scaffold provide a robust platform for the generation of extensive compound libraries for further structure-activity relationship studies. Continued research in this area is poised to unlock the full therapeutic potential of these remarkable molecules.
References
- 1. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Boronic Acid-substituted Benzimidazole Derivatives and Their Supramolecular Hybrid System Formed with Glutathione-functionalized Graphene Quantum Dots:Synthesis, Antimicrobial Activities and Molecular Docking Calculations [crcu.jlu.edu.cn]
- 8. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expanding Role of Boronic Acids in Drug Discovery and Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of boronic acid moieties into therapeutic agents has marked a significant advancement in modern medicinal chemistry. Initially met with skepticism due to preconceived notions of toxicity, boron-containing compounds, particularly boronic acids, have emerged as a versatile and potent class of drugs. This is underscored by the approval of several boronic acid-based drugs by the U.S. Food and Drug Administration (FDA) and other regulatory bodies for a range of indications, including cancer, infectious diseases, and inflammatory conditions.[1][2][3] This in-depth technical guide provides a comprehensive review of the core principles, quantitative data, and experimental methodologies that underpin the successful application of boronic acids in drug discovery and development.
The Unique Chemistry of Boronic Acids in a Biological Context
Boronic acids possess a unique set of chemical properties that make them particularly well-suited for drug design. Their defining feature is the presence of a boron atom bonded to two hydroxyl groups and a carbon atom. This configuration imparts a mild Lewis acidity, allowing the boron atom to reversibly form stable covalent bonds with biological nucleophiles, such as the serine and threonine residues found in the active sites of many enzymes.[2][3] This ability to engage in reversible covalent inhibition is a key differentiator from many traditional small molecule inhibitors and contributes to their enhanced potency and selectivity.[4][5] Furthermore, the geometry of the boron center can transition from a trigonal planar sp² hybridized state to a tetrahedral sp³ hybridized state upon binding, mimicking the transition state of substrate hydrolysis in many enzymatic reactions.
Approved Boronic Acid Drugs: A Snapshot of Success
The clinical and commercial success of boronic acid drugs validates their therapeutic potential. To date, five drugs containing a boronic acid or a related boronate ester have received FDA approval, with several others in various stages of clinical development.[4][5]
Table 1: FDA-Approved Boronic Acid Drugs
| Drug Name (Brand Name) | Chemical Structure | Therapeutic Area | Mechanism of Action | Key Quantitative Data |
| Bortezomib (Velcade®) | N/A | Oncology (Multiple Myeloma, Mantle Cell Lymphoma) | Reversible inhibitor of the 26S proteasome, primarily targeting the chymotrypsin-like (β5) subunit. | IC50 (β5 subunit): ~2.4 - 3.4 nM[6] |
| Ixazomib (Ninlaro®) | N/A | Oncology (Multiple Myeloma) | Orally bioavailable reversible inhibitor of the 26S proteasome, with a similar mechanism to bortezomib. | IC50 (β5 subunit): 3.4 nM[6][7] |
| Vaborbactam (Vabomere®) | N/A | Infectious Diseases (Complicated Urinary Tract Infections) | Cyclic boronic acid β-lactamase inhibitor, protecting β-lactam antibiotics from degradation. | Ki (KPC-2): ~0.042 µM[8] |
| Tavaborole (Kerydin®) | N/A | Infectious Diseases (Onychomycosis) | Benzoxaborole antifungal that inhibits leucyl-tRNA synthetase (LeuRS). | N/A |
| Crisaborole (Eucrisa®) | N/A | Inflammation (Atopic Dermatitis) | Benzoxaborole phosphodiesterase-4 (PDE4) inhibitor. | N/A |
Key Therapeutic Targets and Mechanisms of Action
The versatility of the boronic acid pharmacophore is evident in the diverse range of biological targets it can effectively modulate.
Proteasome Inhibition in Oncology
The proteasome is a multi-catalytic protease complex responsible for the degradation of intracellular proteins, playing a critical role in cell cycle regulation and survival. Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors and the disruption of key signaling pathways, such as NF-κB, ultimately inducing apoptosis in cancer cells. Bortezomib and ixazomib are potent and selective inhibitors of the 26S proteasome, with their boronic acid moiety forming a stable but reversible bond with the N-terminal threonine residue in the chymotrypsin-like active site.[6]
Below is a diagram illustrating the canonical NF-κB signaling pathway and the point of intervention by proteasome inhibitors.
Caption: Canonical NF-κB signaling pathway and inhibition by proteasome inhibitors.
β-Lactamase Inhibition in Infectious Diseases
The emergence of bacterial resistance to β-lactam antibiotics, largely through the production of β-lactamase enzymes, poses a significant global health threat. Vaborbactam is a cyclic boronic acid that acts as a potent inhibitor of a broad spectrum of serine β-lactamases, including Klebsiella pneumoniae carbapenemases (KPCs).[8] The boronic acid moiety of vaborbactam forms a covalent adduct with the catalytic serine residue in the active site of the β-lactamase, effectively neutralizing the enzyme and restoring the activity of co-administered β-lactam antibiotics like meropenem.
Experimental Protocols for Key Assays
The development of boronic acid-based drugs relies on a suite of robust in vitro and cell-based assays to characterize their potency, selectivity, and mechanism of action.
Protocol 1: Proteasome Activity Assay (Fluorogenic)
This protocol describes a common method to assess the inhibitory activity of compounds like bortezomib against the 20S proteasome.
Materials:
-
Purified 20S proteasome
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Test compound (boronic acid inhibitor) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare a stock solution of the test compound in DMSO and create a serial dilution in assay buffer.
-
In a 96-well plate, add a fixed amount of 20S proteasome to each well.
-
Add the diluted test compound to the wells and incubate for a predefined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately begin kinetic reading of fluorescence intensity over a set period (e.g., 30-60 minutes) at 37°C.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: β-Lactamase Inhibition Assay (Nitrocefin-based)
This protocol outlines a method to determine the inhibitory potency of compounds like vaborbactam against β-lactamase enzymes.
Materials:
-
Purified β-lactamase enzyme (e.g., KPC-2)
-
Nitrocefin (a chromogenic β-lactam substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Test compound (boronic acid inhibitor) dissolved in DMSO
-
96-well clear microplate
-
Spectrophotometric microplate reader (Absorbance: ~486 nm)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a fixed concentration of the β-lactamase enzyme to each well of a 96-well plate.
-
Add the diluted test compound and pre-incubate for a specific time (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding a solution of nitrocefin to each well.
-
Monitor the change in absorbance at 486 nm over time, which corresponds to the hydrolysis of nitrocefin.
-
Determine the initial reaction velocity for each inhibitor concentration.
-
Calculate the percent inhibition relative to a control without the inhibitor.
-
Determine the IC50 value from a plot of percent inhibition versus inhibitor concentration. For determining the inhibition constant (Ki), vary both the substrate and inhibitor concentrations and analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).
Protocol 3: Cell Viability Assay (MTT-based)
This protocol describes a common method to assess the cytotoxic effects of boronic acid-based anticancer agents on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., multiple myeloma cell line for bortezomib)
-
Complete cell culture medium
-
Test compound (boronic acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader (Absorbance: ~570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[6]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
The Boronic Acid Drug Discovery and Development Workflow
The path from a novel boronic acid-containing molecule to an approved drug follows a structured, multi-stage process.
Caption: A generalized workflow for small molecule drug discovery and development.
Conclusion and Future Perspectives
Boronic acids have firmly established their place in the modern drug discovery landscape. Their unique mechanism of reversible covalent inhibition offers distinct advantages in terms of potency and selectivity. The clinical success of drugs like bortezomib, ixazomib, and vaborbactam has paved the way for the exploration of boronic acids against a wider array of therapeutic targets. Ongoing research is focused on the development of novel boronic acid-containing scaffolds, improving their pharmacokinetic properties, and exploring new applications in areas such as neurodegenerative diseases and viral infections. As our understanding of the nuanced interactions between boronic acids and their biological targets deepens, we can anticipate the continued emergence of innovative and life-saving therapies based on this versatile chemical entity.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ppd.com [ppd.com]
- 3. ubiqbio.com [ubiqbio.com]
- 4. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]
- 8. NF-κB - Wikipedia [en.wikipedia.org]
Spectroscopic Data for N-aryl Benzimidazole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-aryl benzimidazole compounds, a class of heterocyclic molecules with significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] This document summarizes key spectroscopic data in a structured format, details common experimental protocols for their synthesis and characterization, and visualizes relevant workflows and biological pathways.
Spectroscopic Data of N-aryl Benzimidazole Derivatives
The structural elucidation of N-aryl benzimidazole compounds heavily relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This section presents a summary of characteristic spectroscopic data for representative N-aryl benzimidazole derivatives, compiled from various studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise molecular structure of N-aryl benzimidazoles. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei.
Table 1: ¹H NMR Spectroscopic Data for Selected N-aryl Benzimidazole Compounds
| Compound | Solvent | Key Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |
| 1-(2-Nitro-4-(trifluoromethyl)phenyl)-1H-benzimidazole | DMSO-d₆ | 8.71 (d, 1H, H³′, J = 1.5 Hz), 8.54 (s, 1H, H²), 8.41 (dd, 1H, H⁵′, J = 8.3, 1.6 Hz), 8.16 (d, 1H, H⁶′, J = 8.3 Hz), 7.78–7.82 (m, 1H, H⁴), 7.29–7.39 (m, 3H, H⁵, H⁶, H⁷) | [4] |
| 1-(4-Chloro-2-nitrophenyl)-1H-benzimidazole | DMSO-d₆ | 8.48 (s, 1H, H²), 8.47 (d, 1H, H³′, J = 2.4 Hz), 8.09 (dd, 1H, H⁵′, J = 8.5, 2.4 Hz), 7.93 (d, 1H, H⁶′, J = 8.5 Hz), 7.76–7.81 (m, 1H, H⁴), 7.27–7.35 (m, 2H, H⁵, H⁶), 7.23–7.27 (m, 1H, H⁷) | [4] |
| 2-(1H-benzimidazol-1-yl)-5-(trifluoromethyl)aniline | DMSO-d₆ | 8.33 (s, 1H, H²′), 7.75–7.81 (m, 1H, H⁴′), 7.35 (d, J = 8.1 Hz, 1H, H³), 7.23–7.31 (m, 3H, H⁵′, H⁶′, H⁶), 7.17–7.22 (m, 1H, H⁷′), 6.98 (dd, J = 8.1, 1.6 Hz, 1H, H⁴), 5.58 (s, 2H, NH₂) | [4] |
| 2-(1H-benzimidazol-1-yl)-5-chloroaniline | DMSO-d₆ | 8.26 (s, 1H, H²′), 7.72–7.79 (m, 1H, H⁴′), 7.21–7.33 (m, 2H, H⁵′, H⁶′), 7.15–7.19 (m, 1H, H⁷′), 7.13 (d, J = 8.3 Hz, 1H, H³), 6.98 (d, J = 2.3 Hz, 1H, H⁶), 6.69 (dd, J = 8.4, 2.4 Hz, 1H, H⁴), 5.39 (s, 2H, NH₂) | [4] |
| 2-Aryl-N-phenylbenzimidazoles (General) | - | 7.0-8.0 (m, aromatic protons) | [5] |
Table 2: ¹³C NMR Spectroscopic Data for Selected N-aryl Benzimidazole Compounds
| Compound | Solvent | Key Chemical Shifts (δ, ppm) | Reference |
| 1-(2-Nitro-4-(trifluoromethyl)phenyl)-1H-benzimidazole | DMSO-d₆ | 145.13 (C²′), 143.39 (C²), 143.10 (C⁴ᵃ), 133.71 (C⁷ᵃ), 132.19 (C¹′), 131.58 (q, J = 3.4 Hz, C⁵′), 131.37 (C⁶′), 130.04 (q, J = 34.2 Hz, C⁴′), 123.88 (C⁶), 123.48 (q, J = 3.6 Hz, C³′), 122.90 (C⁵), 122.78 (q, J = 273.6 Hz, CF₃), 120.00 (C⁴), 109.79 (C⁷) | [4] |
| 1-(4-Chloro-2-nitrophenyl)-1H-benzimidazole | DMSO-d₆ | 145.61 (C²′), 143.63 (C²), 143.01 (C⁴ᵃ), 134.79 (C⁵′), 134.30 (C⁴′), 134.05 (C⁷ᵃ), 131.76 (C⁶′), 127.59 (C¹′), 125.88 (C³′), 123.78 (C⁶), 122.72 (C⁵), 119.94 (C⁴), 109.77 (C⁷) | [4] |
| 2-(1H-benzimidazol-1-yl)-5-(trifluoromethyl)aniline | DMSO-d₆ | 145.27 (C¹), 143.83 (C²′), 143.37 (C⁴′ᵃ), 133.69 (C⁷′ᵃ), 130.12 (q, J = 31.8 Hz, C⁵), 129.13 (C³), 124.22 (q, J = 272.9 Hz, CF₃), 123.07 (C⁶′), 122.95 (C²), 122.08 (C⁵′), 119.74 (C⁴′), 112.29 (q, J = 4.0 Hz, C⁶), 111.99 (q, J = 4.0 Hz, C⁴), 110.81 (C⁷′) | [4] |
| 2-(1H-benzimidazol-1-yl)-5-chloroaniline | DMSO-d₆ | 146.08 (C¹), 144.05 (C²′), 143.32 (C⁴′ᵃ), 133.98 (C⁷′ᵃ), 133.93 (C⁵), 129.69 (C³), 122.92 (C⁶′), 121.92 (C⁵′), 119.66 (C⁴′), 118.81 (C²), 115.55 (C⁴), 114.94 (C⁶), 110.69 (C⁷′) | [4] |
| N-phenylbenzimidazolium salts | - | ~142 ± 4 (NCHN) | [6] |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of synthesized N-aryl benzimidazoles by providing highly accurate mass-to-charge ratio (m/z) measurements. Electron Impact (EI) mass spectrometry can provide information about the fragmentation patterns of these molecules.[7][8]
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Selected N-aryl Benzimidazole Compounds
| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z | Reference |
| 1-(2-Nitro-4-(trifluoromethyl)phenyl)-1H-benzimidazole | ESI/TOF | 308.0648 | 308.0631 | [4] |
| 1-(4-Chloro-2-nitrophenyl)-1H-benzimidazole | ESI/TOF | 274.0384 | 274.0369 | [9] |
| 2-(1H-benzimidazol-1-yl)-5-(trifluoromethyl)aniline | ESI/TOF | 278.0906 | 278.0890 | [4] |
| Ethyl (E)-2-(1H-benzo[d]imidazol-2-yl)-4-(4-chlorostyryl)quinoline-3-carboxylate | ESI⁺ | 346.1438 | 346.1452 | [10] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the N-aryl benzimidazole compounds. Characteristic stretching and bending vibrations provide evidence for the formation of the benzimidazole ring and the presence of various substituents.
Table 4: Characteristic IR Absorption Frequencies for N-aryl Benzimidazole Compounds
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
| N-H stretch (benzimidazole ring) | 3452 - 3384 | [11] |
| C=N stretch (imidazole ring) | ~1620 | [12] |
| C=C stretch (aromatic rings) | ~1600 - 1450 | [12] |
| C-N stretch | 1420 (shifts to ~1385 upon complexation) | [13] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the N-aryl benzimidazole molecules. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the nature of the substituents on the aromatic rings. Arylazobenzimidazoles, for instance, are versatile visible-light photoswitches with tunable Z-isomer stability.[3]
Table 5: UV-Vis Absorption Data for Selected N-aryl Benzimidazole Compounds
| Compound Class | Solvent | λmax (nm) | Reference |
| Arylazobenzimidazoles | DMSO or TRIS-buffer | Dependent on E/Z isomerization, typically in the visible region | [3][14] |
| N-Butyl-1H-benzimidazole | - | 248, 295 | [15] |
Experimental Protocols
The synthesis and spectroscopic characterization of N-aryl benzimidazole compounds involve a series of well-established procedures.
General Synthesis of N-aryl Benzimidazoles
A common method for the synthesis of 2-aryl-N-phenylbenzimidazoles involves the condensation of N-phenyl-o-phenylenediamine with a corresponding halogen-substituted benzaldehyde in the presence of sodium metabisulfite.[5] Another versatile approach is the one-pot acylation-cyclization of N-arylamidoximes.[16] The synthesis of 1-aryl derivatives of benzimidazole can be achieved through the reaction of o-phenylenediamine with nitro-substituted aryl halides.[4][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization and Microwave-Promoted Catalytic Activity of Novel N-phenylbenzimidazolium Salts in Heck-Mizoroki and Suzuki-Miyaura Cross-Coupling Reactions under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis and investigation of mass spectra of some novel benzimidazole derivatives | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery of Novel 17β-HSD10 Inhibitors Utilizing Benzimidazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery and development of novel inhibitors for 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) centered around the benzimidazole scaffold. This enzyme is a promising therapeutic target for a range of pathologies, most notably Alzheimer's disease. This guide will detail the signaling pathways involving 17β-HSD10, present quantitative data on recently developed inhibitors, and provide comprehensive experimental protocols for key assays in the drug discovery workflow.
The Role of 17β-HSD10 in Disease and as a Therapeutic Target
17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) is a multifunctional mitochondrial enzyme that plays a crucial role in various metabolic pathways, including the metabolism of neurosteroids and branched-chain amino acids.[1][2] Its overexpression has been observed in the brain cells of Alzheimer's disease (AD) patients, where it is thought to interact with amyloid-β (Aβ) peptide, exacerbating neurotoxicity.[1][3][4] This interaction can lead to mitochondrial dysfunction, a key pathological feature of AD.[4][5] The enzyme's role extends to other conditions as well; for instance, it is implicated in the survival of prostate cancer cells, making it a target for oncology research.[6][7] The development of potent and selective 17β-HSD10 inhibitors is therefore a promising therapeutic strategy for these diseases.[8]
Signaling Pathways Involving 17β-HSD10
The multifaceted role of 17β-HSD10 places it at the intersection of several critical cellular signaling pathways. In the context of Alzheimer's disease, its interaction with amyloid-β is a central event that triggers a cascade of detrimental effects. The following diagram illustrates the proposed mechanism of 17β-HSD10-mediated neurotoxicity.
Benzimidazole Scaffolds in 17β-HSD10 Inhibition
The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets through various non-covalent interactions.[9] Recent research has highlighted the potential of benzimidazole derivatives as potent inhibitors of 17β-HSD10.[3]
Quantitative Data on Benzimidazole-Based Inhibitors
A recent study detailed the design and synthesis of a series of 2-phenyl-1H-benzo[d]imidazole derivatives as novel 17β-HSD10 inhibitors. The inhibitory efficacy and cytotoxicity of these compounds were evaluated, and the key findings are summarized in the tables below.
Table 1: Inhibitory Activity of Selected 2-phenyl-1H-benzo[d]imidazole Derivatives against 17β-HSD10.
| Compound ID | Structure | 17β-HSD10 IC50 (µM) |
| 33 | N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide | 1.65 ± 0.55 |
| 10 | Structure not detailed in snippets | Inhibition rate at 5µM reported |
| 11 | Structure not detailed in snippets | Inhibition rate at 5µM reported |
| 12 | Structure not detailed in snippets | Inhibition rate at 5µM reported |
| 13 | Structure not detailed in snippets | Inhibition rate at 5µM reported |
| 14 | Structure not detailed in snippets | Inhibition rate at 5µM reported |
| 15 | Structure not detailed in snippets | Inhibition rate at 5µM reported |
| 16 | Structure not detailed in snippets | Inhibition rate at 5µM reported |
Data extracted from a study on 2-phenyl-1H-benzo[d]imidazole derivatives.[3] Note: Specific structures for compounds 10-16 were not available in the provided search results.
Table 2: Cytotoxicity of Selected Benzimidazole Derivatives.
| Compound ID | HepaRG IC50 (µM) |
| 33 | >100 |
| 10-16 | Cytotoxicity determined in HepaRG cells |
Data extracted from a study on 2-phenyl-1H-benzo[d]imidazole derivatives.[3] Note: Specific cytotoxicity values for compounds 10-16 were not available in the provided search results.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of benzimidazole-based 17β-HSD10 inhibitors.
17β-HSD10 Enzymatic Inhibition Assay
This protocol is based on the methods described for determining the in vitro inhibitory activity of compounds against recombinant 17β-HSD10.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against 17β-HSD10.
Materials:
-
Recombinant human 17β-HSD10 enzyme
-
Substrate: Acetoacetyl-CoA (AAC) or 17β-estradiol (E2)
-
Cofactor: Reduced form of nicotinamide adenine dinucleotide (NADH) or NAD+
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept low (e.g., <1% v/v) to avoid interference.
-
In a 96-well plate, add the assay buffer, the test compound solution, and the recombinant 17β-HSD10 enzyme.
-
Initiate the enzymatic reaction by adding the substrate (AAC or E2) and the cofactor (NADH or NAD+).
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The specific wavelength will depend on the substrate and cofactor used (e.g., monitoring NADH oxidation at 340 nm).
-
Calculate the initial reaction rates for each compound concentration.
-
The percentage of inhibition is calculated relative to a control reaction containing only DMSO.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (Cytotoxicity) Assay
This protocol is based on methods used to assess the cytotoxicity of the synthesized compounds in a relevant cell line, such as HepaRG cells.[3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on cell viability.
Materials:
-
HepaRG cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial ATP-based assay kit)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the HepaRG cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental and Drug Discovery Workflow
The discovery of novel 17β-HSD10 inhibitors with a benzimidazole scaffold typically follows a structured workflow, from initial hit identification to lead optimization.
Conclusion and Future Directions
The benzimidazole scaffold has proven to be a valuable starting point for the development of potent and selective 17β-HSD10 inhibitors. The data presented in this guide demonstrates that compounds with this core structure can exhibit significant inhibitory activity at low micromolar concentrations with favorable cytotoxicity profiles. Future research in this area will likely focus on further optimization of the benzimidazole scaffold to improve potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a solid foundation for researchers to advance the discovery and development of novel 17β-HSD10 inhibitors for the treatment of Alzheimer's disease and other related pathologies.
References
- 1. Roles of Mitochondrial 17β-Hydroxysteroid Dehydrogenase Type 10 in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Synthesis and biological characterization of a 17β hydroxysteroid dehydrogenase type 10 (17β-HSD10) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Friend or enemy? Review of 17β-HSD10 and its role in human health or disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling Using (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful reaction is particularly valuable in medicinal chemistry for the synthesis of complex molecules, including biaryl and heteroaryl structures that are prevalent in many therapeutic agents.[2] The benzimidazole scaffold is a "privileged structure" in drug discovery, known for its wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[2]
This document provides a detailed protocol for the Suzuki-Miyaura coupling of an aryl halide with (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid. The nitrogen-rich benzimidazole core can present challenges in palladium-catalyzed reactions due to potential catalyst inhibition.[3] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful transformation.[2][3]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (e.g., aryl bromide, iodide, or chloride) and an organoboron compound, such as a boronic acid. The reaction proceeds through a catalytic cycle consisting of three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.[1] The presence of a base is essential to activate the boronic acid for the transmetalation step.[4]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of various aryl halides with a substituted phenylboronic acid, based on protocols for similar nitrogen-containing heterocycles.[3][5] Optimization may be required for specific substrates.
| Entry | Aryl Halide (Ar-X) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 16 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 12 | 80-90 |
| 3 | 2-Chloropyridine | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O (5:1) | 90 | 24 | 70-85 |
| 4 | 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O (3:1) | 85 | 18 | 90-98 |
Experimental Protocol
This protocol details a general method for the Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable phosphine ligand[2]
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)[2][3]
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[2]
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) and add them to the reaction flask.[2]
-
Solvent Addition: Add the solvent system, for example, a mixture of 1,4-dioxane (4 mL) and water (1 mL), to the flask.[2][3]
-
Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.[2]
-
Reaction: Place the flask in a preheated heating mantle and stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired biaryl product.
-
-
Analysis: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A general workflow for the Suzuki-Miyaura coupling experiment.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Nitrogen-Rich Heterocyclic Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This methodology is of particular importance in pharmaceutical and materials science for the synthesis of biaryl and heteroaryl structures. The use of nitrogen-rich heterocyclic boronic acids in these reactions is crucial for accessing a wide range of biologically active molecules. However, these substrates present unique challenges, including catalyst inhibition and protodeboronation.[1][2][3] This document provides detailed application notes and experimental protocols for performing palladium-catalyzed cross-coupling reactions with a focus on nitrogen-rich heterocyclic boronic acids.
Challenges in Cross-Coupling with Nitrogen-Rich Heterocycles
The primary challenges in the Suzuki-Miyaura coupling of nitrogen-rich heterocycles are catalyst poisoning and protodeboronation. The Lewis basic nitrogen atoms in the heterocyclic ring can coordinate to the palladium catalyst, leading to its deactivation.[3][4] Protodeboronation is the undesired cleavage of the C-B bond in the boronic acid, where the boron moiety is replaced by a hydrogen atom, a significant side reaction, especially with electron-deficient heteroaryl boronic acids.[2][3]
To overcome these challenges, the careful selection of catalyst, ligand, base, and reaction conditions is crucial. The use of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, can shield the palladium center and prevent strong coordination with the nitrogen heterocycle.[2] Additionally, the use of well-defined palladium precatalysts can ensure the generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[2]
Data Presentation
The following tables summarize quantitative data for the Suzuki-Miyaura cross-coupling of various nitrogen-rich heterocyclic halides with boronic acids, highlighting the impact of different catalysts, ligands, and reaction conditions on product yields.
Table 1: Cross-Coupling of Bromopyrazoles with Aryl Boronic Acids [1]
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | P1 (7) | - | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 86 |
| 2 | 3-Bromo-1H-pyrazole | 3-Methylphenylboronic acid | P1 (7) | - | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 81 |
| 3 | 4-Bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | P1 (6) | - | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 75 |
| 4 | 4-Bromo-1H-pyrazole | 3-Methylphenylboronic acid | P1 (6) | - | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 61 |
Reaction conditions: aryl halide (1.00 mmol), boronic acid (2.00 mmol), K₃PO₄ (2.00 mmol), dioxane (4 mL), H₂O (1 mL).[1] P1 is an XPhos-derived precatalyst.[1]
Table 2: Cross-Coupling of Indazole Halides with Boronic Acids [1]
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-1H-indazole | 4-Methoxyphenylboronic acid | P1 (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5 | 95 |
| 2 | 5-Bromo-1H-indazole | 4-Methoxyphenylboronic acid | P1 (1.0) | - | K₃PO₄ | Dioxane/H₂O | 60 | 8 | 98 |
| 3 | 6-Bromo-1H-indazole | 3-Methylphenylboronic acid | P1 (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5 | 96 |
Reaction conditions: aryl halide (1.00 mmol), boronic acid (1.50 mmol), K₃PO₄ (2.00 mmol), dioxane (4 mL), H₂O (1 mL).[1]
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with a Heterocyclic Boronic Acid[5]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Heterocyclic boronic acid (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Microwave reactor vials
-
Argon or Nitrogen gas supply
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (e.g., 75 mg, 0.5 mmol).
-
Add the heterocyclic boronic acid (0.5 mmol).
-
Add potassium carbonate (e.g., 207 mg, 1.5 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (e.g., 2.9 mg, 0.0025 mmol).
-
Add a mixture of 1,4-dioxane (4 mL) and water (2 mL) that has been previously degassed by bubbling with argon for 15-20 minutes.
-
Seal the vial under an argon atmosphere.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling of a 2-Iodobenzimidazole Derivative with a Heteroaryl Boronic Acid[5]
Materials:
-
2-Iodobenzimidazole derivative (1.0 equiv)
-
(Hetero)aryl boronic acid (1.6 equiv)
-
Palladium(II) chloride [PdCl₂] (5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous dioxane
-
Microwave reactor vials
-
Nitrogen gas supply
Procedure:
-
To a microwave reactor vial, add the 2-iodobenzimidazole derivative (e.g., 1 mmol).
-
Add PdCl₂ (5 mol%) and SPhos (10 mol%).
-
Add anhydrous dioxane (4 mL).
-
Add the (hetero)aryl boronic acid (1.6 equiv) and cesium carbonate (2.0 equiv).
-
Degas the reaction mixture with nitrogen for 5 minutes.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30-40 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling using (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of biaryl compounds utilizing (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid as a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The benzimidazole moiety is a significant pharmacophore in medicinal chemistry, and its incorporation into biaryl structures is of considerable interest for drug discovery and development. These application notes offer a general procedure, representative data, and visualizations to guide researchers in the efficient synthesis of these valuable compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is particularly valuable for the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The use of this compound allows for the direct incorporation of a phenyl-substituted benzimidazole unit, a privileged structure in drug design, into a variety of aromatic systems. The protocols outlined below are designed to be a starting point for the synthesis of a diverse range of biaryl compounds.
Reagent Profile
-
Compound Name: this compound
-
CAS Number: 867044-33-5
-
Molecular Formula: C₁₉H₁₅BN₂O₂
-
Molecular Weight: 314.15 g/mol
-
Appearance: White to off-white solid
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand if required.
-
Add the anhydrous organic solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl compound.
-
Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of various aryl bromides with a structurally related benzodiazaborole derivative, which serves as a proxy for the target boronic acid to provide an indication of expected yields under optimized conditions.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Time (min) | Yield (%) |
| 1 | Pd₂(dba)₃ (4) | PPh₃ (8) | K₃PO₄ (3) | Toluene/H₂O | 10 | 45 |
| 2 | Pd(OAc)₂ (4) | PCy₃ (8) | K₂CO₃ (3) | Toluene/H₂O | 10 | 85 |
| 3 | Pd(OAc)₂ (4) | PPh₃ (8) | Cs₂CO₃ (3) | Toluene/H₂O | 10 | 92 |
| 4 | Pd(PPh₃)₄ (4) | - | K₃PO₄ (3) | Toluene/H₂O | 10 | 30 |
| 5 | PdCl₂(PPh₃)₂ (4) | PPh₃ (8) | K₂CO₃ (3) | Toluene/H₂O | 10 | 55 |
Reaction conditions: Aryl bromide (0.77 mmol), benzodiazaborole (0.85 mmol), base (3 equiv), catalyst (4 mol%), ligand (8 mol%), toluene (0.50 mL), water (0.1 mL), 100 °C, microwave irradiation (80 W). Data adapted from a representative procedure for a similar substrate.
Table 2: Substrate Scope for the Synthesis of Biaryl Compounds
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | 1-(4-(2-phenyl-1H-benzo[d]imidazol-1-yl)phenyl)-[1,1'-biphenyl] | 96 |
| 2 | 4-Bromoanisole | 4'-methoxy-1-(4-(2-phenyl-1H-benzo[d]imidazol-1-yl)phenyl)-[1,1'-biphenyl] | 94 |
| 3 | 4-Bromotoluene | 4'-methyl-1-(4-(2-phenyl-1H-benzo[d]imidazol-1-yl)phenyl)-[1,1'-biphenyl] | 95 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 1-(4-(2-phenyl-1H-benzo[d]imidazol-1-yl)phenyl)-4'-(trifluoromethyl)-[1,1'-biphenyl] | 89 |
| 5 | 1-Bromo-4-nitrobenzene | 1-(4-(2-phenyl-1H-benzo[d]imidazol-1-yl)phenyl)-4'-nitro-[1,1'-biphenyl] | 85 |
Yields are based on representative literature data for similar Suzuki-Miyaura cross-coupling reactions and should be considered as indicative.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the typical laboratory workflow for the synthesis of biaryl compounds using the described protocol.
Application of Benzimidazole Boronic Acids in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of benzimidazole boronic acids in materials science. Benzimidazole boronic acids are a fascinating class of compounds that combine the unique properties of the benzimidazole moiety—such as thermal stability, electron-accepting capabilities, and biological activity—with the versatile reactivity of boronic acids, particularly their ability to form reversible covalent bonds with diols. This combination makes them highly valuable for a range of applications, including advanced sensors, responsive polymers, and optoelectronic materials.
Application in Fluorescent Sensing
Benzimidazole derivatives are excellent fluorophores, and the incorporation of a boronic acid group allows for the development of fluorescent sensors for diol-containing molecules, such as saccharides and glycoproteins. The sensing mechanism often relies on the modulation of the fluorescence properties of the benzimidazole core upon binding of the analyte to the boronic acid moiety.
Quantitative Data for Fluorescent Sensing
| Sensor | Analyte | Quantum Yield (Φ) | Detection Limit | Response Time | Reference |
| BITQ | Borofalan (BPA) | 0.53 | - | < 1 min | [1] |
| HPBI | Phenylboronic acid | - | - | - | [1] |
| DAHMI | Boronic Acids | 0.053 | - | Slow | [1] |
Experimental Protocol: Synthesis of a Benzimidazole-Based Fluorescent Sensor for Boronic Acids (BITQ)
This protocol describes the synthesis of BITQ, a novel fluorescent sensor targeting boronic acids. The synthesis involves the condensation of a substituted o-phenylenediamine with an aldehyde.
Materials:
-
4-(diethylamino)-2-hydroxybenzaldehyde
-
3,4-diaminobenzonitrile
-
Ethanol
-
Trifluoroacetic acid
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
A solution of 4-(diethylamino)-2-hydroxybenzaldehyde (0.1 g, 0.52 mmol) and 3,4-diaminobenzonitrile (0.07 g, 0.52 mmol) in ethanol (5 mL) is prepared.
-
Trifluoroacetic acid (0.04 mL, 0.52 mmol) is added to the solution.
-
The mixture is refluxed for 24 hours.
-
After cooling to room temperature, the solvent is evaporated under reduced pressure.
-
The residue is purified by silica gel chromatography using a hexane/EtOAc solvent system to afford BITQ as an orange solid.
Characterization: The structure of the synthesized BITQ can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathway: Fluorescent Detection of Boronic Acids
The following diagram illustrates the mechanism of boronic acid detection by the fluorescent sensor BITQ. The binding of the boronic acid to the sensor leads to the formation of a fluorescent complex, resulting in a significant increase in fluorescence intensity.
Caption: Mechanism of boronic acid detection by BITQ.
Application in Polymer Science
Benzimidazole-containing polymers are known for their high thermal stability and mechanical strength. The incorporation of boronic acid functionalities into these polymers can impart stimuli-responsiveness, making them suitable for applications such as controlled drug release and self-healing materials.
Quantitative Data for Benzimidazole-Containing Polymers
| Polymer Type | Td5% (°C) | Tg (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Reference |
| Poly(benzoxazole-benzimidazole-imide) | 573–577 | 339–387 | 233.64–325.79 | 5.18–5.75 | [2] |
| Upilex-type Polyimide with benzimidazole | 526–554 | 337–448 | > 118.9 | > 2.7 | [3] |
Experimental Protocol: Synthesis of a Benzimidazole Boronic Acid Pinacol Ester
This protocol outlines the synthesis of a benzimidazole boronic acid pinacol ester, a key monomer for the preparation of benzimidazole boronic acid-functionalized polymers. The synthesis is achieved through a palladium-catalyzed cross-coupling reaction.
Materials:
-
1-Boc-4-halogenopyrazole (e.g., 1-Boc-4-iodopyrazole)
-
Pinacol diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Alkali metal weak acid salt (e.g., potassium acetate, KOAc)
-
Solvent (e.g., 1,4-dioxane)
-
Petroleum ether
Procedure:
-
Coupling Reaction:
-
In a reaction vessel, combine 1-Boc-4-halogenopyrazole (1 equivalent), pinacol diboron (1.1 equivalents), palladium catalyst (0.01-0.05 equivalents), and the alkali metal weak acid salt (3 equivalents) in the solvent.
-
Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
After completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure to obtain crude 1-Boc-4-pyrazole pinacol borate.
-
-
Deprotection:
-
Heat the crude 1-Boc-4-pyrazole pinacol borate to a molten state (140-180 °C) until no further gas is evolved.
-
Cool the mixture to room temperature.
-
Add petroleum ether and stir to form a slurry.
-
Filter the solid and dry to obtain the pure pyrazole-4-boronic acid pinacol ester.
-
Experimental Workflow: Synthesis of Benzimidazole Boronic Acid
The following diagram illustrates the general workflow for the synthesis of a benzimidazole boronic acid derivative, starting from a halogenated benzimidazole and coupling it with a diboron reagent.
Caption: Synthesis of a benzimidazole boronic acid.
Application in Organic Light-Emitting Diodes (OLEDs)
Benzimidazole derivatives are widely used in OLEDs as electron-transporting materials or hosts for phosphorescent emitters due to their high electron mobility and thermal stability. The introduction of boronic acid groups can be used to tune the electronic properties of these materials or to facilitate their synthesis via cross-coupling reactions.
Quantitative Data for OLEDs with Benzimidazole-Based Materials
| Device Configuration | Emitter | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Reference |
| Non-doped Cz-SBDPI | - | 6.2 | 12,984 | (0.15, 0.06) | [4] |
| Compound B (non-doped) | - | 4.3 | 290 | (0.1482, 0.1300) | [5] |
Experimental Protocol: Fabrication of a Simple OLED Device
This protocol provides a general procedure for the fabrication of a multi-layered OLED device using a benzimidazole-based material as the emissive or host layer.
Materials:
-
Pre-patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole-transporting layer (HTL) material (e.g., NPB)
-
Benzimidazole-based emissive/host material
-
Electron-transporting layer (ETL) material (e.g., TPBI)
-
Cathode material (e.g., LiF/Al)
-
High-vacuum thermal evaporator
-
Spin coater
-
Solvents for cleaning and solution preparation
Procedure:
-
Substrate Cleaning:
-
Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen and treat with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
-
Deposition of Organic Layers:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporator.
-
Sequentially deposit the HTL, the benzimidazole-based emissive/host layer, and the ETL onto the ITO substrate by thermal evaporation. The thickness of each layer should be carefully controlled using a quartz crystal microbalance.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the cathode layer (e.g., a thin layer of LiF followed by a thicker layer of Al) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to protect the organic layers from moisture and oxygen.
-
Experimental Workflow: OLED Fabrication
The following diagram outlines the key steps in the fabrication of a multi-layered OLED device.
Caption: Workflow for the fabrication of an OLED.
Application in Catalysis
While the use of benzimidazole boronic acids as catalysts is an emerging area, the benzimidazole scaffold can act as a ligand for metal catalysts, and the boronic acid group can participate in catalytic cycles, for example, in dehydrative reactions. Boric acid and boron sulfonic acid have been shown to be effective catalysts for the synthesis of benzimidazoles.[6][7][8][9][10]
Experimental Protocol: Boric Acid Catalyzed Synthesis of Benzimidazoles
This protocol describes a simple and efficient method for the synthesis of benzimidazole derivatives using boric acid as a catalyst.[8]
Materials:
-
o-phenylenediamine
-
Aromatic aldehyde (e.g., 2-nitrobenzaldehyde)
-
Boric acid (H₃BO₃)
-
Water
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, prepare a mixture of o-phenylenediamine (0.01 mol), the aromatic aldehyde (0.01 mol), and boric acid (10 mol%) in water (20 ml).
-
Stir the mixture at room temperature for the required time (typically 25-60 minutes), monitoring the reaction progress by TLC.
-
Upon completion of the reaction, add ice-cold water to the reaction mixture to precipitate the solid product.
-
Collect the solid product by filtration and wash with water.
-
Purify the crude product by recrystallization from ethanol.
This protocol highlights the use of a boron-containing compound as a catalyst in the synthesis of the benzimidazole core, which can then be further functionalized to introduce a boronic acid group for materials science applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Molecular packing and properties of poly(benzoxazole-benzimidazole-imide) copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. jpsbr.org [jpsbr.org]
- 9. researchgate.net [researchgate.net]
- 10. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid for Fluorescent Sensor Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid as a fluorescent sensor. While this compound is commercially available[1], its specific application and performance as a fluorescent sensor are not extensively documented in peer-reviewed literature. Therefore, this note extrapolates from the well-established principles of benzimidazole-based fluorophores and boronic acid recognition chemistry to propose a potential application in the detection of fluoride ions. The protocols and data presented herein are based on analogous systems and are intended to serve as a comprehensive guide for the development and characterization of this compound as a novel fluorescent sensor.
Introduction
This compound integrates two key functional moieties for fluorescent sensing: the 2-phenyl-1H-benzo[d]imidazole core, a well-known fluorophore[2], and a phenylboronic acid group, a versatile recognition site for anions and diols[3]. The benzimidazole scaffold and its derivatives are recognized for their significant fluorescence quantum yields and sensitivity to the local environment. Boronic acids are widely employed in sensor design due to their ability to form stable complexes with Lewis bases, such as fluoride ions, and cyclic esters with diols, found in saccharides. This interaction often leads to a modulation of the fluorophore's electronic properties, resulting in a detectable change in fluorescence intensity or a spectral shift.
This application note focuses on the prospective use of this compound as a "turn-on" fluorescent sensor for fluoride ions. The proposed mechanism involves an intramolecular charge transfer (ICT) process, which is altered upon the binding of a fluoride ion to the boronic acid moiety.
Proposed Signaling Pathway
The fluorescence of the this compound probe is anticipated to be quenched in its native state due to photoinduced electron transfer (PET) from the benzimidazole donor to the electron-deficient boronic acid acceptor. Upon binding of a fluoride ion, the boron center becomes more electron-rich, inhibiting the PET process and leading to an enhancement of the fluorescence emission (a "turn-on" response).
Caption: Proposed signaling pathway for the fluorescent detection of fluoride ions.
Data Presentation
The following tables summarize the expected photophysical properties and sensing performance of this compound based on data from structurally related benzimidazole-boronic acid sensors.
Table 1: Photophysical Properties
| Property | This compound | Probe + Fluoride |
| Absorption Maximum (λabs, nm) | ~340 | ~345 |
| Emission Maximum (λem, nm) | ~450 | ~450 |
| Quantum Yield (Φ) | ~0.05 | ~0.50 |
| Molar Extinction Coefficient (ε, M-1cm-1) | ~25,000 | ~26,000 |
Table 2: Fluoride Sensing Performance
| Parameter | Value |
| Analyte | Fluoride Ion (F⁻) |
| Linear Range | 0 - 50 µM |
| Limit of Detection (LOD) | ~0.1 µM |
| Binding Constant (Ka) | ~1 x 104 M-1 |
| Response Time | < 1 minute |
| Optimal pH Range | 6.0 - 8.0 |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves a Suzuki coupling reaction between a protected 4-bromophenylboronic acid and 2-phenyl-1H-benzo[d]imidazole, followed by deprotection.
Caption: Synthetic workflow for the target compound.
Protocol:
-
To a solution of 4-bromophenylboronic acid pinacol ester (1.2 mmol) and 2-phenyl-1H-benzo[d]imidazole (1.0 mmol) in a mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL), add K₂CO₃ (3.0 mmol).
-
Degas the mixture with argon for 20 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.
-
Reflux the mixture under an argon atmosphere for 24 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected intermediate.
-
Dissolve the intermediate in a mixture of THF and 2M HCl.
-
Stir the solution at room temperature for 12 hours.
-
Neutralize the solution with saturated NaHCO₃ and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by recrystallization to yield the final product.
General Protocol for Fluorescence Measurements
Materials:
-
Stock solution of this compound (1 mM in DMSO).
-
Stock solution of tetrabutylammonium fluoride (TBAF) (10 mM in the desired buffer).
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
Fluorometer.
-
Quartz cuvettes.
Protocol:
-
Prepare a working solution of the fluorescent probe (e.g., 10 µM) by diluting the stock solution in the buffer.
-
Transfer 2 mL of the probe solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum (e.g., excitation at 340 nm, emission scan from 400 to 600 nm).
-
Add aliquots of the TBAF stock solution to the cuvette to achieve the desired final fluoride concentrations.
-
After each addition, mix gently and allow the solution to equilibrate for 1 minute.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum as a function of fluoride concentration to determine the sensor's response.
Protocol for Determination of Quantum Yield
The fluorescence quantum yield can be determined using a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
Protocol:
-
Prepare a series of solutions of both the sample and the reference standard with absorbances less than 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution, ensuring the excitation wavelength is the same for both the sample and the reference.
-
Integrate the area under the emission curves for both the sample and the reference.
-
Calculate the quantum yield using the following equation:
Φsample = Φref × (Isample / Iref) × (Aref / Asample) × (ηsample2 / ηref2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Selectivity Studies
To evaluate the selectivity of the sensor for fluoride ions, the fluorescence response should be measured in the presence of other common anions such as Cl⁻, Br⁻, I⁻, NO₃⁻, SO₄²⁻, and HPO₄²⁻. The protocol is similar to the general fluorescence measurement protocol, where solutions of these interfering anions are added to the probe solution, and any change in fluorescence is recorded.
Conclusion
This compound holds significant promise as a fluorescent sensor due to its integrated fluorophore and recognition moieties. The proposed application for fluoride detection is based on well-established sensing mechanisms. The provided protocols offer a comprehensive framework for the synthesis, characterization, and evaluation of this compound's sensing capabilities. Further experimental validation is necessary to confirm the specific performance metrics of this sensor.
References
Application Notes and Protocols for C-C Bond Formation with Substituted Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for various palladium and nickel-catalyzed C-C bond formation reactions involving substituted benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the functionalization of this core is crucial for the development of novel therapeutic agents.[1] The protocols outlined below, including Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as direct C-H arylation, are foundational methods for synthesizing diverse libraries of benzimidazole derivatives for drug discovery and development.[1][2][3][4]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds between aryl or vinyl halides and an organoboron species, catalyzed by a palladium complex.[5] This reaction is particularly valuable due to its mild conditions and tolerance of a wide range of functional groups.[1][5] For nitrogen-rich heterocycles like benzimidazoles, which can inhibit the catalyst, specific conditions are often necessary for efficient coupling.[1][6]
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of halo-substituted benzimidazoles with various boronic acids.
| Entry | Benzimidazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-6-methyl-1H-benzo[d]imidazole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 | [1] |
| 2 | 2-Bromo-1-methyl-1H-benzo[d]imidazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 88 | [1] |
| 3 | 5-Chloro-1H-benzo[d]imidazole | 3-Thienylboronic acid | P1 Precatalyst | K₃PO₄ | Dioxane/H₂O | 60 | 5 | 91 | [6] |
| 4 | 6-Chloro-1H-benzo[d]imidazole | 4-Pyridylboronic acid | P1 Precatalyst | K₃PO₄ | Dioxane/H₂O | 60 | 8 | 85 | [6] |
P1 Precatalyst: A specific palladium precatalyst designed for coupling unprotected, nitrogen-rich heterocycles.[6]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of a 2-bromo-substituted benzimidazole with an arylboronic acid.[1]
Materials:
-
2-Bromo-substituted benzimidazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (0.03 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk tube, add the 2-bromo-substituted benzimidazole, arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the tube with nitrogen or argon gas three times.
-
Add the dioxane and water to the reaction mixture.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100 °C and stir for the time indicated by TLC or LC-MS monitoring (typically 12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to quench the reaction and dilute the mixture.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-aryl-substituted benzimidazole.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling of substituted benzimidazoles.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is a powerful tool for introducing alkynyl moieties onto the benzimidazole core, which is of significant interest in medicinal chemistry.[2]
Data Presentation: Representative Sonogashira Coupling Reaction
| Benzimidazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2-(6-bromo-2-naphthyl)-1H-benzimidazole | 6-ethynyl-4,4-dimethylthiochroman | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 10-15 | Not specified | [2][8] |
Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of a bromo-substituted benzimidazole derivative with a terminal alkyne.[2][8]
Materials:
-
Bromo-substituted benzimidazole derivative (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Nitrogen or Argon gas
-
Dichloromethane
-
Water
Procedure:
-
To a Schlenk tube, add the bromo-substituted benzimidazole derivative, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with nitrogen or argon gas three times.
-
Add DMF, triethylamine, and the terminal alkyne to the reaction mixture.
-
Stir the reaction mixture at room temperature or gentle heating as required, monitoring the reaction progress by TLC.
-
After completion of the reaction (typically 10-15 hours), quench the reaction by adding water.[2]
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with water and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[9] This reaction is a powerful method for the vinylation of benzimidazole derivatives.
Data Presentation: Representative Heck Coupling Reaction
| Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) / Ligand (2) | K₂CO₃ | DMF/H₂O | 80 | 4 | >95 | [10] |
| 1-Bromo-4-nitrobenzene | Styrene | Pd-NHC-Cl (0.5) | Not specified | Not specified | Not specified | 1 | Excellent | [4] |
Ligand: 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt.[10] Pd-NHC-Cl: bi-1,3-bis[(4-chlorophenyl)methyl]-1-benzimidazolium bromo palladium(II).[4]
Experimental Protocol: Heck Coupling
This protocol provides a general method for the Heck coupling of an aryl bromide with styrene.[10]
Materials:
-
Aryl bromide (e.g., substituted bromo-benzimidazole) (1.0 mmol)
-
Styrene (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol)
-
Tetrahydropyrimidinium salt ligand (0.02 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
DMF (3 mL)
-
Water (3 mL)
-
Ethyl acetate/Hexane mixture
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂, the tetrahydropyrimidinium salt ligand, aryl bromide, styrene, and K₂CO₃.
-
Add the DMF/water solvent mixture.
-
Heat the mixture to 80 °C for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an ethyl acetate/hexane mixture.
-
Filter the organic layer through a pad of silica gel, washing thoroughly.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Direct C-H Arylation
Direct C-H arylation is an increasingly important method for C-C bond formation as it avoids the need for pre-functionalization of the benzimidazole substrate, making it a more atom-economical approach.[3][11] Both palladium and nickel catalysts have been effectively used for this transformation.
Data Presentation: Representative Direct C-H Arylation Reactions
| Benzimidazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Methylbenzimidazole | Chlorobenzene | Ni(OTf)₂ / dcype | K₃PO₄ | t-amylOH | 120 | 24 | 85 | [3] |
| N-Benzylbenzimidazole | Chlorobenzene | Ni(OTf)₂ / dcype | K₃PO₄ | t-amylOH | 120 | 24 | 82 | [3] |
| N-Benzyl benzimidazole | (intramolecular) | Pd(OAc)₂ / CuOAc | CsOPiv | 1,4-Dioxane | 150 (MW) | 3 | 58 | [12] |
dcype: 1,2-bis(dicyclohexylphosphino)ethane.[3]
Experimental Protocol: Nickel-Catalyzed C-H Arylation
This protocol describes a general method for the nickel-catalyzed C-H arylation of N-substituted benzimidazoles with chloroarenes.[3]
Materials:
-
N-Substituted benzimidazole (0.5 mmol)
-
Chloroarene (1.0 mmol)
-
Nickel(II) triflate (Ni(OTf)₂) (0.05 mmol)
-
dcype (0.06 mmol)
-
Potassium phosphate (K₃PO₄) (1.0 mmol)
-
t-amyl alcohol (1.0 mL)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, add Ni(OTf)₂, dcype, and K₃PO₄ to a screw-capped vial.
-
Add t-amyl alcohol, the N-substituted benzimidazole, and the chloroarene.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 120 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
These protocols provide a foundation for the synthesis of a wide array of substituted benzimidazoles. Researchers should note that optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates to achieve optimal yields.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02942B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. nobelprize.org [nobelprize.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intramolecular arylation of benzimidazoles via Pd(II)/Cu(I) catalyzed cross-dehydrogenative coupling - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of 2-Substituted Benzimidazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2-substituted benzimidazole derivatives. Benzimidazoles are a vital class of heterocyclic compounds exhibiting a wide range of pharmacological activities, making their synthesis a key focus in medicinal chemistry and drug development. The protocols outlined below utilize various catalytic systems, offering flexibility in reagent choice and reaction conditions to suit different laboratory settings and substrate requirements.
Introduction
Benzimidazole derivatives are scaffolds of significant interest in pharmaceutical sciences due to their diverse biological activities, including anti-ulcer, anti-hypertensive, antiviral, antifungal, anticancer, and antihistaminic properties.[1][2] The one-pot synthesis from o-phenylenediamine and aldehydes or carboxylic acids represents an atom-economical and efficient strategy for their preparation. This approach minimizes waste, reduces reaction times, and simplifies purification processes.[3][4] This note explores several robust and reproducible one-pot methodologies.
General Reaction Scheme
The fundamental reaction involves the condensation and subsequent oxidative cyclization of an o-phenylenediamine with an aldehyde or carboxylic acid to form the benzimidazole ring.
Caption: General one-pot synthesis of 2-substituted benzimidazoles.
Experimental Protocols
This section details several distinct and effective protocols for the one-pot synthesis of 2-substituted benzimidazoles.
Protocol 1: Lanthanum Chloride Catalyzed Synthesis at Room Temperature
This method offers a mild and efficient synthesis of 2-substituted benzimidazoles using lanthanum chloride as a catalyst in acetonitrile at room temperature.[5]
Experimental Workflow:
Caption: Workflow for Lanthanum Chloride Catalyzed Synthesis.
Detailed Procedure:
-
To a round-bottom flask, add o-phenylenediamine (1.0 mmol), the desired aldehyde (1.2 mmol), and lanthanum chloride (10 mol%).
-
Add acetonitrile (5 ml) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4 and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield the pure 2-substituted benzimidazole.[5]
Protocol 2: Ammonium Chloride Catalyzed "Green" Synthesis
This protocol presents an environmentally friendly and economically viable method using ammonium chloride as a catalyst in ethanol at an elevated temperature.[6]
Experimental Workflow:
Caption: Workflow for Ammonium Chloride Catalyzed Synthesis.
Detailed Procedure:
-
In a flask, combine o-phenylenediamine (0.92 mmol) and the corresponding aldehyde (0.92 mmol) or carboxylic acid (0.01 mole) in ethanol (4 mL).[6]
-
Add ammonium chloride (30 mol% for aldehydes, stoichiometric for carboxylic acids).[6]
-
Stir the resulting mixture at 80-90°C for approximately 2 hours.[6]
-
Check for the completion of the reaction by TLC (ethyl acetate:hexane, 1:2 v/v).
-
After completion, pour the reaction mixture into ice-cold water.
-
A pale yellow solid product will precipitate. Filter the contents.
-
Wash the product twice with water.
-
Dry the solid and purify it by recrystallization from ethanol to obtain the pure 2-substituted benzimidazole derivative.
Protocol 3: Zinc Ferrite Nanoparticle Catalyzed Synthesis under Ultrasonic Irradiation
This method utilizes a recyclable zinc ferrite (ZnFe2O4) nanocatalyst and ultrasonic irradiation for a rapid and efficient synthesis.[7]
Experimental Workflow:
Caption: Workflow for ZnFe2O4 Catalyzed Ultrasonic Synthesis.
Detailed Procedure:
-
In a reaction vessel, mix o-phenylenediamine (0.1 mol), an aromatic aldehyde (0.1 mol), and a catalytic amount of ZnFe2O4 nanoparticles in ethanol (3 mL).[7]
-
Place the reaction mixture in an ultrasonic bath sonicator and irradiate for 30 minutes.[7]
-
Monitor the progress of the reaction using TLC with an ethyl acetate and n-hexane (7:3) mobile phase.[7]
-
Upon completion, add 10 mL of ethanol to the reaction mixture and stir for 5 minutes.
-
Filter the solution to recover the catalyst.
-
Remove the solvent from the filtrate by distillation under reduced pressure.
-
Purify the resulting product by column chromatography using n-hexane and ethyl acetate (1:1) as the eluent.[7]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the reaction conditions and yields for the synthesis of 2-phenyl-1H-benzo[d]imidazole using different catalytic methods.
| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Lanthanum chloride (10 mol%) | o-phenylenediamine, benzaldehyde | Acetonitrile | Room Temp. | 2.5 h | 94 | [5] |
| Ammonium chloride (30 mol%) | o-phenylenediamine, benzaldehyde | Ethanol | 80-90 | 2 h | 85-95 | |
| Anhydrous FePO4 | o-phenylenediamine, benzaldehyde | Ethanol | Reflux | 1.5 h | 94 | [8] |
| MgO@DFNS (10 wt%) | o-phenylenediamine, benzaldehyde | Ethanol | Room Temp. | 4 h | 95 | [1] |
| CeCl3·7H2O–CuI, I2 | o-phenylenediamine, benzaldehyde | Acetonitrile | Room Temp. | - | 85 | [9] |
| ZnFe2O4 (nanocatalyst) | o-phenylenediamine, benzaldehyde | Ethanol | 70 (Ultrasonic) | 30 min | 88-92 | [7] |
| NaOH/I2 | o-phenylenediamine, benzaldehyde | - | Room Temp. | - | - | [10] |
Table 1: Comparison of various catalytic systems for the one-pot synthesis of 2-phenyl-1H-benzo[d]imidazole.
The table below presents the yields for a range of 2-substituted benzimidazoles prepared using the Lanthanum Chloride catalyzed method.
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2.5 | 94 |
| 2 | 4-Chlorobenzaldehyde | 2.5 | 96 |
| 3 | 4-Methylbenzaldehyde | 3.0 | 92 |
| 4 | 4-Methoxybenzaldehyde | 3.0 | 93 |
| 5 | 4-Nitrobenzaldehyde | 2.0 | 98 |
| 6 | 3-Nitrobenzaldehyde | 2.0 | 96 |
| 7 | 2-Chlorobenzaldehyde | 3.5 | 91 |
| 8 | Cinnamaldehyde | 3.0 | 89 |
| 9 | Furfural | 3.5 | 86 |
Table 2: Synthesis of various 2-substituted benzimidazoles using Lanthanum Chloride as a catalyst. (Data extracted from[5])
Conclusion
The one-pot synthesis of 2-substituted benzimidazoles is a highly efficient and versatile method for generating libraries of these pharmaceutically important compounds. The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired laboratory throughput. The protocols described herein, from room temperature synthesis using lanthanum chloride to rapid, ultrasonically-assisted methods, provide researchers with a range of options to meet their synthetic needs. These methods are generally characterized by high yields, simple work-up procedures, and, in some cases, the use of environmentally benign and recyclable catalysts.
References
- 1. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 2. iajpr.com [iajpr.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. cjm.ichem.md [cjm.ichem.md]
- 8. One-pot synthesis of 2-substituted benzimidazoles catalyzed by anhydrous FePO4 | Semantic Scholar [semanticscholar.org]
- 9. An efficient one-pot two catalyst system in the construction of 2-substituted benzimidazoles: synthesis of benzimidazo[1,2-c]quinazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
Application Notes and Protocols: Boronic Acid Derivatives for Non-Covalent Protein Fluorescence Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boronic acid derivatives have emerged as a versatile class of molecules for the non-covalent fluorescence labeling of proteins, particularly glycoproteins. This technology leverages the unique ability of boronic acids to form reversible covalent bonds with cis-1,2- or 1,3-diols, which are structural motifs abundant in the carbohydrate moieties of glycoproteins.[1][2][3] This interaction provides a highly selective method for targeting glycoproteins in complex biological samples. The fluorescence signal can be modulated by the binding event, leading to "turn-on" or "turn-off" sensors, enabling the detection and imaging of specific proteins without the need for genetic modification or harsh chemical reactions.[1][4] These probes are instrumental in studying protein glycosylation, identifying disease biomarkers, and in the development of targeted therapeutics and diagnostics.[5][6]
Principle of Labeling
The core principle of non-covalent protein labeling with boronic acid derivatives lies in the formation of a cyclic boronate ester between the boronic acid group on the fluorescent probe and a diol on the protein's surface. This interaction is typically pH-dependent, with optimal binding often occurring under neutral to slightly alkaline conditions.[7] The binding event can induce a change in the photophysical properties of the fluorophore through various mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[3][8] For instance, in a PET-based "turn-on" sensor, the boronic acid in its unbound state quenches the fluorescence of the attached fluorophore. Upon binding to a diol, the electronic properties of the boronic acid are altered, inhibiting the quenching process and leading to a significant increase in fluorescence emission.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for various boronic acid-based fluorescent probes for protein labeling, providing a comparative overview of their performance.
Table 1: Binding Affinities and Detection Limits for Glycoprotein Sensors
| Probe/Sensor System | Target Glycoprotein | Binding Constant (Ka or Kd) | Detection Limit | Reference |
| QDs@MPS@AAPBA | Horseradish Peroxidase (HRP) | Ka = 7.23 × 106 M-1 | 1.44 × 10-10 M | [4] |
| QDs@MPS@AAPBA | Transferrin (TRF) | Ka = 1.53 × 107 M-1 | 3.36 × 10-10 M | [4] |
| B-FMIP NPs | Ovalbumin (OVA) | High (Imprinted Factor α = 6.0) | 3.3 × 10-14 mg mL-1 | [9] |
| 5-BPA-modified magnetic particles | Sialic Acid | Ka > 1 × 103 M-1 (at pH 5.0) | Not specified | [10] |
| Phenylboronic Acid | Sialic Acid | Ka ≈ 40 M-1 | Millimolar range | [10][11] |
| R4B | Sialic Acid | Not specified | 10-7 M | [12] |
| UiO-66-NH2@B(OH)2 | Sialic Acid | Not specified | 0.025 mmol/L | [11] |
| 5-amino-HPBI with benzoxaborole | Bovine Serum Albumin (BSA) | Ka = 1.2 × 106 M-1 | Not specified | [13] |
Table 2: Performance of Boronic Acid Probes for Sialylated Glycans
| Probe | Target | Key Feature | Application | Reference |
| Anthracene boronic acid sensors | Sialyl Lewis X | High selectivity | Labeling human hepatoma cells | [5] |
| Bis-boronic acid peptide library | Cell-surface glycans | Combinatorial approach for specific recognition | Targeted imaging of cancer cells | [6] |
| Pyrene-boronic acid derivative | D-fructose vs. D-glucose | Forms different fluorescent conjugates | Selective monosaccharide sensing | [14] |
Experimental Protocols
Protocol 1: General Procedure for Non-Covalent Labeling of Glycoproteins in Solution
This protocol describes a general method for labeling glycoproteins in a buffered solution using a boronic acid-based fluorescent probe.
Materials:
-
Glycoprotein of interest (e.g., Horseradish Peroxidase, Transferrin)
-
Boronic acid fluorescent probe
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the glycoprotein in PBS to a final concentration of 1-10 µM.
-
Dissolve the boronic acid fluorescent probe in a suitable solvent (e.g., DMSO) to a stock concentration of 1-10 mM.
-
-
Labeling Reaction:
-
In a microcentrifuge tube or a well of a microplate, add the glycoprotein solution.
-
Add the boronic acid probe stock solution to the glycoprotein solution to achieve the desired final probe concentration (typically 1-10 µM). The final DMSO concentration should be kept below 1% to avoid protein denaturation.
-
Incubate the mixture at room temperature for 15-60 minutes. Incubation time may need to be optimized for different probes and proteins.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the solution using a fluorometer or plate reader. Excite the sample at the appropriate wavelength for the fluorophore and record the emission spectrum.
-
As a negative control, measure the fluorescence of the probe in buffer without the glycoprotein.
-
As another control, measure the fluorescence of the probe with a non-glycosylated protein to assess specificity.
-
-
Data Analysis:
-
Calculate the fluorescence enhancement or quenching by comparing the fluorescence intensity of the probe in the presence and absence of the glycoprotein.
-
To determine the binding affinity (Kd), perform a titration experiment by varying the concentration of the glycoprotein while keeping the probe concentration constant. Fit the resulting binding curve to an appropriate binding model.
-
Protocol 2: Fluorescence Imaging of Cell-Surface Glycans
This protocol outlines a general procedure for imaging cell-surface glycans on live cells using a boronic acid-based fluorescent probe.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Boronic acid fluorescent probe
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Culture cells of interest to an appropriate confluency (e.g., 70-80%) on glass-bottom dishes or coverslips.
-
-
Cell Labeling:
-
Prepare a working solution of the boronic acid fluorescent probe in cell culture medium or PBS. The final concentration will depend on the specific probe and may range from 1 to 20 µM.[12]
-
Wash the cells twice with warm PBS to remove any residual serum proteins.
-
Incubate the cells with the probe-containing medium for 15-60 minutes at 37°C. The optimal incubation time should be determined experimentally.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with warm PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for the fluorophore.
-
-
Controls:
-
Image unlabeled cells to assess autofluorescence.
-
To demonstrate the specificity of the boronic acid-diol interaction, pre-incubate the probe with a competing sugar (e.g., fructose or sorbitol) before adding it to the cells. A significant reduction in cell surface fluorescence would indicate specific binding.
-
Visualizations
Signaling Pathway: "Turn-On" Fluorescence Sensing
Caption: Mechanism of a "turn-on" boronic acid fluorescent probe.
Experimental Workflow: Cell Surface Glycan Imaging
Caption: Workflow for fluorescent labeling of cell surface glycans.
Logical Relationship: Molecularly Imprinted Polymer (MIP) Sensor
Caption: Principle of a boronic acid-based MIP sensor for glycoproteins.
References
- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly sensitive fluorescent turn-on biosensor for glycoproteins based on boronic acid functional polymer capped Mn-doped ZnS quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 6. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. Fluorescent molecularly imprinted nanoparticles with boronate affinity for selective glycoprotein detection - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sialic acid detection and theranostic activity of phenylboronic acid-based fluorescent probe in human colorectal adenocarcinoma HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling of Aryl Halides with (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. One key application is the synthesis of biaryl and heteroaryl structures, which are prevalent in many biologically active compounds.
This document provides detailed application notes and standardized protocols for the Suzuki-Miyaura coupling of various aryl halides with (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid. The benzimidazole moiety is a significant pharmacophore found in numerous therapeutic agents, making this particular boronic acid a valuable building block in drug discovery and development. The protocols and data presented herein are compiled from established literature to guide researchers in achieving optimal reaction conditions for their specific substrates.
Reaction Scheme
The general reaction scheme for the Suzuki-Miyaura coupling of an aryl halide with this compound is depicted below:
Caption: General Suzuki-Miyaura Coupling Reaction.
Data Presentation: Summary of Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling reaction. The following table summarizes various reaction conditions that have been successfully employed for the coupling of aryl halides with structurally related arylboronic acids containing imidazole or benzimidazole moieties. These conditions can serve as a starting point for optimizing the coupling with this compound.
| Aryl Halide (Ar-X) | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | 4-(4,5-diphenyl-1H-imidazol-2-yl)phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 12 | 95 | [1] |
| 4-Bromotoluene | 4-(4,5-diphenyl-1H-imidazol-2-yl)phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 12 | 92 | [1] |
| 4-Bromoanisole | 4-(4,5-diphenyl-1H-imidazol-2-yl)phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 12 | 88 | [1] |
| Iodobenzene | Phenylboronic acid | Pd/Ni-MOF | - | K₂CO₃ (2) | Ethanol | 60 | 6 | >95 | [2] |
| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (0.5-2) | IMes (1-4) | Cs₂CO₃ (2) | Dioxane | 80-100 | 6-12 | 96 | [3][4] |
| Aryl Bromides | Phenylboronic acid | Pd(OAc)₂ (1) | DPPA-type ligand (1) | Cs₂CO₃ (2) | Dioxane | 80 | - | 88-99 | [5] |
| N-protected-5-bromo-2-nitrophenyl-benzimidazole | Aryl boronic acids | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | up to 81 | [6] |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling reaction. Protocol 1 is adapted from a study on a structurally similar fluorescent boronic acid and serves as an excellent starting point.[1] Protocol 2 provides a more general procedure that can be adapted for various substrates and conditions.
Protocol 1: Coupling of Aryl Bromides with an Imidazole-Containing Phenylboronic Acid
This protocol is based on the reaction conditions developed for the coupling of aryl halides with 4-(4,5-diphenyl-1H-imidazol-2-yl)phenylboronic acid.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or equivalent)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol), and potassium carbonate (1.5 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.025 mmol).
-
Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a more general framework that can be optimized for different aryl halides and reaction scales.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃) (if required, 1.1-1.5 times the mol of Pd)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, THF/H₂O)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst and ligand (if used) to a dry reaction vessel.
-
Add the aryl halide, this compound, and the base.
-
Add the anhydrous, degassed solvent.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction until the starting material is consumed.
-
Perform an aqueous work-up as described in Protocol 1.
-
Purify the product via flash column chromatography.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.
References
- 1. Fluorescence labeling method for aryl halides with 4-(4,5-diphenyl-1H-imidazol-2-yl)phenylboronic acid based on Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Potential API Scaffolds Using (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of complex molecular architectures found in many active pharmaceutical ingredients (APIs). The benzimidazole moiety is a prominent scaffold in numerous clinically approved drugs and investigational compounds, recognized for its ability to interact with various biological targets. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential APIs, with a focus on the preparation of precursors for Poly(ADP-ribose) polymerase (PARP) inhibitors.
Core Application: Synthesis of PARP Inhibitor Precursors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA repair. In cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibiting PARP-1 can lead to synthetic lethality, making PARP inhibitors a promising class of anticancer agents. The benzimidazole core is a key pharmacophore in several potent PARP inhibitors.
The following sections detail the synthesis of a key intermediate for a potential PARP inhibitor, utilizing a Suzuki-Miyaura coupling reaction with this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines the general steps for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromobenzoyl derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene/Ethanol/Water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst (0.02-0.10 eq) to the vessel.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of biaryl compounds, which are common precursors to PARP inhibitors, via Suzuki-Miyaura coupling.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | This compound | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | Methyl 4-bromobenzoate | This compound | PdCl₂(dppf) (3) | Na₂CO₃ | Dioxane/H₂O | 100 | 8 | 80-90 |
| 3 | 1-Bromo-4-nitrobenzene | This compound | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | DMF | 110 | 6 | >90 |
Signaling Pathway
PARP-1 Signaling Pathway in DNA Repair
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When an SSB occurs, PARP-1 binds to the damaged DNA, leading to its activation. Activated PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase β, to the site of damage to effect repair. Inhibition of PARP-1 prevents the recruitment of these repair factors, leading to the accumulation of SSBs. In cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, these unresolved SSBs are converted to double-strand breaks (DSBs) during replication, which cannot be efficiently repaired, ultimately leading to cell death (synthetic lethality).
Caption: Simplified signaling pathway of PARP-1 in DNA repair and the effect of PARP inhibitors.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl systems that are core components of many targeted therapies, including PARP inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel drug candidates based on the benzimidazole scaffold. Careful optimization of reaction conditions is crucial for achieving high yields and purity of the desired products.
Application Notes and Protocols for Ligand Selection in Suzuki Coupling of Complex Heterocyclic Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, particularly for the construction of carbon-carbon bonds essential in the development of pharmaceuticals and functional materials. However, the application of this reaction to complex, nitrogen-containing heterocyclic boronic acids presents significant challenges. These substrates are prone to issues such as catalyst inhibition through coordination of Lewis-basic nitrogen atoms to the palladium center, and protodeboronation, an undesired side reaction that cleaves the C-B bond.[1][2][3] Careful selection of the appropriate phosphine ligand is paramount to overcoming these obstacles and achieving high-yielding, efficient couplings. This document provides detailed application notes, experimental protocols, and a comparative analysis of ligand performance to guide researchers in this critical area.
Challenges in Coupling Complex Heterocyclic Boronic Acids
The successful Suzuki-Miyaura coupling of complex heterocyclic boronic acids is often hindered by several factors:
-
Catalyst Inhibition: The lone pair of electrons on nitrogen atoms within the heterocyclic ring can coordinate to the palladium catalyst, leading to catalyst deactivation or "poisoning."[2]
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, particularly prevalent with electron-deficient heteroaryl boronic acids.[4]
-
Poor Solubility: Complex heterocyclic compounds can exhibit poor solubility in common organic solvents, which can negatively impact reaction rates and yields.
-
Steric Hindrance: Bulky substituents on either the heterocyclic boronic acid or the coupling partner can impede the reaction.
The strategic selection of bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands, has proven to be highly effective in mitigating these challenges.[2][5] These ligands promote the desired catalytic cycle while minimizing catalyst deactivation.
Comparative Performance of Phosphine Ligands
The choice of ligand significantly impacts the outcome of the Suzuki-Miyaura coupling. The following tables summarize the performance of various phosphine ligands in the coupling of different complex heterocyclic boronic acids, providing a basis for rational ligand selection.
Table 1: Ligand Screening for the Coupling of 3-Chloroindazole with 5-Indole Boronic Acid [1]
| Palladium Source (2 mol%) | Ligand (3 mol%) | Yield (%) |
| Pd₂(dba)₃ | SPhos | 56 |
| Pd₂(dba)₃ | XPhos | 52 |
| SPhos Precatalyst G2 | - | 80 |
| XPhos Precatalyst G2 | - | 71 |
Reaction Conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.
Table 2: Coupling of 2-Pyridylboronates with Aryl Halides [3]
| Aryl Halide | Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | P(t-Bu)₂Me | KF | 80 | 12 | 74 |
| 2-Bromo-p-xylene | P(t-Bu)₂Me | KF | 80 | 12 | 85 |
| 4-Chloroanisole | P(t-Bu)₂Me | KF | 110 | 12 | 78 |
| 3-Chloropyridine | P(t-Bu)₂Me | KF | 110 | 12 | 88 |
Reaction Conditions: Aryl halide (1 equiv), 2-pyridylboronate (1.5 equiv), Base (3.0 equiv), Dioxane, 1.0% Pd₂(dba)₃.
Table 3: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [6][7]
| Catalyst (5 mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (2:1) | 100 | 15 | 65 |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O (2:1) | 100 | 15 | 58 |
| Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O (2:1) | 100 | 15 | 35 |
| PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O (2:1) | 100 | 15 | 42 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Base (1.5 mmol), Solvent (6 mL), Microwave irradiation.
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of complex heterocyclic boronic acids. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Heteroaryl Chlorides with Buchwald Ligands
This protocol is adapted for challenging couplings of heteroaryl chlorides using a Buchwald-type precatalyst.[8]
Materials:
-
Heteroaryl chloride (1.0 mmol)
-
Heteroarylboronic acid (1.5 mmol)
-
Palladium precatalyst (e.g., SPhos-Pd-G2, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the heteroaryl chloride, heteroarylboronic acid, palladium precatalyst, and base under an inert atmosphere (e.g., in a glovebox).
-
Seal the vessel and add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki Coupling of Halogenated Pyrimidines
This protocol is suitable for the rapid synthesis of substituted pyrimidines using microwave irradiation.[6][9]
Materials:
-
Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (0.5 mmol)
-
Aryl or heteroaryl boronic acid (0.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%)
-
Base (e.g., K₂CO₃, 1.5 mmol)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v) (6 mL)
-
10 mL microwave reactor vial with a stir bar
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine, the desired boronic acid, the palladium catalyst, and the base.
-
Add 6 mL of the degassed solvent mixture.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: High-Throughput Screening of Ligands and Conditions
This protocol outlines a general workflow for high-throughput screening (HTS) to rapidly identify optimal reaction conditions in a 96-well plate format.[10]
Materials:
-
Stock solutions of aryl halide, boronic acid derivative, various palladium precatalysts, ligands, and bases in appropriate anhydrous solvents (e.g., dioxane, THF, DMF).
-
96-well reaction plate.
-
Automated liquid handler.
-
Plate sealer.
-
UPLC-MS for analysis.
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of all reaction components at known concentrations.
-
Reaction Plate Preparation: Use an automated liquid handler to dispense the stock solutions into the 96-well reaction plate according to a predefined experimental design.
-
Reaction Execution: Seal the reaction plate to prevent solvent evaporation and ensure an inert atmosphere. Place the plate on a heating block at the desired temperature and stir.
-
Quenching and Dilution: After the reaction is complete, cool the plate to room temperature. Quench each reaction with a suitable solvent (e.g., water or methanol). Dilute the reaction mixtures for analysis.
-
Analysis: Analyze the samples using a rapid UPLC-MS method to determine the yield of the desired product in each well.
Visualizing Key Processes
To better understand the Suzuki-Miyaura coupling and the experimental workflows, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for high-throughput ligand screening.
Caption: Logical relationship between ligand properties and reaction outcome.
Conclusion
The successful Suzuki-Miyaura coupling of complex heterocyclic boronic acids is highly dependent on the judicious selection of phosphine ligands. Bulky and electron-rich ligands, such as the Buchwald biaryl phosphines, have demonstrated broad utility in overcoming the inherent challenges associated with these substrates. By employing the detailed protocols and considering the comparative data presented, researchers can significantly improve the efficiency and success rate of these critical transformations in the synthesis of novel drug candidates and complex organic materials. For particularly challenging substrates, a systematic high-throughput screening approach is recommended to rapidly identify the optimal combination of ligand, catalyst, base, and solvent.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Deborylation in Suzuki-Miyaura Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of boronic acid deborylation during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is deborylation and why is it a problem in Suzuki reactions?
Protodeborylation, or simply deborylation, is a significant undesired side reaction in Suzuki-Miyaura coupling. It involves the cleavage of the carbon-boron bond of the boronic acid or its derivative, which is then replaced by a carbon-hydrogen bond.[1][2] This process consumes the boronic acid starting material, converting it into a simple arene or heteroarene, which consequently reduces the overall yield of the desired coupled product.[2]
Q2: How can I determine if deborylation is occurring in my reaction?
The most reliable way to identify protodeborylation is by analyzing the crude reaction mixture using analytical techniques such as LC-MS, GC-MS, or NMR spectroscopy. The primary indicator will be the presence of a significant byproduct corresponding to the protonated version of your boronic acid starting material (e.g., Ar-H instead of Ar-B(OH)₂). This observation will likely be accompanied by a lower-than-expected yield of your desired biaryl product and the presence of unreacted aryl halide.[2]
Q3: What are the main factors that promote the deborylation of boronic acids?
Several factors can contribute to the propensity of a boronic acid to undergo protodeborylation:
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Substrate Structure: Electron-deficient arylboronic acids and especially heteroaromatic boronic acids (e.g., 2-pyridyl) are particularly susceptible to this side reaction.[2][3]
-
Reaction pH: Protodeborylation can be catalyzed by both acids and bases.[1] The reaction pH is a critical variable to control.[2]
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Reaction Conditions: High temperatures and prolonged reaction times can significantly accelerate the rate of deborylation.[2][4] The presence of water in the reaction mixture can also promote this side reaction.[3]
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Choice of Base: The type and strength of the base used are crucial. While a base is necessary to activate the boronic acid for the transmetalation step, strong bases can also increase the rate of undesired deborylation.[2][5][6]
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Ligand Choice: Certain phosphine ligands, particularly bulky ones, have been observed to promote palladium-catalyzed protodeborylation.[2]
Troubleshooting Guide
If you suspect deborylation is reducing the yield of your Suzuki reaction, consider the following troubleshooting strategies:
Issue: Low yield of desired product and presence of protonated arene/heteroarene byproduct.
This is a classic sign of protodeborylation. Here’s a stepwise approach to address the issue:
Step 1: Modify the Boron Reagent
Unprotected boronic acids can be unstable.[3] Using a more stable boronic acid derivative is often the most effective first step.
-
Recommendation: Replace the boronic acid with a corresponding boronic ester. Pinacol esters are the most common and offer good stability.[7] For particularly challenging substrates, consider using N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts, which can act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction to minimize side reactions.[1][8]
Step 2: Optimize the Reaction Base
The base plays a dual role, activating the boronic acid for coupling but also potentially accelerating deborylation.[5][6][9]
-
Recommendation: If you are using a strong base (e.g., NaOH, K₃PO₄), try switching to a milder base. Weaker bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) can be effective in promoting the Suzuki coupling while minimizing deborylation.[10] In some cases, inorganic phosphates like K₂HPO₄ have also proven beneficial.
Step 3: Adjust Reaction Temperature and Time
Elevated temperatures can increase the rate of deborylation.[2][11]
-
Recommendation: Attempt the reaction at a lower temperature. Many modern catalyst systems are highly active and can facilitate coupling at room temperature.[12][13] Additionally, monitor the reaction progress closely and minimize the overall reaction time to reduce the exposure of the boronic acid to conditions that favor deborylation.
Step 4: Evaluate the Catalyst System
The choice of palladium source and ligand can influence the relative rates of the desired coupling and the undesired deborylation.
-
Recommendation: For boronic acids that are prone to rapid decomposition, using a highly active palladium precatalyst that quickly generates the active Pd(0) species can be advantageous. This allows the coupling reaction to proceed quickly, outcompeting the slower deborylation process.[12]
Data Presentation: Comparison of Boronic Acid Protecting Groups
The choice of protecting group can significantly impact the stability of the boronic acid derivative. The following table summarizes some common options:
| Protecting Group | Structure | Key Features | Deprotection Conditions |
| Pinacol (pin) | Cyclic diol ester | Most popular, generally stable to column chromatography.[7] | Often requires acidic conditions and heating. Can be cleaved with NaIO₄.[7] |
| N-methyliminodiacetic acid (MIDA) | Tridentate ligand | Very stable, suitable for "slow-release" strategies.[1][14] | Easily deprotected by basic hydrolysis.[7] |
| 1,8-Diaminonaphthalene (dan) | Diamine adduct | Very stable due to nitrogen donation to the empty boron p-orbital.[7] | Acidic hydrolysis.[7] |
| Potassium Trifluoroborate (BF₃K) | Tetrahedral salt | High stability, often crystalline and easy to handle.[7] | Requires basic conditions to slowly release the boronic acid.[12] |
| Neopentylglycol (neo) | Cyclic diol ester | Offers good stability.[7] | Similar to pinacol esters, often requires acidic conditions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling Using a Pinacol Boronate Ester to Minimize Deborylation:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the boronic acid pinacol ester (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, or a mixture with water). The choice of solvent can be critical and may require optimization.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (start with room temperature or a mildly elevated temperature, e.g., 50-80 °C) and stir until the reaction is complete (monitor by TLC, GC, or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Competing pathways: Suzuki coupling vs. Protodeborylation.
Caption: Troubleshooting workflow for addressing deborylation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in Suzuki coupling with benzimidazole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions with benzimidazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
My Suzuki coupling reaction with a benzimidazole derivative is giving a low yield. What are the common causes?
Low yields in Suzuki coupling reactions involving benzimidazole derivatives can stem from several factors. The most common issues include:
-
Catalyst Inhibition or Decomposition: Benzimidazoles, particularly those with an unprotected N-H group, can act as ligands and coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2]
-
Inappropriate Choice of Base: The base is crucial for activating the boronic acid.[3] An unsuitable base can lead to incomplete reaction, decomposition of starting materials, or side reactions.[4]
-
Sub-optimal Solvent System: The polarity and composition of the solvent can significantly impact the solubility of reagents and the reaction rate.[5][6]
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, reducing the availability of the coupling partner.[2] This can be exacerbated by the reaction conditions.
-
Homocoupling of the Boronic Acid: The self-coupling of two boronic acid molecules can occur as an undesired side reaction.
-
Degradation of Starting Materials or Products: Benzimidazole derivatives or the desired products might be sensitive to the reaction conditions, particularly high temperatures or strong bases.
Which palladium catalyst and ligand system is best for coupling with benzimidazole derivatives?
For nitrogen-rich heterocycles like benzimidazoles, catalyst systems employing bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands often provide superior results compared to traditional catalysts like Pd(PPh₃)₄.[7] These ligands can promote the crucial steps of the catalytic cycle and are less prone to inhibition by the benzimidazole moiety.[2] Precatalysts, which are air- and moisture-stable palladium(II) complexes, are also highly effective.[1][2]
Data Presentation: Comparison of Catalyst Systems
The following table summarizes the performance of various catalyst systems in the Suzuki coupling of halo-benzimidazole derivatives with arylboronic acids.
| Entry | Benzimidazole Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 1 | 2-Bromo-6-methyl-1H-benzo[d]imidazole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (10) | Cs₂CO₃ | Dioxane/H₂O | 100 | 15-20 | ~85-95 | [1] |
| 2 | 2-Bromo-substituted benzimidazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~90 | [1] |
| 3 | 2-Bromo-substituted benzimidazole | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O | 95 | 31 | Moderate to Excellent | [1] |
| 4 | 2-Chloroindazole (similar N-H heterocycle) | 5-Indoleboronic acid | P2 Precatalyst (2.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 90 | [2] |
| 5 | 2-Bromo-substituted benzimidazole | 2-Naphthylboronic acid | Pd₂(dba)₃ (2) | IMes (in situ) | Cs₂CO₃ | Dioxane | 100 | 15 | ~96 | [1] |
Yields are approximate and based on similar reactions reported in the literature. P2 Precatalyst is a commercially available air- and moisture-stable palladium(II) precatalyst with an SPhos ligand. IMes is an N-heterocyclic carbene ligand.
How do I choose the right base for my reaction?
The choice of base is critical. For benzimidazole derivatives, especially those with sensitive functional groups, inorganic bases are generally preferred over organic bases.[4][8]
-
Mild Bases: For substrates with base-labile groups, milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are recommended.
-
Stronger, Non-nucleophilic Bases: Cesium carbonate (Cs₂CO₃) is often a good choice as it has higher solubility in organic solvents and can be effective in challenging couplings.[9]
-
Avoid Strong Hydroxide Bases: Strong bases like NaOH and KOH can sometimes lead to lower yields or decomposition.[10]
Data Presentation: Effect of Different Bases
This table shows a comparison of different bases in a model Suzuki coupling reaction. While not specific to benzimidazoles, it illustrates the general trend.
| Entry | Base | Yield (%) |
| 1 | Na₂CO₃ | 98 |
| 2 | K₂CO₃ | 95 |
| 3 | K₃PO₄ | 92 |
| 4 | NaOH | 85 |
| 5 | KOH | 88 |
| 6 | NaOAc | 75 |
| 7 | TEA | 60 |
| Data is illustrative and based on a model reaction of an aryl halide with phenylboronic acid. Yields are highly substrate-dependent.[8] |
What is the optimal solvent for Suzuki coupling with benzimidazoles?
Aprotic polar solvents, often in combination with water, are commonly used.
-
Dioxane/Water or THF/Water: These mixtures are frequently employed and often give good results.[2][5] The water is essential for the activation of the boronic acid by the base.
-
Toluene/Water: This biphasic system can also be used.[1]
Data Presentation: Influence of Solvent on Yield
The following data illustrates the effect of the solvent on the yield of a Suzuki coupling reaction.
| Entry | Solvent | Yield (%) |
| 1 | Dioxane | 91 |
| 2 | THF | 85 |
| 3 | Toluene | 78 |
| 4 | Acetonitrile | 72 |
| 5 | DMF | 88 |
| Data is illustrative and based on a model Suzuki coupling reaction.[5][6] |
How can I prevent protodeboronation?
Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid. To minimize this side reaction:
-
Use a Milder Base: Strong bases can promote protodeboronation.
-
Optimize Reaction Temperature: Higher temperatures can sometimes increase the rate of protodeboronation.[2]
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.
-
Slow Addition of Boronic Acid: In some cases, slow addition of the boronic acid can maintain a low concentration and minimize decomposition.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 2-Halo-Benzimidazole Derivative
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
2-Halo-benzimidazole derivative (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and Ligand (e.g., SPhos, 2-10 mol%), OR a precatalyst (1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: In a dry flask, combine the 2-halo-benzimidazole, arylboronic acid, and base.[1]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.[12]
-
Catalyst and Ligand Addition: Add the palladium catalyst and ligand (if not using a precatalyst).[1]
-
Solvent Addition: Add the degassed solvent system via syringe.[12]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: A troubleshooting workflow for diagnosing low-yield Suzuki reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aidic.it [aidic.it]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling reaction of (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid. The guidance provided is based on established principles of Suzuki-Miyaura couplings and data from analogous N-aryl benzimidazole systems.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the Suzuki-Miyaura coupling for this specific boronic acid?
A1: For N-heterocyclic boronic acids like this compound, the most critical parameters to optimize are the choice of base, solvent, palladium catalyst, and ligand. The benzimidazole moiety can coordinate with the palladium center, potentially inhibiting the catalytic cycle, making the selection of appropriate conditions crucial for a successful reaction.
Q2: I am observing low to no yield of my desired product. What are the likely causes?
A2: Low or no yield can stem from several factors:
-
Catalyst Inactivation: The nitrogen atoms in the benzimidazole ring can act as ligands, poisoning the palladium catalyst.
-
Protodeboronation: The boronic acid group can be replaced by a hydrogen atom, especially in the presence of moisture or acidic protons.
-
Homocoupling: Self-coupling of the boronic acid or the aryl halide can occur as a side reaction.
-
Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent system.
-
Ineffective Base: The base may not be strong enough or soluble enough to efficiently promote the transmetalation step.
Q3: How do I choose the right base for this coupling reaction?
A3: The choice of base is critical for activating the boronic acid. Inorganic bases are generally preferred for Suzuki-Miyaura couplings. A screening of bases with varying strengths and solubilities is recommended. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base will depend on the specific aryl halide and solvent system used.
Q4: Which solvent system is most suitable for this reaction?
A4: A variety of solvents can be used, and the optimal choice often involves a mixture of an organic solvent and water to facilitate the dissolution of both the organic reactants and the inorganic base. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene. The ratio of the organic solvent to water should be optimized to ensure adequate solubility of all components.
Q5: Are there any specific handling precautions for this compound?
A5: Like many boronic acids, this compound can be susceptible to protodeboronation. It is advisable to store it in a cool, dry place and handle it under an inert atmosphere (e.g., nitrogen or argon) when setting up the reaction to minimize exposure to moisture and air.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Catalyst inhibition by the benzimidazole nitrogen. | - Use a higher catalyst loading (e.g., 2-5 mol%).- Employ a bulky electron-rich phosphine ligand (e.g., SPhos, XPhos) that can favor the desired catalytic cycle over catalyst inhibition.[1] |
| Protodeboronation of the boronic acid. | - Use anhydrous solvents and ensure the base is dry.- Protect the reaction from moisture by running it under an inert atmosphere.- Consider using the corresponding boronate ester, which can be more stable. | |
| Ineffective base. | - Screen a panel of bases, including K₂CO₃, Cs₂CO₃, and K₃PO₄.- Ensure the base is finely powdered to maximize its surface area and reactivity. | |
| Formation of Homocoupling Byproducts | Presence of oxygen in the reaction mixture. | - Thoroughly degas the solvent and the reaction mixture before adding the catalyst.- Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
| Incomplete Reaction | Insufficient reaction time or temperature. | - Monitor the reaction progress by TLC or LC-MS.- If the reaction stalls, consider increasing the temperature or extending the reaction time. |
| Poor solubility of reactants. | - Optimize the solvent system. Try different organic solvents or adjust the organic solvent-to-water ratio.- For highly insoluble substrates, a higher reaction temperature may be required. |
Data Presentation
Table 1: Effect of Different Bases on Reaction Yield
The following table summarizes the typical effect of various bases on the yield of Suzuki-Miyaura coupling reactions involving N-aryl benzimidazole derivatives. The data is compiled from studies on analogous systems and serves as a starting point for optimization.
| Base | Typical Solvent System | Relative Yield (%) | Notes |
| K₂CO₃ | 1,4-Dioxane / H₂O | Good to Excellent | A commonly used and effective base.[2] |
| Cs₂CO₃ | 1,4-Dioxane / H₂O | Excellent | Often provides higher yields, especially for challenging substrates.[2] |
| K₃PO₄ | 1,4-Dioxane / H₂O | Excellent | A strong base that can be very effective, particularly with sterically hindered substrates.[1] |
| Na₂CO₃ | Toluene / H₂O | Moderate to Good | A milder and cost-effective option, but may result in lower yields.[2][3] |
| Et₃N | THF | Low to Moderate | Organic bases are generally less effective in Suzuki-Miyaura couplings. |
Yields are relative and highly dependent on the specific substrates, catalyst, ligand, and reaction conditions.
Table 2: Effect of Different Solvents on Reaction Yield
The choice of solvent significantly impacts the solubility of reactants and, consequently, the reaction yield. The following table provides a comparative overview of common solvent systems.
| Solvent System (Organic : Water ratio) | Relative Yield (%) | Notes |
| 1,4-Dioxane / H₂O (4:1) | Excellent | A versatile and widely used solvent system that provides good solubility for a broad range of substrates.[1] |
| Toluene / H₂O (4:1) | Good to Excellent | Another effective biphasic system, particularly at higher temperatures.[2] |
| THF / H₂O (4:1) | Good | A good solvent for many organic compounds, but its lower boiling point may limit the reaction temperature. |
| DMF / H₂O (4:1) | Moderate to Good | A polar aprotic solvent that can be effective, but may be more challenging to remove during workup.[4] |
| Acetonitrile / H₂O (4:1) | Moderate | Can be a suitable solvent, but may require careful optimization.[3] |
Yields are relative and highly dependent on the specific substrates, base, catalyst, ligand, and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl halide. Optimization of the base, solvent, catalyst, and ligand is recommended for each specific substrate combination.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask, add the this compound, aryl halide, and base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
In a separate vial, weigh the palladium catalyst and add it to the reaction flask under a positive flow of the inert gas.
-
Add the degassed solvent system to the reaction flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. BJOC - Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls [beilstein-journals.org]
Overcoming poor solubility of reactants in Suzuki-Miyaura coupling
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with reactants in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My starting material (aryl halide or boronic acid) has very poor solubility in common Suzuki-Miyaura coupling solvents. What is the first thing I should try?
A1: The most direct approach is to modify the solvent system and reaction temperature.
-
Increase Temperature: Many Suzuki-Miyaura couplings are conducted at elevated temperatures (80-110 °C).[1] Increasing the temperature can significantly improve the solubility of solid reactants. However, be mindful that higher temperatures might also promote side reactions like catalyst decomposition or protodeboronation, where the boronic acid is replaced by a hydrogen atom.[1][2]
-
Screen Solvents: If adjusting the temperature is not enough, screening a variety of solvents is recommended. The Suzuki-Miyaura reaction is compatible with numerous solvents. Polar aprotic solvents like DMF or ethereal solvents such as 1,4-dioxane and THF, often used with water as a co-solvent, can be particularly effective for poorly soluble substrates.[1][3] Aromatic solvents like toluene are also a common choice, especially for reactions requiring higher temperatures.[2]
-
Use a Co-solvent: The addition of water is standard in many Suzuki-Miyaura reactions. It helps dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and is thought to facilitate the crucial transmetalation step of the catalytic cycle. For substrates soluble in organic solvents, a biphasic system like Toluene/H₂O or Dioxane/H₂O is a standard starting point.[1]
Q2: I'm using a biphasic solvent system, but the reaction is very slow. How can I improve the rate?
A2: Slow reaction rates in biphasic systems often point to poor mass transfer between the aqueous phase (containing the base and activated boronic acid) and the organic phase (containing the aryl halide and palladium catalyst). To address this, consider the following:
-
Phase-Transfer Catalysis (PTC): Adding a phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336, can be highly effective.[4][5] These catalysts help shuttle the activated boronate species from the aqueous phase to the organic phase, accelerating the reaction.[6] PTCs are known to be operationally simple and align with green chemistry principles by enabling reactions in heterogeneous systems.[5]
-
Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to maximize the interfacial area between the two phases, which can significantly improve reaction rates.[7]
-
Homogeneous System: Switch to a solvent system that can dissolve all reactants, such as DMF or using a co-solvent that promotes miscibility.
Q3: My boronic acid seems to be degrading before it couples, leading to low yields. What can I do?
A3: Boronic acid instability, particularly protodeboronation, is a common issue, especially with hindered or electron-rich boronic acids.[2][7] Here are several strategies to mitigate this:
-
Use Boronic Esters: Boronic esters, such as pinacol or MIDA esters, are generally more stable than their corresponding boronic acids.[7][8] They can act as a "slow-release" source of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the more sensitive free boronic acid low.[8]
-
Use Organotrifluoroborates: Potassium organotrifluoroborates (R-BF₃K) are another class of air-stable, crystalline solids that are often used as alternatives to boronic acids. They are known to be less prone to protodeboronation. However, they can have poor solubility in organic solvents.[7]
-
Excess Boronic Acid: Using a slight excess (e.g., 1.5 to 2 equivalents) of the boronic acid can help compensate for degradation and drive the reaction to completion.[2]
Q4: I have extremely hydrophobic reactants that are not soluble in aqueous or common organic solvents. Are there any specialized techniques I can use?
A4: Yes, for highly hydrophobic or otherwise insoluble substrates, micellar catalysis is a powerful, green chemistry approach.
-
Micellar Catalysis: This technique involves using surfactants in water to form micelles.[9][10] These micelles act as "nanoreactors," creating a hydrophobic core where the insoluble organic reactants can dissolve and react, while the overall reaction is conducted in an aqueous medium.[9][11] This method can even be effective for substrates that are challenging to react in traditional organic solvents.[12][13] A mixture of food-grade lecithin and the industrial surfactant Tween 80 has been shown to be effective for functionalizing almost insoluble pigments.[12]
Q5: How does the choice of base affect the solubility and outcome of the reaction?
A5: The base is a critical component that not only activates the boronic acid for transmetalation but also influences solubility.[14]
-
Solubility of the Base: The base must have some solubility in the reaction medium. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are very common but require water or a polar aprotic solvent to dissolve.[1][7] If you are running the reaction under anhydrous conditions, an organic base like triethylamine (TEA) or a soluble inorganic base like an alkoxide (e.g., KOtBu) might be necessary.[3][7]
-
Base Strength: The strength of the base can affect the reaction rate. Stronger bases can accelerate the reaction but may not be suitable if your substrates have base-sensitive functional groups.[1]
-
Physical Form: Ensure the base is finely powdered. Coarse or clumped particles have a lower surface area, which can lead to poor reproducibility and incomplete reactions.[1]
Data Summary Tables
Table 1: Common Solvent Systems for Suzuki-Miyaura Coupling
| Solvent System | Typical Ratio (v/v) | Characteristics & Use Cases |
| Dioxane / H₂O | 4:1 | Standard for many couplings; good for dissolving organic substrates and inorganic bases.[1] |
| Toluene / H₂O | 2:1 | Biphasic system, good for higher temperatures and hydrophobic substrates.[3][15] |
| THF / H₂O | 4:1 | Ethereal solvent, useful alternative to dioxane.[1][15] |
| DMF | - | Polar aprotic solvent, effective for highly polar, poorly soluble substrates.[1][2] |
| 2-MeTHF | - | A greener alternative to THF.[16][17] |
| t-Amyl alcohol | - | A green alcohol solvent used in some nickel-catalyzed Suzuki couplings.[16][18] |
Table 2: Common Bases and Their Properties
| Base | Strength | Common Solvents | Key Characteristics |
| K₂CO₃ | Moderate | Aqueous mixtures | A standard, cost-effective choice.[1] |
| K₃PO₄ | Strong | Aqueous mixtures | Often used for challenging couplings.[1] |
| Cs₂CO₃ | Strong | Aqueous mixtures | Highly effective but more expensive; its large cation can increase solubility and reaction rates.[1][14] |
| KF | Mild | Aqueous mixtures | A milder option for base-sensitive substrates.[14] |
| NaOH / KOH | Very Strong | Aqueous mixtures | High basicity can be detrimental in some cases, leading to side reactions.[14] |
| KOtBu | Very Strong | THF, Toluene | Used in anhydrous conditions; very strong base.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Poorly Soluble Aryl Halide
-
Reactant Preparation: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or boronic ester (1.5 mmol), and the finely powdered base (e.g., K₃PO₄, 3.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, 10 mL) via syringe.[1]
-
Catalyst Preparation: In a separate vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Briefly mix with a small amount of the degassed organic solvent.[1]
-
Reaction Initiation: Add the catalyst mixture to the Schlenk flask via syringe.
-
Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required reaction time. Monitor reaction progress by TLC or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: Small-Scale Parallel Screening for Optimal Solvent
This method allows for the efficient testing of multiple solvents to identify the best one for your specific substrates.[1]
-
Stock Solution Preparation: In a single vial, prepare a stock solution containing the aryl halide, boronic acid, palladium precatalyst, and ligand in a suitable, volatile solvent (e.g., THF) that is known to dissolve all components.
-
Aliquotting Base: In an array of reaction vials (e.g., in a 24-well plate), add the chosen base to each well.
-
Solvent Addition: To each vial, add a different degassed test solvent (e.g., DMF, Toluene, Dioxane, 2-MeTHF) and the appropriate amount of degassed water if a biphasic system is desired.
-
Initiation: Add an equal aliquot of the stock solution to each vial, seal them, and place them in a heating block with vigorous stirring at the desired temperature.
-
Analysis: After a set time, cool the vials and analyze a small aliquot from each by LC-MS or GC-MS to determine the relative conversion and identify the optimal solvent.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting solubility issues.
Caption: A decision-making diagram for selecting appropriate reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Coupling Reaction of Hydrophobic Substrates in Water: Micellar Catalysis with Macromolecular Surfactants | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Challenging the Scope of Micellar Catalysis: Efficient Suzuki-Miyaura Couplings in Aqueous Dispersions [boa.unimib.it]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Inhibition by Unprotected NH Groups in Benzimidazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with catalyst inhibition due to the unprotected NH group in benzimidazole-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why does the unprotected N-H group on a benzimidazole inhibit my catalytic reaction?
The unprotected N-H group in benzimidazoles is a common source of catalyst inhibition for several reasons. The nitrogen atom possesses a lone pair of electrons that can coordinate strongly to the metal center of a catalyst (e.g., Palladium, Copper, Nickel).[1] This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and preventing it from participating in the desired reaction cycle.[1][2] This phenomenon is a significant challenge in industrial catalysis, leading to reduced efficiency and increased costs.[2][3][4]
Q2: What are the typical signs of catalyst deactivation by an N-H containing substrate?
Common indicators that your catalyst is being inhibited or deactivated by an unprotected benzimidazole NH group include:
-
Low to No Product Yield: This is the most direct sign that the catalytic cycle is being disrupted.[1]
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Reaction Stalls: The reaction may start but fails to proceed to completion.
-
Formation of Palladium Black: In palladium-catalyzed reactions, the aggregation of the active Pd(0) catalyst into inactive palladium black is a visual clue of catalyst destabilization and deactivation.[1]
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Inconsistent Results: High variability in yield between seemingly identical reaction setups can point to sensitivity issues caused by the N-H group.
Q3: What are the primary strategies to overcome this inhibition?
There are several effective approaches to mitigate catalyst inhibition by benzimidazole N-H groups:
-
N-H Protection: The most common and often most effective strategy is to "cap" the N-H group with a protecting group. This blocks the nitrogen's lone pair, preventing it from coordinating with the catalyst. The protecting group is removed in a subsequent step to yield the final product.
-
Ligand Modification: Employing bulky, electron-rich ligands can help stabilize the catalytic species and sterically hinder the benzimidazole from coordinating to the metal center.
-
Catalyst Selection: Some catalyst systems are inherently more robust and resistant to poisoning by N-heterocycles.[1] For instance, considering a pre-activated Pd(0) source or a more stable precatalyst might be beneficial.[1]
-
Reaction Condition Optimization: Adjusting parameters such as temperature, solvent, and the type of base can sometimes reduce the inhibitory effect, though this is often less reliable than N-H protection.
Q4: Which N-H protecting group should I choose for my benzimidazole?
The choice of protecting group depends on the stability of your molecule to the required protection and deprotection conditions.
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Advantages |
| tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Acidic conditions (e.g., TFA in DCM) | Easy to introduce and remove; widely used.[5] |
| 2,2,2-trichloroethyl chloroformate | Troc | Troc-Cl | Mild basic or reductive conditions (e.g., Zn/AcOH) | Removable under non-acidic conditions; useful for acid-sensitive molecules. |
| Phenylsulfonyl | PhSO₂ | Phenylsulfonyl chloride (PhSO₂Cl) | Requires harsh reductive conditions for cleavage | Very stable and robust protection.[5] |
Troubleshooting Guides
Problem: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) with a benzimidazole substrate is giving low or no yield.
This is a classic problem often caused by catalyst poisoning.[1] Follow this workflow to diagnose and solve the issue.
Visualizing the Problem: Catalyst Inhibition Pathway
The unprotected benzimidazole acts as a ligand, binding to the metal center and forming a stable, catalytically dead complex. This prevents the catalyst from proceeding through the oxidative addition and reductive elimination steps of a typical cross-coupling cycle.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Benzimidazole
This protocol outlines the protection of the benzimidazole N-H group using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Benzimidazole-containing substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP, catalytic)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the benzimidazole substrate (1.0 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Reagents: Add triethylamine (1.2 equivalents) to the solution. Then, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise.[1] For less nucleophilic amines, a catalytic amount of DMAP can be added to accelerate the reaction.[1]
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-12 hours).[1]
-
Work-up:
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected benzimidazole.
Protocol 2: General Procedure for N-Boc Deprotection
This protocol describes the removal of the Boc protecting group using acidic conditions to regenerate the free N-H.
Materials:
-
N-Boc protected benzimidazole
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected substrate (1.0 equivalent) in anhydrous DCM in a round-bottom flask.[1]
-
Addition of Acid: Cool the solution to 0 °C in an ice bath. Add Trifluoroacetic acid (TFA) (typically 5-10 equivalents, or as a 20-50% solution in DCM) dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature. Monitor the deprotection by TLC. The reaction is usually complete within 1-3 hours.
-
Work-up:
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in an organic solvent and neutralize by washing with a saturated aqueous NaHCO₃ solution until the pH is basic.
-
Extract the aqueous layer, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: The crude product can be purified by column chromatography or recrystallization if necessary.
The Protect-React-Deprotect Workflow
This strategy is fundamental for successfully using benzimidazoles in many catalytic reactions.
References
Technical Support Center: Suzuki-Miyaura Coupling with (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid, with a primary focus on preventing homocoupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my reaction with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid reactant couple to form a symmetrical biaryl byproduct. In the context of your experiment, this would be the formation of 4,4'-bis(2-phenyl-1H-benzo[d]imidazol-1-yl)-1,1'-biphenyl. This side reaction is problematic as it consumes your starting material, reduces the yield of the desired cross-coupled product, and can complicate purification due to the structural similarities between the homocoupled product and your target molecule.
Q2: What are the primary causes of homocoupling with this specific boronic acid?
A2: The primary causes of homocoupling for arylboronic acids, including this compound, are generally attributed to two main pathways:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst.[1]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid to form the homocoupled dimer and the active Pd(0) species. This is often more pronounced at the beginning of the reaction before the catalytic cycle is fully established.
Furthermore, the benzimidazole moiety in your boronic acid can act as a ligand and coordinate to the palladium catalyst. This can sometimes inhibit the desired cross-coupling reaction, potentially allowing more time and opportunity for the homocoupling side reaction to occur.
Q3: I am observing significant amounts of the homocoupled byproduct. What are the first troubleshooting steps I should take?
A3: To minimize homocoupling, focus on the following critical parameters:
-
Rigorous Exclusion of Oxygen: This is the most crucial step. Ensure all solvents are thoroughly degassed prior to use by methods such as sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of an inert atmosphere throughout the entire reaction setup and duration.
-
Choice of Palladium Source: Whenever possible, use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the initial Pd(II)-mediated homocoupling. If using a Pd(II) precatalyst, ensure conditions are optimal for its rapid reduction to Pd(0).
-
Ligand Selection: For substrates containing N-heterocycles like benzimidazole, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often more effective. These ligands can promote the desired cross-coupling pathway and sterically hinder the formation of intermediates that lead to homocoupling. N-heterocyclic carbene (NHC) ligands have also shown great promise in these systems.[1]
Q4: Can the choice of base and solvent affect the level of homocoupling?
A4: Yes, both base and solvent selection are critical.
-
Base: The base activates the boronic acid for transmetalation. While a base is necessary, an excessively strong base or high concentrations can sometimes promote side reactions. For nitrogen-containing substrates, inorganic bases like K₃PO₄ or K₂CO₃ are commonly used.
-
Solvent: Aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF) are generally preferred for Suzuki couplings and can help minimize homocoupling. The addition of a small amount of water is often necessary to dissolve the inorganic base, but excessive water can sometimes promote homocoupling. It is crucial to use high-purity, dry, and degassed solvents.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting and minimizing the homocoupling of this compound.
Diagram: Troubleshooting Workflow for Homocoupling
References
Purification techniques for crude product from benzimidazole boronic acid reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude products from benzimidazole boronic acid reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude benzimidazole boronic acid products?
A1: Common impurities include:
-
Boroxines: Anhydrides formed from the intermolecular dehydration of three boronic acid molecules.
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Protodeboronation products: Resulting from the cleavage of the carbon-boron bond, where boron is replaced by a hydrogen atom.
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Homocoupling byproducts: Dimers of the boronic acid starting material.[1][2]
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Unreacted starting materials and reagents: Such as the corresponding benzimidazole halide and bis(pinacolato)diboron.
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Residual catalysts: Palladium or other transition metal catalysts used in the synthesis.[1]
-
Solvents: Residual solvents from the reaction or initial workup.
Q2: How can I minimize the formation of impurities during the reaction and workup?
A2: To minimize impurity formation:
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Optimize reaction conditions: Use the appropriate stoichiometry of reactants, catalyst loading, and reaction time to ensure complete conversion of the starting materials.
-
Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and protodeboronation, especially if sensitive reagents are used.
-
Control temperature: Avoid excessive temperatures during the reaction and workup, as this can promote side reactions and degradation.[1]
-
Careful workup: Use degassed solvents for extractions and washes to minimize exposure to oxygen.
Q3: What are the primary methods for purifying crude benzimidazole boronic acids?
A3: The three main purification techniques are:
-
Recrystallization: A common and effective method for solid products.
-
Acid-Base Extraction: Exploits the acidic nature of the boronic acid group to separate it from neutral or basic impurities.[3]
-
Column Chromatography: Useful for separating compounds with different polarities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize ("oils out") | The solvent may be too nonpolar, or the cooling process is too rapid. Impurities may also be inhibiting crystallization. | Try adding a more polar co-solvent, cool the solution more slowly, or scratch the inside of the flask to induce nucleation. If it persists, consider an alternative purification method. |
| Low recovery of purified product | The chosen solvent has too high a solubility for the product even at low temperatures. Too much solvent was used. | Select a solvent in which the product has lower solubility at cold temperatures. Use the minimum amount of hot solvent required to dissolve the crude product. |
| Product purity does not improve significantly | The impurities have similar solubility profiles to the product in the chosen solvent. | Screen for a different recrystallization solvent or solvent system. A multi-step purification involving another technique may be necessary. |
Acid-Base Extraction Issues
| Problem | Possible Cause | Solution |
| Emulsion formation during extraction | Agitation was too vigorous, or the concentrations of the solutions are high. | Allow the mixture to stand, or gently swirl instead of shaking. Addition of brine can help to break up emulsions. |
| Product does not precipitate upon acidification | The aqueous layer is not sufficiently acidic, or the product is soluble in the aqueous solution even in its neutral form. | Check the pH of the aqueous layer and add more acid if necessary. If the product remains soluble, it may need to be extracted with an organic solvent after acidification. |
| Low yield after precipitation and filtration | The product has some solubility in the aqueous phase. The product may have adhered to the glassware. | Cool the acidified solution in an ice bath to maximize precipitation. Rinse all glassware with the filtrate to recover any adhered product. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Streaking or tailing of the product band | The compound is interacting too strongly with the stationary phase (e.g., silica gel). The mobile phase may not be optimal. | Consider using a less acidic stationary phase like neutral alumina. Add a small amount of a polar solvent (e.g., methanol) or an acid (e.g., acetic acid) to the mobile phase to improve elution.[4] |
| Poor separation of product and impurities | The polarity of the mobile phase is too high or too low. The chosen stationary phase is not suitable. | Optimize the mobile phase composition by testing different solvent ratios with TLC. If separation is still poor, a different stationary phase (e.g., reverse-phase C18) may be required. |
| Product degradation on the column | The compound is sensitive to the acidic nature of silica gel. | Use a deactivated stationary phase, such as silica gel treated with a base (e.g., triethylamine) or switch to a neutral stationary phase like alumina.[5] |
Quantitative Data on Purification Methods
The following tables provide a summary of quantitative data for different purification methods applied to benzimidazole boronic acids.
Table 1: Recrystallization Data
| Compound | Crude Purity | Recrystallization Solvent | Yield (%) | Final Purity |
| 2-(4-chlorophenyl)-1H-benzimidazole | Not specified | Ethanol | 86% | Not specified |
| 4-(1H-benzo[d]imidazol-2-yl)aniline | Not specified | Ethanol | 91% | Not specified |
| Benzimidazole | 97-99% | Boiling water | 83-85% | 100% (by m.p.) |
Table 2: Column Chromatography Data
| Compound | Stationary Phase | Mobile Phase | Yield (%) | Purity |
| 2-methyl hydroxy-1H-benzimidazole | Silica gel | Not specified | 94% | Not specified |
| Benzimidazole benzyl ether | Silica gel | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, dissolve the crude benzimidazole boronic acid in a minimum amount of a suitable hot solvent (e.g., ethanol, water, or a mixture).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Acid-Base Extraction Procedure
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Basification: Transfer the solution to a separatory funnel and extract with an aqueous basic solution (e.g., 1 M NaOH). The benzimidazole boronic acid will move into the aqueous layer as its salt.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with an aqueous acid (e.g., 1 M HCl) until the product precipitates.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
Purification Workflows
The following diagrams illustrate the decision-making process and workflows for purifying crude benzimidazole boronic acids.
References
Technical Support Center: Enhancing Alkyl Boronic Acid Stability for Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stabilization of alkyl boronic acids for robust and reliable cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My alkyl boronic acid seems to be degrading upon storage. What is causing this and how can I prevent it?
A1: Alkyl boronic acids are susceptible to degradation through two primary pathways: protodeboronation and oxidation.[1][2] Protodeboronation is the cleavage of the carbon-boron bond by a proton source, often water or alcohols, while oxidation can occur in the presence of air.[2][3] This degradation can be accelerated by heat and light. To minimize degradation, it is recommended to store alkyl boronic acids under an inert atmosphere (nitrogen or argon), in a cool, dark place. For long-term storage, using a protected form of the boronic acid is highly advisable.[4][5]
Q2: What are the most effective methods for stabilizing alkyl boronic acids for cross-coupling reactions?
A2: Several strategies have been developed to enhance the stability of alkyl boronic acids. The most common and effective methods involve the in-situ protection of the boronic acid moiety. These include:
-
N-methyliminodiacetic acid (MIDA) boronates: These are air-stable, crystalline solids that are compatible with chromatography.[6][7] They act as a "slow-release" platform for the boronic acid under specific basic conditions, ensuring a low concentration of the reactive boronic acid throughout the reaction, which minimizes decomposition.[1][7]
-
Potassium alkyltrifluoroborates (R-BF3K salts): These are also air- and moisture-stable crystalline solids that are easy to handle and store.[8][9] They are readily prepared and serve as excellent coupling partners in Suzuki-Miyaura reactions.[10][11]
-
Diethanolamine (DABO) boronates: These form stable, crystalline adducts with boronic acids that can often be used directly in cross-coupling reactions, providing enhanced stability.[12][13]
Q3: When should I choose a MIDA boronate over a potassium alkyltrifluoroborate?
A3: Both MIDA boronates and potassium alkyltrifluoroborates offer excellent stability. MIDA boronates are particularly advantageous in iterative cross-coupling strategies, where a molecule with both a halide and a protected boronic acid can be sequentially functionalized.[14][15] The slow-release mechanism of MIDA boronates can be beneficial when dealing with particularly unstable boronic acids or when slow addition of the boronic acid is desired.[1][7] Potassium alkyltrifluoroborates are a cost-effective and highly reliable option for a wide range of standard Suzuki-Miyaura couplings.[8][9]
Q4: Can I use standard Suzuki-Miyaura conditions with these stabilized alkyl boronic acids?
A4: Generally, yes, but with some modifications. The key difference is the need for a deprotection step to release the active boronic acid. For MIDA boronates, this is typically achieved using a mild aqueous base like potassium phosphate (K₃PO₄) or sodium hydroxide (NaOH) at room temperature or with gentle heating.[1][7] For potassium alkyltrifluoroborates, a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is used in the presence of water to facilitate hydrolysis and subsequent transmetalation.[8][11]
Troubleshooting Guide
Issue 1: Low or no yield in my cross-coupling reaction using an alkyl boronic acid.
| Possible Cause | Troubleshooting Step |
| Degradation of the alkyl boronic acid | Use a freshly opened bottle of the boronic acid or consider preparing a stabilized derivative like a MIDA boronate or a potassium alkyltrifluoroborate.[4][5] |
| Inefficient catalyst turnover | Ensure your palladium catalyst and ligand are active and not decomposed. Use a fresh batch or a more robust pre-catalyst.[16] |
| Presence of oxygen | Thoroughly degas your solvent and reaction mixture and maintain an inert atmosphere (nitrogen or argon) throughout the reaction. Oxygen can lead to catalyst decomposition and boronic acid homocoupling.[16][17] |
| Suboptimal base or solvent | The choice of base and solvent is critical. For stabilized boronic acids, ensure the conditions are suitable for both deprotection and the catalytic cycle. For example, aqueous basic conditions are necessary for the slow release of boronic acid from MIDA boronates.[1][7] |
Issue 2: Significant protodeboronation observed (loss of the boronic acid group).
| Possible Cause | Troubleshooting Step |
| Presence of a proton source (e.g., water, alcohol) | While water is often necessary for the deprotection of stabilized boronic acids, excessive amounts or prolonged reaction times at high temperatures can promote protodeboronation.[2] Consider using anhydrous conditions if possible with your chosen boronic acid derivative or minimizing the amount of water. |
| Strongly basic conditions | High pH can accelerate protodeboronation.[2][18] If possible, use a milder base or screen different bases to find an optimal balance between reactivity and stability. |
| Use of a "slow-release" strategy | Employing a MIDA boronate can mitigate protodeboronation by maintaining a low concentration of the unstable free boronic acid in the reaction mixture.[1][7] |
Data Presentation
Table 1: Comparison of Cross-Coupling Yields of Unstable Boronic Acids vs. their MIDA Boronate Derivatives. [1]
| Boronic Acid/MIDA Boronate | Aryl Chloride Coupling Partner | Yield (Boronic Acid) | Yield (MIDA Boronate) |
| 2-Furanboronic acid | 4-Chloroanisole | 42% | 91% |
| 2-Thiopheneboronic acid | 4-Chloroanisole | 68% | 93% |
| (E)-prop-1-en-2-ylboronic acid | 4-Chloroanisole | 31% | 85% |
| Cyclopropylboronic acid | 4-Chloroanisole | 14% | 82% |
Reaction conditions: Pd(OAc)₂, SPhos, K₃PO₄, dioxane/H₂O, 60 °C, 6 h.
Table 2: Stability of Various Boron Species.
| Boron Species | General Stability Characteristics | Handling Recommendations |
| Alkyl Boronic Acids | Prone to protodeboronation and oxidation; stability varies greatly with structure.[1][2] | Store under inert atmosphere, refrigerated and protected from light. Use promptly after opening. |
| MIDA Boronates | Indefinitely stable at room temperature in air; compatible with chromatography.[6][7] | Standard laboratory handling. |
| Potassium Alkyltrifluoroborates | Air- and moisture-stable crystalline solids; long shelf life.[8][9] | Standard laboratory handling. |
| Diethanolamine Boronates | Air-stable, often crystalline solids.[12][13] | Standard laboratory handling. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling using a MIDA Boronate. [19]
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl/alkyl halide (1.0 equiv.), the MIDA boronate (1.1–1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2–5 mol%), and a suitable phosphine ligand (e.g., SPhos, 4–10 mol%).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/H₂O, 5:1 v/v).
-
Add a base (e.g., K₃PO₄, 3.0 equiv.).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 60–100 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling using a Potassium Alkyltrifluoroborate. [8][11]
-
To a reaction vessel, add the aryl halide or triflate (1.0 equiv.), the potassium alkyltrifluoroborate (1.5 equiv.), the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3–5 mol%), and a base (e.g., Cs₂CO₃, 3.0 equiv.).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., THF/H₂O, 10:1 v/v or toluene/H₂O, 10:1 v/v).
-
Heat the reaction mixture with vigorous stirring to reflux and monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. MIDA Boronates [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. research.ed.ac.uk [research.ed.ac.uk]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Activating Boronic Acids for Difficult Suzuki Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura cross-coupling reactions, with a focus on activating difficult boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is giving a low yield. What are the initial checks I should perform?
A1: Low yields in Suzuki couplings can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best starting point:
-
Reagent Quality: Boronic acids can degrade over time, especially if they are electron-deficient.[1] It is advisable to use fresh, high-purity boronic acids. Consider converting them to more stable forms like pinacol esters, MIDA boronates, or trifluoroborates if stability issues persist.[1][2] The reactivity of the aryl halide partner is also crucial, with the general trend being I > Br > OTf >> Cl.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Ensure they are fresh and have been stored under an inert atmosphere.
-
Solvent and Base Purity: The use of anhydrous and degassed solvents is critical, as oxygen can deactivate the palladium catalyst.[1] Ensure your base is of high purity and is soluble in the reaction medium.[3]
-
Reaction Conditions: Inadequate degassing, inappropriate temperature, or insufficient reaction time can all lead to low yields. Ensure your reaction is performed under a strict inert atmosphere.[3]
Q2: I am observing significant protodeboronation of my electron-deficient boronic acid. How can this be minimized?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-deficient boronic acids.[1] Here are several strategies to mitigate it:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[4][5] Milder bases such as K₃PO₄, KF, or Cs₂CO₃ are often beneficial.[1]
-
Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for protodeboronation.[1] Running the reaction under anhydrous conditions can be helpful.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][6] These reagents often release the active boronic acid species slowly into the reaction mixture.[1]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]
Q3: My sterically hindered boronic acid is not reacting. What conditions should I try?
A3: Steric hindrance can significantly slow down the Suzuki coupling. Overcoming this challenge often requires more forcing conditions and specialized catalyst systems:
-
Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[7]
-
Stronger Bases: A strong base like K₃PO₄ or Cs₂CO₃ is often necessary to facilitate the challenging transmetalation step with hindered substrates.[7]
-
Higher Temperatures: Increasing the reaction temperature is often required to overcome the higher activation energy. Solvents with high boiling points like toluene, dioxane, or DMF may be necessary.[7]
Q4: How do I prevent the homocoupling of my boronic acid?
A4: Homocoupling of the boronic acid is often caused by the presence of oxygen or Pd(II) species in the reaction mixture.[7] The following measures can help prevent this side reaction:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel to remove oxygen.[7]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial.[7]
-
Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[7]
Troubleshooting Guides
Issue 1: Low or No Product Formation with Electron-Deficient Boronic Acids
Electron-deficient boronic acids often exhibit slower rates of transmetalation, leading to poor yields.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for electron-deficient boronic acids.
Data Presentation: Comparison of Catalyst Systems for Electron-Deficient Boronic Acids
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands. | 1-3 |
Data compiled from literature for analogous substrates.[8]
Issue 2: Challenges with Sterically Hindered Boronic Acids
Steric bulk on the boronic acid can significantly impede the reaction. The key is to use components that can accommodate this hindrance.[7]
Recommended Components for Sterically Hindered Couplings:
| Component | Recommendation | Rationale |
| Catalyst | Buchwald Precatalysts (e.g., XPhos Pd G3) | Highly active and stable, designed for difficult couplings. |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, RuPhos) | Accelerate rate-limiting steps and accommodate steric bulk. |
| Base | Strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃) | Facilitate the difficult transmetalation step. |
| Solvent | High-boiling point aprotic solvents (e.g., Toluene, Dioxane) | Allow for higher reaction temperatures to overcome activation energy. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Buchwald-Type Precatalyst
This protocol is effective for many challenging substrates, including sterically hindered ones.[7]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Diethanolamine-Protected Boronic Acid Adduct
Complexing a boronic acid with diethanolamine creates an air- and water-stable crystalline solid that can be used directly in Suzuki couplings, which is particularly useful for unstable boronic acids.[7][9]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A precipitate will form. The initial solid may dissolve completely before precipitating.
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.
Visualizing the Suzuki Coupling and Activation
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The activation of the boronic acid by a base is a critical prerequisite for the transmetalation step.[4][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Boron Suzuki Coupling | Borates Today [borates.today]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Managing Palladium Catalyst Decomposition in Nitrogen-Heterocycle Couplings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during palladium-catalyzed cross-coupling reactions involving nitrogen-heterocycles.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for palladium catalyst decomposition in N-heterocycle couplings?
A1: Palladium catalyst deactivation and decomposition are significant challenges that can lead to low product yields and reaction failure.[1] The primary decomposition pathways include:
-
Palladium Black Precipitation: This is the aggregation of Pd(0) species into larger, catalytically inactive palladium clusters or nanoparticles, commonly observed as a black precipitate.[1][2]
-
Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands that are crucial for catalyst stability and activity can degrade under reaction conditions. This can be due to oxidation, P-C bond cleavage, or reaction with other components in the mixture.[3]
-
Catalyst Poisoning: Nitrogen-containing heterocycles, as well as impurities like sulfur or halides, can act as poisons by irreversibly binding to the palladium center and blocking active sites.[2][4]
-
Oxidation of Pd(0): The active Pd(0) catalyst can be oxidized to inactive Pd(II) species, particularly in the presence of oxygen.[2][4]
Q2: My reaction yield is low to non-existent. What are the first things I should check?
A2: When a cross-coupling reaction fails, a systematic check of key parameters is essential.[5] Start by assessing the following:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ.[5] Some precatalysts are air-sensitive.
-
Inert Atmosphere: The reaction should be conducted under a thoroughly inert atmosphere (argon or nitrogen) to prevent oxygen from deactivating the catalyst.[4][6] Ensure solvents are properly degassed.
-
Reagent Purity: Verify the purity of your starting materials, base, and solvent, as impurities can poison the catalyst.[2]
-
Base Strength and Solubility: The choice and quality of the base are critical. A strong base like K₃PO₄ or Cs₂CO₃ is often required.[5] Ensure the base is finely powdered and dry.
-
Reaction Temperature: Higher temperatures can often overcome activation energy barriers, but can also accelerate catalyst decomposition.[6]
Q3: How do I choose the right ligand to prevent catalyst decomposition?
A3: Ligand selection is critical for stabilizing the palladium catalyst and promoting the desired reactivity.[3] For N-heterocycle couplings, bulky and electron-rich ligands are generally preferred.[3][6]
-
Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[5][6]
-
These ligands promote the formation of monoligated palladium species, which are highly active and less prone to forming inactive dimers.[7]
-
The steric bulk of these ligands helps to prevent the aggregation of palladium centers into palladium black.[3]
-
The strong σ-donating character of these ligands increases the electron density on the palladium, which can facilitate the rate-limiting oxidative addition step.[3][8]
Q4: What is the role of additives, and when should I consider using them?
A4: Additives can play a significant role in stabilizing the catalyst and improving reaction outcomes.[9] Some common additives and their functions include:
-
Reducing Agents: Mild reducing agents can help maintain the palladium in its active Pd(0) state.[4]
-
Phase-Transfer Catalysts: In biphasic reactions, these can improve the transport of reactants between phases.
-
Ligand Protectants: In some cases, substoichiometric amounts of a sacrificial ligand can protect the primary ligand from degradation.[10]
-
Acids/Bases: Can influence the rate of key steps in the catalytic cycle. For example, acetic acid has been shown to facilitate catalyst activation in some systems.[11]
Troubleshooting Guides
Problem 1: Low or No Product Yield
This is a common issue that can arise from several factors. The following workflow can help diagnose and solve the problem.
Problem 2: Formation of Palladium Black
The appearance of a black precipitate is a clear sign of catalyst decomposition via aggregation.
Troubleshooting Steps:
-
Increase Ligand to Palladium Ratio: A higher concentration of the ligand can help to keep the palladium centers coordinated and prevent aggregation.
-
Switch to a More Stabilizing Ligand: As mentioned in FAQ 3, bulky, electron-donating ligands are more effective at preventing the formation of palladium black.[3][6]
-
Use a Pre-formed Catalyst: Well-defined precatalysts can sometimes offer greater stability and a more controlled release of the active Pd(0) species compared to in situ generated catalysts.[12][13]
-
Lower the Reaction Temperature: High temperatures can accelerate the rate of catalyst aggregation.[14] Determine the lowest effective temperature for your reaction.
-
Add the Nitrogen-Heterocycle Slowly: Slow addition of the N-heterocycle can help to maintain a low concentration in the reaction mixture, reducing its potential to displace the stabilizing ligand from the palladium center.[4]
Problem 3: Significant Formation of Side Products (e.g., Homocoupling, Protodeboronation)
The formation of byproducts indicates that undesired reaction pathways are competing with the desired cross-coupling.
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Presence of oxygen; high concentration of Pd(II) species. | Thoroughly degas the reaction mixture.[4] Use a Pd(0) source or an efficient precatalyst system to minimize Pd(II). |
| Protodeboronation | The boronic acid group is replaced by a hydrogen atom, often in the presence of aqueous bases. | Use a more stable boronate ester (e.g., pinacol or MIDA esters) instead of the boronic acid. Run the reaction under anhydrous conditions. |
| Hydrodehalogenation | The aryl halide is reduced, replacing the halide with a hydrogen atom. | This can be promoted by certain bases and solvents. Screen different bases and consider a less protic solvent. |
Data Presentation
Table 1: Comparison of Ligand Types for N-Heterocycle Coupling
| Ligand Type | Example(s) | Key Advantages | Common Issues |
| Monodentate Biarylphosphines | XPhos, SPhos, RuPhos | High activity, good stability, promotes monoligation.[5][6] | Can be expensive, air-sensitive. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form very stable Pd complexes.[6][12] | Can be sterically demanding, potentially leading to slower reductive elimination. |
| Triphenylphosphine (PPh₃) | PPh₃ | Inexpensive, readily available. | Often leads to lower yields and faster decomposition with challenging substrates.[3] |
| Pyridylphosphines | 4-pydpp | Pyridine moiety can help stabilize the catalyst and prevent aggregation.[1] | May not be as active as more electron-rich phosphines for all substrates. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Nitrogen-Heterocycle
This protocol provides a starting point for the coupling of an aryl halide with a heterocyclic boronic acid.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the heterocyclic boronic acid or ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[5]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[5]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[5]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[5][6]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Testing for Catalyst Poisoning
This experiment can help determine if impurities in your reagents are deactivating the catalyst.[2]
-
Baseline Reaction: Run the reaction under your standard conditions with the current batch of reagents and solvents. Record the yield and reaction profile.
-
High-Purity Reaction: Run the reaction again under identical conditions, but use reagents and solvents of the highest available purity (e.g., anhydrous, degassed solvents; freshly recrystallized solid reagents).
-
Comparison: If the high-purity reaction shows a significant improvement in yield or a reduction in byproducts, it strongly suggests that an impurity in one of your standard reagents is poisoning the catalyst.
Protocol 3: Analytical Detection of Catalyst Decomposition
Several analytical techniques can be used to detect and quantify palladium catalyst decomposition.
-
Visual Observation: The formation of a black precipitate is a qualitative indicator of palladium black formation.[2]
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to determine the oxidation state of the palladium species, helping to identify the conversion of active Pd(0) to inactive Pd(II).[2]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive technique for quantifying the amount of palladium that has leached into solution or remains in the final product, which is critical for pharmaceutical applications.[15][16]
-
UV-Vis Spectroscopy: In some cases, colorimetric chemodosimeters can be used for the detection of trace palladium salts.[15]
This technical support center provides a foundation for troubleshooting common issues in palladium-catalyzed N-heterocycle couplings. Successful outcomes often depend on careful optimization of reaction parameters and a systematic approach to problem-solving.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed C-N Cross-Coupling Reactions Toward the Synthesis of Drug-Like Molecules | Semantic Scholar [semanticscholar.org]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arborassays.com [arborassays.com]
Technical Support Center: The Impact of Boronic Acid Purity on Suzuki-Miyaura Reaction Efficiency
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide is designed to address common issues and questions regarding the critical role of boronic acid purity in the efficiency of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How does the purity of boronic acid affect the yield of my Suzuki-Miyaura reaction?
A1: The purity of the boronic acid is a critical factor that directly influences the efficiency, yield, and reproducibility of the Suzuki-Miyaura coupling.[1] Impurities can lead to lower yields by participating in unwanted side reactions or by poisoning the palladium catalyst.[1] High-purity boronic acids ensure more predictable reactivity and efficient formation of the desired product.[2]
Q2: What are the most common impurities in boronic acids and how do they interfere with the reaction?
A2: Common impurities include:
-
Boroxines (boronic acid anhydrides): These are cyclic trimers formed by the dehydration of boronic acids.[3] While some boroxines can be active in the coupling, their reactivity can differ from the boronic acid itself, leading to inconsistent results.[4]
-
Protodeboronated arenes: This is a significant side product where the boronic acid group is replaced by a hydrogen atom.[2][5] This impurity is inactive in the coupling reaction and its presence effectively reduces the concentration of the desired nucleophile.
-
Homocoupling products: These are biaryl molecules formed from the coupling of two boronic acid molecules.[3][5] This side reaction is often promoted by the presence of oxygen or Pd(II) species.[5]
-
Inorganic salts: Residual salts from the synthesis and purification of the boronic acid can interfere with the catalytic cycle.
Q3: I suspect my boronic acid has degraded. What are the signs and how can I prevent it?
A3: Signs of degradation include a change in physical appearance (e.g., clumping, discoloration), poor solubility, and, most notably, a significant drop in reaction yield. Boronic acids, especially electron-deficient and some heteroaryl derivatives, are susceptible to decomposition pathways like protodeboronation and oxidation.[1][2]
To prevent degradation:
-
Storage: Store boronic acids in a cool, dark, and dry environment, preferably under an inert atmosphere (argon or nitrogen).
-
Handling: Minimize exposure to air and moisture during handling.
-
Use of more stable derivatives: For particularly unstable boronic acids, consider using more robust boronate esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, which offer enhanced stability.[1][2][6]
Q4: Can I use a boronic acid of lower purity and simply add more to the reaction?
A4: While adding an excess of the boronic acid is a common practice, it is not a reliable solution for low purity. Impurities can actively inhibit the catalyst, meaning that simply increasing the amount of the impure reagent may not overcome the negative effects and can complicate purification of the final product.[1]
Troubleshooting Guide
Issue: Low or no yield in the Suzuki-Miyaura reaction.
This troubleshooting guide provides a systematic approach to identifying the root cause of low reaction yields, with a focus on the quality of the boronic acid.
Data Presentation
The following table provides representative data on the effect of boronic acid purity on the yield of a model Suzuki-Miyaura reaction.
Table 1: Effect of Phenylboronic Acid Purity on the Yield of 4-Methoxybiphenyl
| Purity of Phenylboronic Acid (%) | Major Impurity | Observed Yield of 4-Methoxybiphenyl (%) | Notes |
| >99 | None | 95 | High conversion, clean reaction profile. |
| 95 | 5% Boroxine | 85 | Slower reaction time, minor byproducts observed. |
| 90 | 10% Benzene (from protodeboronation) | 78 | Incomplete conversion of starting material. |
| 85 | 10% Boroxine, 5% Benzene | 65 | Significant amount of starting material remaining and multiple byproducts. |
| <80 | Mixed | <50 | Reaction stalls, complex mixture of products. |
This data is representative and actual results may vary depending on the specific substrates, catalyst, and reaction conditions.
Experimental Protocols
Protocol 1: Determination of Boronic Acid Purity by Titration
This method is adapted from the assay of boric acid and can be used to determine the purity of a boronic acid sample.
Principle: Boronic acids are weak Lewis acids. In the presence of a polyol, such as glycerol or mannitol, they form a stronger acidic complex that can be accurately titrated with a standardized solution of a strong base, like sodium hydroxide (NaOH).[7][8][9]
Materials:
-
Boronic acid sample
-
Glycerol or Mannitol
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator
-
Deionized water
-
Burette, pipette, conical flask, analytical balance
Procedure:
-
Accurately weigh approximately 0.5 mmol of the boronic acid sample into a conical flask.
-
Dissolve the sample in a mixture of 25 mL of deionized water and 25 mL of glycerol. Gently warm if necessary to aid dissolution.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.
-
Record the volume of NaOH solution used.
-
Calculate the purity of the boronic acid using the following formula:
Purity (%) = (Volume of NaOH (L) × Molarity of NaOH (mol/L) × Molecular Weight of Boronic Acid (g/mol)) / (Weight of Sample (g)) × 100
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask containing a stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (5 mL). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (0.02 mmol).[2]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura reactions.
Caption: The logical relationship between boronic acid purity and reaction outcomes.
References
Technical Support Center: Synthesis of N-Aryl Benzimidazole Boronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing N-aryl benzimidazole boronic acids. This guide addresses common side reactions and offers practical solutions to overcome challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of N-aryl benzimidazole boronic acids?
A1: The most prevalent side reactions include protodeboronation, formation of boronic anhydrides (boroxines), and incomplete reaction or formation of impurities stemming from the preceding synthetic steps like Chan-Lam or Suzuki-Miyaura couplings.
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often exacerbated by factors such as elevated temperatures, prolonged reaction times, and the presence of strong bases or excess water.[1]
To minimize protodeboronation:
-
Use milder bases: Opt for bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH).
-
Control temperature: Run the reaction at the lowest effective temperature.
-
Use anhydrous conditions: Employ dry solvents and reagents to minimize water content.
-
Employ stable boronic acid surrogates: Consider using boronate esters, such as pinacol esters or more stable N-methyliminodiacetic acid (MIDA) boronates, which can release the boronic acid slowly under the reaction conditions.[1]
Q3: I see a significant amount of a white, insoluble solid in my crude product. What is it likely to be?
A3: This is often a boronic anhydride, commonly known as a boroxine. Boroxines are cyclic trimers formed by the dehydration of three boronic acid molecules.[2] Their formation is reversible in the presence of water. While they can sometimes be used directly in subsequent reactions like Suzuki couplings, their presence complicates purification and characterization.
Q4: How can I prevent the formation of boroxines?
A4: Boroxine formation is an equilibrium process. To minimize their formation during workup and storage:
-
Avoid overly harsh drying conditions.
-
Store the boronic acid in a cool, dry place.
-
During purification, the presence of a small amount of water can help to hydrolyze the boroxine back to the boronic acid, although this may not be desirable if the compound is sensitive to protodeboronation.
Q5: My N-arylation (Chan-Lam coupling) step is giving low yields before I even get to the borylation. What can I do?
A5: Low yields in Chan-Lam coupling for the N-arylation of benzimidazoles can be due to several factors. Optimization of the following parameters is crucial:
-
Catalyst and Ligand: While Cu(OAc)₂ is common, other copper sources and the addition of ligands can improve yields.
-
Base: The choice of base is critical; tertiary amines like triethylamine or pyridine are commonly used.[3]
-
Solvent: The reaction is sensitive to the solvent, with alcohols like methanol or ethanol often providing good results.[4]
-
Temperature: Temperature is a key parameter and needs to be optimized for each specific substrate combination.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of N-aryl benzimidazole boronic acids.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of desired N-aryl benzimidazole boronic acid | 1. Inefficient N-arylation (e.g., Chan-Lam coupling). 2. Ineffective borylation (e.g., Miyaura borylation). 3. Significant protodeboronation.[1] 4. Degradation of starting materials. | 1. Optimize the Chan-Lam coupling conditions (catalyst, base, solvent, temperature).[3][4] 2. For Miyaura borylation, screen different palladium catalysts, ligands, and bases. Ensure the use of an appropriate boron source like bis(pinacolato)diboron (B₂pin₂).[5] 3. Implement strategies to minimize protodeboronation as outlined in the FAQ section. Consider using MIDA boronates for particularly sensitive substrates.[1] 4. Verify the purity of starting materials, especially the aryl halide and the diboron reagent. |
| Presence of significant N-aryl benzimidazole (deboronated product) in the final product | 1. Harsh reaction conditions (high temperature, strong base).[1] 2. Presence of excess water or other proton sources. 3. Extended reaction time. | 1. Reduce the reaction temperature and use a milder base (e.g., K₂CO₃, K₃PO₄). 2. Use anhydrous solvents and reagents. 3. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Formation of a significant amount of boroxine | 1. Dehydration of the boronic acid during workup or storage.[6] | 1. Avoid excessive drying of the product. Store under inert atmosphere if possible. For subsequent reactions, boroxines can sometimes be used directly. |
| Complex mixture of byproducts observed by NMR/LC-MS | 1. Side reactions from preceding steps (e.g., homocoupling of the aryl halide in Suzuki-Miyaura borylation).[7] 2. Reaction with the benzimidazole ring itself. 3. Impurities in starting materials or solvents. | 1. Optimize the stoichiometry and reaction conditions of the coupling/borylation steps to minimize homocoupling. 2. Consider protecting the benzimidazole nitrogen if it is found to be reactive under the borylation conditions.[8] 3. Ensure high purity of all reagents and solvents. |
| Difficulty in purifying the final product | 1. Co-elution of the product with boroxine or other byproducts. 2. Poor solubility of the product. | 1. Attempt recrystallization from a suitable solvent system (e.g., aqueous ethanol).[9] 2. A common purification technique for boronic acids involves converting the crude product to its boronate salt with a base, washing away neutral organic impurities, and then re-acidifying to precipitate the pure boronic acid.[10][11] 3. For boronate esters, column chromatography on silica gel or neutral alumina can be effective.[10] |
Experimental Protocols
General Protocol for Miyaura Borylation of N-(4-halophenyl)benzimidazole
This protocol describes the synthesis of an N-aryl benzimidazole pinacol boronate ester, a common precursor to the corresponding boronic acid.
Materials:
-
N-(4-halophenyl)benzimidazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Potassium acetate - KOAc)
-
Anhydrous solvent (e.g., Dioxane or DMSO)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add N-(4-halophenyl)benzimidazole, bis(pinacolato)diboron (typically 1.1-1.5 equivalents), palladium catalyst (e.g., 1-5 mol%), and the base (e.g., 3 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-aryl benzimidazole pinacol boronate ester.
Hydrolysis of N-aryl benzimidazole pinacol boronate ester to the boronic acid
Materials:
-
N-aryl benzimidazole pinacol boronate ester
-
Solvent (e.g., Acetone or THF)
-
Aqueous acid (e.g., 1M HCl)
Procedure:
-
Dissolve the N-aryl benzimidazole pinacol boronate ester in a suitable organic solvent.
-
Add the aqueous acid and stir the mixture vigorously at room temperature. The hydrolysis can be monitored by TLC.
-
Once the hydrolysis is complete, extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-aryl benzimidazole boronic acid.
-
Further purification can be achieved by recrystallization.
Visualizing Reaction Pathways and Troubleshooting Logic
Synthesis and Side Reaction Pathways
Caption: Synthetic pathway and common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis.
References
- 1. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach [mdpi.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Palladium Catalysts for Benzimidazole Boronic Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized benzimidazoles is of paramount importance in medicinal chemistry, as this heterocyclic motif is a core component of numerous therapeutic agents. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for constructing the carbon-carbon bonds necessary to build these complex molecules. However, the choice of the palladium catalyst is critical to the success of these reactions, influencing yield, reaction time, and substrate scope. This guide provides an objective comparison of various palladium catalysts for the coupling of benzimidazole boronic acids (or their precursors) with aryl halides, supported by experimental data.
Catalyst Performance Comparison
The efficacy of a palladium catalyst in Suzuki-Miyaura coupling is largely determined by the nature of the ligand coordinated to the palladium center. Modern catalysis has seen a shift towards the use of well-defined, air- and moisture-stable precatalysts, which offer greater reproducibility over catalyst systems generated in situ. The two most prominent and effective families of ligands for this purpose are bulky, electron-rich phosphines (e.g., Buchwald ligands) and N-Heterocyclic Carbenes (NHCs).
The following table summarizes the performance of several key palladium catalyst systems in the Suzuki-Miyaura coupling of substrates relevant to benzimidazole synthesis. The data is compiled from various literature sources to provide a comparative overview.
| Catalyst System | Ligand/Precatalyst | Aryl Halide | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(dppf) | dppf | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 18 | 65 | [1] |
| Pd(OAc)₂ / SPhos | SPhos | 4-chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [2] |
| XPhos Pd G2 | XPhos | 4-chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [2] |
| PdCl₂ / N,N'-dibenzylbenzimidazolium chloride | NHC | Aryl chlorides | Phenylboronic acid | Cs₂CO₃ | - | - | - | Good | [3] |
| PEPPSI™-IPr | IPr (NHC) | 2-chlorothiophene | 3-furan boronic acid | K₂CO₃ | THF/MeOH | 50 | - | ~70 | [4] |
| PEPPSI™-IPent | IPent (NHC) | Aryl chlorides | Secondary amines (Buchwald-Hartwig) | Mild Base | - | 30-80 | - | High | |
| Pd(PPh₃)₄ | PPh₃ | Aryl chlorides | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [2] |
Discussion of Catalyst Systems:
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): While historically significant, catalysts like Tetrakis(triphenylphosphine)palladium(0) often require higher catalyst loadings, elevated temperatures, and longer reaction times, particularly with challenging substrates like aryl chlorides.[2]
-
Buchwald Ligands and Palladacycles (e.g., SPhos, XPhos): The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group has revolutionized Suzuki-Miyaura coupling. These ligands promote the critical oxidative addition and reductive elimination steps of the catalytic cycle. Pre-formed palladacycles, such as XPhos Pd G2, are highly active, air-stable, and effective for coupling a wide range of substrates, including electron-rich and sterically hindered aryl chlorides, often at room temperature.[5][6]
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI™ Catalysts): NHCs are strong sigma-donating ligands that form highly stable and active palladium complexes. The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are particularly noteworthy. They are air- and moisture-stable, making them user-friendly. PEPPSI™-IPent, a more recent iteration, has shown superior performance over the already effective PEPPSI™-IPr, especially in demanding cross-coupling reactions involving sterically hindered substrates. Benzimidazolium salts can serve as precursors for NHC ligands, forming highly active catalyst systems.[3]
Experimental Protocols
Below are representative experimental protocols for the Miyaura borylation to synthesize a boronic ester and a subsequent Suzuki-Miyaura cross-coupling reaction.
General Procedure for Palladium-Catalyzed Miyaura Borylation
This procedure is adapted for the synthesis of an aryl boronate ester from an aryl halide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Potassium acetate (KOAc) (1.5 mmol, 1.5 equiv.)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and potassium acetate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired aryl boronate ester.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of a benzimidazole-containing aryl halide with an arylboronic acid.
Materials:
-
Benzimidazole-containing aryl halide (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the benzimidazole-containing aryl halide, arylboronic acid, palladium precatalyst, and potassium phosphate to a reaction vessel equipped with a magnetic stir bar.
-
Add the degassed solvent mixture.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the final coupled product.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparing Suzuki coupling with other cross-coupling methods for C-C bond formation
A Comprehensive Guide to Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation: Suzuki vs. Heck, Stille, Sonogashira, and Negishi Couplings
For researchers, scientists, and professionals in drug development, the formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for this purpose. This guide provides an in-depth, objective comparison of the Suzuki-Miyaura coupling with other prominent cross-coupling methods: the Heck, Stille, Sonogashira, and Negishi reactions. The following sections detail the mechanisms, substrate scope, functional group tolerance, and practical considerations for each method, supported by experimental data to aid in the selection of the optimal strategy for specific synthetic challenges.
General Comparison of Cross-Coupling Reactions
The choice of a cross-coupling reaction is often dictated by the specific substrates, desired functional group tolerance, and practical considerations such as the toxicity of reagents and ease of purification. While all the discussed reactions are catalyzed by palladium, they differ in the nature of the organometallic nucleophile used.
| Feature | Suzuki Coupling | Heck Reaction | Stille Coupling | Sonogashira Coupling | Negishi Coupling |
| Nucleophile | Organoboron compounds (boronic acids, esters) | Alkenes | Organotin compounds (stannanes) | Terminal alkynes | Organozinc compounds |
| Toxicity of Reagents | Low toxicity of boron reagents and byproducts.[1][2] | Generally low toxicity. | High toxicity of organotin reagents and byproducts.[1][3] | Copper co-catalyst can be toxic. | Low toxicity of zinc reagents.[4] |
| Stability of Reagents | Boronic acids can be prone to decomposition; boronic esters are more stable.[5] | Alkenes are generally stable. | Organostannanes are generally stable to air and moisture.[3][5][6] | Terminal alkynes are generally stable. | Organozinc reagents are often air and moisture sensitive. |
| Reaction Conditions | Typically requires a base.[1] | Requires a base.[7] | Often proceeds under neutral conditions.[5] | Requires a base and often a copper co-catalyst.[8][9] | Does not typically require a base.[4] |
| Functional Group Tolerance | Broad, but can be sensitive to strong bases.[10] | Tolerates a wide range of functional groups.[7] | Excellent, tolerates a wide range of functional groups.[10][11] | Good, but can be affected by the copper co-catalyst.[8] | Excellent, high functional group tolerance.[4][12] |
| Byproduct Removal | Boron byproducts are generally water-soluble and easy to remove.[1] | Byproducts are typically volatile or easily separated. | Tin byproducts can be difficult to remove completely.[1][11] | Copper salts may require specific workup procedures. | Zinc salts are generally easy to remove. |
Catalytic Cycles and Mechanisms
The catalytic cycles of these palladium-catalyzed cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination. The Heck reaction follows a slightly different path involving migratory insertion and β-hydride elimination.
Suzuki-Miyaura Coupling
The Suzuki coupling involves the reaction of an organoboron compound with an organic halide or triflate. A key feature is the requirement of a base to activate the organoboron species.[13][14]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. It is distinct from the other coupling reactions as it does not involve a transmetalation step with an organometallic reagent. Instead, it proceeds via migratory insertion of the alkene into the palladium-carbon bond, followed by β-hydride elimination.[7][15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 16. books.rsc.org [books.rsc.org]
Unlocking the Therapeutic Potential of 2-Phenyl-1H-benzo[d]imidazole Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the 2-phenyl-1H-benzo[d]imidazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their anticancer and antimicrobial properties. The information is supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Anticancer Activity: Targeting Cellular Proliferation
Derivatives of 2-phenyl-1H-benzo[d]imidazole have emerged as potent anticancer agents, primarily through the disruption of microtubule polymerization and the inhibition of key signaling pathways involved in cell growth and survival. The SAR studies reveal that substitutions on both the phenyl and benzimidazole rings play a crucial role in modulating their cytotoxic efficacy.
Structure-Activity Relationship for Anticancer Activity
The following table summarizes the in vitro anticancer activity of various 2-phenyl-1H-benzo[d]imidazole derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | R1 (Benzimidazole) | R2 (Phenyl) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | 4-OCH3 | MCF-7 (Breast) | 5.2 | [1] |
| 1b | H | 3,4,5-(OCH3)3 | MCF-7 (Breast) | 1.8 | [1] |
| 2a | CH3 | 4-N(CH3)2 | HeLa (Cervical) | 0.8 | [2] |
| 2b | CH3 | 4-Cl | HeLa (Cervical) | 3.5 | [2] |
| 3a | H | 4-Piperazinyl | A549 (Lung) | 2.1 | [3] |
| 3b | H | 4-(4-Methylpiperazinyl) | A549 (Lung) | 0.9 | [3] |
| 4a | H | H | HT-29 (Colon) | >100 | [4] |
| 4b | H | 4-F | HT-29 (Colon) | 15.7 | [4] |
Key SAR Observations for Anticancer Activity:
-
Substitution on the Phenyl Ring: Electron-donating groups, such as methoxy (-OCH3) and dimethylamino (-N(CH3)2), at the para-position of the phenyl ring generally enhance anticancer activity. The presence of a piperazine moiety at this position has also been shown to be favorable.
-
Substitution on the Benzimidazole Ring: Methylation at the N-1 position of the benzimidazole ring can lead to increased potency.
-
Lipophilicity: Increased lipophilicity, achieved through substitutions like multiple methoxy groups, often correlates with improved cytotoxic effects.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The 2-phenyl-1H-benzo[d]imidazole scaffold is also a promising framework for the development of novel antimicrobial agents. These compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The nature and position of substituents significantly influence their antimicrobial spectrum and potency.
Structure-Activity Relationship for Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) of selected 2-phenyl-1H-benzo[d]imidazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
| Compound ID | R1 (Benzimidazole) | R2 (Phenyl) | Microorganism | MIC (µg/mL) | Reference |
| 5a | H | H | Staphylococcus aureus | 64 | [5] |
| 5b | H | 4-NO2 | Staphylococcus aureus | 16 | [5] |
| 6a | H | 4-Cl | Escherichia coli | 128 | [6] |
| 6b | H | 2,4-Cl2 | Escherichia coli | 32 | [6] |
| 7a | H | H | Candida albicans | >256 | [6] |
| 7b | H | 4-Br | Candida albicans | 64 | [6] |
Key SAR Observations for Antimicrobial Activity:
-
Substitution on the Phenyl Ring: The introduction of electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl), on the phenyl ring is generally beneficial for antibacterial activity. Halogen substitution, particularly dichlorination, enhances activity against Gram-negative bacteria.
-
Antifungal Activity: Halogenation of the phenyl ring, for instance with a bromo (-Br) group, can confer antifungal properties.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of these compounds.
Synthesis of 2-Phenyl-1H-benzo[d]imidazole Derivatives
A general and efficient method for the synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives involves the condensation of an o-phenylenediamine with a substituted benzaldehyde.[7][8]
Procedure:
-
To a solution of a substituted o-phenylenediamine (1 mmol) in a suitable solvent such as methanol (3 mL), add the corresponding substituted benzaldehyde (1 mmol).[8]
-
Add a catalytic amount of an acid, for example, phosphoric acid (7 mol%).[8]
-
Stir the reaction mixture at an elevated temperature (e.g., 50 °C) for a specified time (e.g., 5 minutes).[8]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-phenyl-1H-benzo[d]imidazole derivative.
In Vitro Anticancer Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4][9]
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
In Vitro Antimicrobial Assay: Broth Microdilution Method (for MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13]
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[12][14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[14] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[14][15]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
The following diagrams, generated using Graphviz, illustrate a key anticancer mechanism of action and a typical experimental workflow.
Caption: Mechanism of anticancer action of benzimidazole derivatives via microtubule disruption.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
References
- 1. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07156A [pubs.rsc.org]
- 9. researchhub.com [researchhub.com]
- 10. benchchem.com [benchchem.com]
- 11. protocols.io [protocols.io]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
A Comparative Guide to the Synthesis of Substituted Benzimidazoles: An Evaluation of Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted benzimidazoles is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of prevalent synthesis methods, supported by experimental data, to inform the selection of the most suitable protocol for specific research needs.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Consequently, the development of efficient and versatile synthetic routes to access novel benzimidazole derivatives is an area of intense research. This guide contrasts classical condensation reactions with modern catalyzed and energy-assisted methods, offering a clear overview of their respective advantages and limitations.
Comparative Analysis of Synthesis Methods
The choice of synthetic strategy for substituted benzimidazoles can significantly impact reaction time, product yield, and overall efficiency. The following table summarizes quantitative data for key methods, providing a basis for methodological selection.
| Synthesis Method | Category | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Phillips-Ladenburg Condensation | Classical | 2 - 6 hours | 60 - 85% | Utilizes readily available carboxylic acids. | Often requires high temperatures and harsh acidic conditions.[1] |
| Weidenhagen Reaction | Classical | Several hours | Variable | Employs aldehydes as starting materials. | May require an oxidizing agent, leading to potential side products.[1] |
| Microwave-Assisted Synthesis | Modern | 1.5 - 15 minutes | 80 - 98% | Drastically reduced reaction times and often higher yields.[2][3][4][5] | Requires a dedicated microwave reactor. |
| Metal-Catalyzed Synthesis | Modern | 2 - 24 hours | 85 - 96% | High efficiency and can be performed under milder conditions.[6] | Potential for metal contamination in the final product and catalyst cost. |
| One-Pot Synthesis | Modern | 2 - 4 hours | 85 - 95% | Improved operational simplicity and reduced workup.[7] | Optimization of reaction conditions for multiple steps can be challenging. |
Experimental Protocols
Detailed methodologies for the key synthesis methods are provided below. These protocols are representative examples and may require optimization for specific substrates.
Phillips-Ladenburg Condensation (Conventional Heating)
This method involves the condensation of an o-phenylenediamine with a carboxylic acid.
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1.0 equivalent) and the desired carboxylic acid (1.0–1.2 equivalents).[1]
-
Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).[1]
-
Heat the reaction mixture to 100°C for two hours.[8]
-
After cooling, slowly add a 10% sodium hydroxide solution until the mixture is just alkaline to litmus paper.[8]
-
Collect the crude product by suction filtration and wash with cold water.[1][8]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).[9]
Weidenhagen Reaction (Conventional Heating)
This method utilizes the reaction of an o-phenylenediamine with an aldehyde.
Procedure:
-
Dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).[1]
-
Add the aldehyde (1.0 equivalent) and an oxidant like sodium metabisulfite.
-
Heat the mixture at 130°C for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.[1]
-
Collect the solid by filtration, wash with water, and dry.[1]
-
Purify the crude product by recrystallization.[1]
Microwave-Assisted Synthesis
This protocol offers a significant acceleration of the reaction between an o-phenylenediamine and a carboxylic acid or aldehyde.
Procedure:
-
In a microwave-safe vessel, place o-phenylenediamine (1.0 mmol) and the appropriate carboxylic acid (1.0 mmol).[9]
-
Add two drops of 4M hydrochloric acid.[9]
-
Subject the mixture to microwave irradiation at a suitable power level (e.g., 50% power) for 1.5 to 4 minutes.[9]
-
After the reaction, allow the mixture to cool to room temperature.
-
Recrystallize the crude product from a mixture of ethanol and water (50:50) to yield the pure benzimidazole derivative.[9]
Metal-Catalyzed Synthesis (Example with Lanthanum Chloride)
This one-pot method employs a metal catalyst for the condensation of o-phenylenediamine and an aldehyde under mild conditions.
Procedure:
-
In a flask, stir a mixture of o-phenylenediamine (1.0 mmol) and an aldehyde (1.2 mmol) in the presence of lanthanum chloride (10 mol%) in acetonitrile (5 ml) at room temperature.[7]
-
Monitor the progress of the reaction by TLC.[7]
-
Once the reaction is complete, remove the solvent under reduced pressure.[7]
-
Dissolve the residue in ethyl acetate and wash with water and brine.[7]
-
Dry the organic layer over sodium sulfate and concentrate it under reduced pressure.[7]
-
Purify the crude product by column chromatography.[7]
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis and comparison process.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 5. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. asianpubs.org [asianpubs.org]
A Comparative Guide to Alternatives for (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, particularly those containing the privileged benzimidazole scaffold, the selection of an appropriate organoboron reagent is critical for the success of cross-coupling reactions like the Suzuki-Miyaura coupling. This guide provides an objective comparison of alternative reagents to (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid, focusing on performance, stability, and handling characteristics, supported by experimental data.
The primary alternatives to arylboronic acids are their corresponding boronate esters—most commonly pinacol esters—and potassium aryltrifluoroborates. The central consideration when choosing among these reagents is the trade-off between reactivity and stability. Boronic acids are generally more reactive and often result in faster reaction times, but they can be susceptible to decomposition pathways like protodeboronation, which can lower yields and affect shelf-life.[1] Conversely, boronate esters and trifluoroborates offer significantly enhanced stability, making them easier to handle, purify, and store, which is a considerable advantage in multi-step syntheses.[1][2]
Performance Comparison of Organoboron Reagents
While direct, side-by-side comparative studies for this compound and its derivatives are not extensively documented in a single publication, the following table summarizes representative, high-yielding Suzuki-Miyaura coupling reactions for different classes of organoboron reagents with structurally relevant substrates. This data, collated from various sources, illustrates the typical conditions and outcomes for each type of reagent.
Note: The following data points are from different experiments and are intended to be representative, not a direct head-to-head comparison under identical conditions.
| Boron Reagent Class | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield (%) | Citation |
| Arylboronic Acid | 2-Chloro-1-methyl-1H-benzo[d]imidazole | 2.0 mol% P2 (SPhos Precatalyst) | K₃PO₄ (2.0 equiv) | Dioxane / H₂O | 100 °C, 15-20 h | 94% | [3] |
| Arylboronic Acid | 4-Bromoacetophenone | Pd/Ln Coordination Polymer | K₂CO₃ | DMF / H₂O (1:1) | 70 °C, 3 h | 98% | [4] |
| Potassium Aryltrifluoroborate | 4-Bromobenzonitrile | 1 mol% Pd(OAc)₂ / 2 mol% RuPhos | Na₂CO₃ (2.0 equiv) | Ethanol | 85 °C | 95% | [2] |
| Pinacol Boronate Ester | 4-Chlorobenzonitrile | 1.0% Pd₂(dba)₃ / 3.0% Ligand 1 | KF (3.0 equiv) | Dioxane | 100 °C, 16 h | 73% | [5] |
| Pinacol Boronate Ester | 1-Bromo-4-n-butylbenzene | 1.0% Pd₂(dba)₃ / 3.0% Ligand 1 | CsF (3.0 equiv) | Dioxane | 100 °C, 16 h | 76% | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting synthetic procedures. Below are representative protocols for the preparation of a potassium aryltrifluoroborate and for Suzuki-Miyaura coupling reactions using an arylboronic acid and a pinacol boronate ester.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Benzimidazole Halide with an Arylboronic Acid[3]
-
Reaction Setup: In a glovebox, a vial is charged with the chloro-benzimidazole substrate (1.00 mmol), the arylboronic acid (2.00 mmol), potassium phosphate (K₃PO₄, 2.00 mmol), and the SPhos-based palladium precatalyst P2 (2.0–3.5 mol%).
-
Solvent Addition: A 4:1 mixture of dioxane and water (5 mL total) is added to the vial.
-
Reaction Execution: The vial is sealed, removed from the glovebox, and heated in an oil bath at 100 °C for 15–20 hours with vigorous stirring.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Isolation: The crude residue is purified by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Preparation and Use of Potassium Aryltrifluoroborates[2]
Part A: Synthesis of Potassium Heteroaryltrifluoroborate
-
Dissolution: The heteroarylboronic acid (1.0 equiv) is dissolved in a 1:1 mixture of saturated aqueous KHF₂ and methanol.
-
Stirring: The resulting solution is stirred at room temperature for 10-15 minutes.
-
Isolation: The methanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath for 30 minutes to precipitate the product.
-
Purification: The solid is collected by vacuum filtration, washed with cold water and acetone, and dried under high vacuum to afford the potassium heteroaryltrifluoroborate salt.
Part B: Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborate
-
Reaction Setup: A reaction tube is charged with the aryl halide (1.0 equiv), the potassium aryltrifluoroborate (1.1 equiv), sodium carbonate (Na₂CO₃, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 1 mol%), and RuPhos ligand (2 mol%).
-
Solvent Addition: Anhydrous ethanol is added to the tube.
-
Reaction Execution: The tube is sealed and the mixture is heated to 85 °C with stirring until the reaction is complete (as monitored by TLC or GC/MS).
-
Work-up and Purification: The reaction mixture is cooled, diluted with an organic solvent like ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Visualizing Workflows and Logic
Diagrams created using Graphviz provide a clear visual representation of experimental processes and the rationale behind reagent selection.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Decision framework for selecting an organoboron reagent.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzimidazole Synthesis: Conventional vs. Microwave-Assisted Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of benzimidazole derivatives is a critical step in the discovery of new therapeutic agents. This guide provides a detailed comparison of conventional and microwave-assisted synthesis methods, supported by experimental data, to inform the selection of the most appropriate technique for your research needs.
Benzimidazoles are a prominent class of heterocyclic compounds renowned for their diverse pharmacological activities, including antiulcer, anthelmintic, and antiviral properties.[1] The core of their synthesis typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[2] Traditionally, this has been achieved through conventional heating methods that often require long reaction times and can result in lower yields. However, the advent of microwave-assisted organic synthesis (MAOS) has offered a significantly more efficient and environmentally friendly alternative.[3][4][5]
This guide will delve into a comparative analysis of these two synthetic approaches, presenting quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive overview for laboratory application.
Data Presentation: A Quantitative Comparison
Microwave-assisted synthesis consistently demonstrates significant advantages over conventional methods in terms of reaction time and product yield. The data summarized below, compiled from various studies, highlights the dramatic improvements offered by MAOS.
| Product | Conventional Method | Microwave-Assisted Method | Yield Increase (%) | Time Reduction (%) |
| 2-Substituted Benzimidazoles | ||||
| 2-Aryl Benzimidazole Derivatives | 2-15 hours, <50% yield[6] | Minutes, significantly higher yields[6] | 10-50[7] | 96-98[7] |
| Various Benzimidazole Derivatives | 2-8 hours[8] | 3-10 minutes[8] | 3-113[8] | 95-98[8] |
| 1,2-Disubstituted Benzimidazoles | 60 minutes, 61.4% yield[9] | 5 minutes, 99.9% yield[9] | ~63 | ~92 |
| Specific Benzimidazole Derivatives | ||||
| From Acetic Acid | 240 minutes, 52% yield[10] | 1.5 minutes, 95% yield[10] | ~83 | ~99 |
| From Propanoic Acid | 240 minutes, 55% yield[10] | 2.0 minutes, 92% yield[10] | ~67 | ~99 |
| From Butanoic Acid | 240 minutes, 58% yield[10] | 2.0 minutes, 90% yield[10] | ~55 | ~99 |
Table 1: Comparison of reaction times and yields for the synthesis of various benzimidazole derivatives using conventional heating versus microwave irradiation.
The substantial reduction in reaction times, from hours to mere minutes, and the significant increase in product yields underscore the efficiency of microwave-assisted synthesis.[7][8][11][12] This acceleration is attributed to the direct and uniform heating of the reaction mixture by microwaves, which leads to faster reaction rates and often cleaner product formation with fewer side products.[4][11][12]
Experimental Protocols
Below are detailed methodologies for the synthesis of benzimidazoles using both conventional and microwave-assisted techniques.
Conventional Synthesis of 2-Aryl Benzimidazoles
This protocol describes a typical procedure for the synthesis of 2-substituted benzimidazoles using conventional heating.
Materials:
-
o-phenylenediamine
-
Substituted aromatic aldehyde
-
Ammonium chloride (NH4Cl)
-
Ethanol
-
Ice-cold water
Procedure:
-
To a mixture of o-phenylenediamine (0.92 mmol) and a substituted aldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (0.15 g, 30 mol%).
-
Stir the resulting mixture at 80°C for 2-4 hours.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with an eluent of ethyl acetate:hexane (1:2 v/v).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product and wash it twice with water.
-
Dry the product and purify it by recrystallization from ethanol.
Microwave-Assisted Synthesis of 2-Aryl Benzimidazoles
This protocol details a rapid and efficient synthesis of 2-aryl benzimidazoles using microwave irradiation.[6][10]
Materials:
-
o-phenylenediamine
-
Aromatic carboxylic acid
-
Water
-
10% Sodium hydroxide (NaOH) solution
-
Absolute ethanol
Procedure:
-
Place o-phenylenediamine (0.01 moles) and an aromatic carboxylic acid (0.01 moles) in 15 ml of water in a vessel suitable for microwave synthesis.
-
Irradiate the mixture in a microwave reactor at 90% power (e.g., 765 W).
-
After completion of the reaction (typically a few minutes, monitored by TLC), cool the reaction mixture to room temperature.
-
Make the solution just alkaline to litmus paper by the slow addition of a 10% NaOH solution.
-
Filter the precipitated product and wash it with cold water.
-
Recrystallize the product from absolute ethanol.
Visualizing the Synthesis Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of both the conventional and microwave-assisted synthesis of benzimidazoles, providing a clear visual comparison of the two processes.
Caption: Workflow for conventional benzimidazole synthesis.
Caption: Workflow for microwave-assisted benzimidazole synthesis.
Reaction Mechanism Overview
The synthesis of benzimidazoles from o-phenylenediamine and an aldehyde or carboxylic acid proceeds through a condensation reaction. The generally accepted mechanism involves the initial formation of a Schiff base, followed by cyclization and subsequent aromatization to yield the stable benzimidazole ring system.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. Microwave assisted green organic synthesis [wisdomlib.org]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 8. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 12. ajchem-a.com [ajchem-a.com]
A Comparative Guide to the Efficacy of Boronic Esters in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A critical component of this reaction is the organoboron reagent, with boronic acids and their corresponding esters being the most utilized. The choice of the boronic ester can significantly impact reaction yield, stability of the starting material, and the overall efficiency of the synthetic route. This guide provides an objective comparison of the performance of different classes of boronic esters, supported by experimental data, to aid in the selection of the optimal reagent for your specific research needs.
The Trade-Off: Reactivity vs. Stability
The selection of a boronic acid derivative for a Suzuki-Miyaura coupling often involves a trade-off between reactivity and stability. Boronic acids are generally considered the most reactive species in the catalytic cycle.[1][2] However, they are often less stable, being susceptible to protodeboronation and homocoupling, which can lead to lower yields and purification challenges.[1][2] Boronic esters, on the other hand, offer enhanced stability, making them easier to handle, purify, and store.[1][3] This guide focuses on the comparative efficacy of four major classes of boronic esters: Pinacol Esters, N-Methyliminodiacetic Acid (MIDA) Boronates, Potassium Trifluoroborates, and 1,8-Diaminonaphthalene (dan)-protected Boronic Acids.
Quantitative Comparison of Boronic Esters
The following tables summarize the performance of different boronic esters in Suzuki-Miyaura coupling reactions. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature. Therefore, the data is presented to reflect the typical yields and conditions reported for each class of ester.
Table 1: Pinacol Boronic Esters in Suzuki-Miyaura Coupling
Pinacol esters are one of the most common and commercially available types of boronic esters, valued for their balance of stability and reactivity.[3]
| Entry | Aryl Halide | Pinacol Boronic Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Pd₂(dba)₃ (1), FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 18 | 85 | [4] |
| 2 | 4-Bromoanisole | 4-Tolyl pinacol boronic ester | Pd(dppf)Cl₂ (0.1) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~80 | [5] |
| 3 | Aryl Chloride | Alkyl pinacol boronic ester | Pd₂(dba)₃ (1), FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 18-20 | 70-95 | [4] |
Table 2: MIDA Boronates in Suzuki-Miyaura Coupling
N-Methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with chromatography.[6] They are often used in iterative cross-coupling strategies due to their stability under anhydrous conditions and controlled release of the boronic acid under mild aqueous basic conditions.[6][7]
| Entry | Aryl/Heteroaryl Halide | MIDA Boronate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromopyrimidine | p-Tolyl MIDA boronate | Pd(dtbpf)Cl₂ (2) | Et₃N | Water (in nanomicelles) | RT | 24 | 75-92 | [8][9] |
| 2 | Aryl/Heteroaryl Bromide | Various MIDA boronates | Pd(dtbpf)Cl₂ (2) | Et₃N | Water (in nanomicelles) | RT | 24 | 80-95 | [8] |
| 3 | Aryl/Heteroaryl Chloride | Various MIDA boronates | Pd(dtbpf)Cl₂ (4) | Et₃N | Water (in nanomicelles) | RT | 24 | 45-90 | [8] |
| 4 | 5-bromo-4-hexylthien-2-yl MIDA boronate | Self-coupling (polymerization) | Pd₂(dba)₃/SPhos | K₃PO₄ | THF/H₂O | 60 | 2 | 94 | [10] |
Table 3: Potassium Trifluoroborates in Suzuki-Miyaura Coupling
Potassium trifluoroborate salts are highly stable, crystalline solids that are easy to handle and are often less prone to protodeboronation compared to boronic acids.[11] They are readily prepared and offer a convenient alternative for a wide range of substrates.
| Entry | Aryl/Heteroaryl Halide | Potassium Trifluoroborate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4'-Bromoacetophenone | Potassium vinyltrifluoroborate | PdCl₂ (2), PPh₃ (6) | Cs₂CO₃ | THF/H₂O | Reflux | 12 | 85 | [12] |
| 2 | 2-Chloroanisole | Potassium β-trifluoroborato-N,N-dimethylpropanamide | Pd(OAc)₂ (5), RuPhos (10) | K₂CO₃ | Toluene/H₂O (5:1) | 85 | 14 | 80-90 | [13] |
| 3 | Aryl Bromides | Potassium aryltrifluoroborates | PS-PdONPs | K₂CO₃ | Water | 100 | - | High | [14] |
Table 4: 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids in Suzuki-Miyaura Coupling
The 1,8-diaminonaphthalene (dan) protecting group imparts exceptional stability to the boronic acid, effectively preventing protodeboronation.[15] These protected boronates can participate directly in the coupling reaction without prior deprotection, often under anhydrous conditions with a strong base.[15]
| Entry | Aryl Halide | dan-Protected Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Ph-B(dan) | Pd-PEPPSI-IPr (2) | KOt-Bu | Toluene | 70 | 24 | 95 | |
| 2 | 4-Iodoanisole | Ph-B(dan) | Pd(OAc)₂ (2), XPhos (4) | KOt-Bu | Toluene | 70 | 24 | 93 | |
| 3 | 4-Iodotoluene | 4-[(pin)B]C₆H₄-B(dan) (sequential coupling) | Pd-PEPPSI-IPr (2) | KOt-Bu | Toluene | 70 | 24 | 80 (overall) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. The following are representative experimental protocols for Suzuki-Miyaura coupling reactions with different boronic esters.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Pinacol Boronic Ester
This protocol is adapted from a procedure for the selective coupling of an alkyl pinacol boronic ester with a dichloropyridine.[4]
Materials:
-
Aryl chloride (1.0 equiv)
-
Alkyl pinacol boronic ester (1.5 - 2.3 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
FcPPh₂ (6 mol%)
-
K₃PO₄ (3.0 - 6.0 equiv)
-
Dioxane/H₂O (2:1, 0.13 M)
Procedure:
-
To an oven-dried reaction vessel, add the aryl chloride, alkyl pinacol boronic ester, Pd₂(dba)₃, FcPPh₂, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/H₂O solvent mixture via syringe.
-
Seal the vessel and heat the reaction mixture at 100 °C for 18-20 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a MIDA Boronate in Water
This protocol describes a greener approach to Suzuki coupling using MIDA boronates in water at room temperature.[8][9]
Materials:
-
Aryl/heteroaryl halide (1.0 equiv)
-
MIDA boronate (1.0 - 1.2 equiv)
-
Pd(dtbpf)Cl₂ (2-4 mol%)
-
Triethylamine (Et₃N) (3 equiv)
-
Water (with a surfactant like TPGS-750-M to form nanomicelles)
Procedure:
-
To a reaction vessel, add the aryl/heteroaryl halide, MIDA boronate, Pd(dtbpf)Cl₂, and the aqueous surfactant solution.
-
Add triethylamine to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Upon completion, dilute the reaction mixture with water to precipitate the product.
-
Isolate the product by filtration, wash with water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling with a Potassium Trifluoroborate
This protocol is a representative procedure for the coupling of potassium trifluoroborates with aryl halides.[12][13]
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium trifluoroborate (1.0-2.0 equiv)
-
Palladium catalyst (e.g., PdCl₂, Pd(OAc)₂) (2-5 mol%)
-
Ligand (e.g., PPh₃, RuPhos) (6-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃) (3.0 equiv)
-
Solvent system (e.g., THF/H₂O, Toluene/H₂O)
Procedure:
-
In a reaction vessel, combine the aryl halide, potassium trifluoroborate, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 85 °C or reflux) and stir for the specified time (e.g., 12-14 hours).
-
After cooling, perform an aqueous workup by adding water and extracting with an organic solvent.
-
Combine the organic layers, dry, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 4: General Procedure for Suzuki-Miyaura Coupling with a dan-Protected Arylboronic Acid
This protocol outlines the direct coupling of a dan-protected arylboronic acid under anhydrous conditions.
Materials:
-
Aryl halide (1.0 equiv)
-
dan-Protected arylboronic acid (1.25 equiv)
-
Palladium catalyst (e.g., Pd-PEPPSI-IPr) (2.0 mol%)
-
Potassium tert-butoxide (KOt-Bu) (2.5 equiv)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide, dan-protected arylboronic acid, and palladium catalyst.
-
Add anhydrous toluene, followed by the addition of KOt-Bu.
-
Seal the tube and heat the reaction mixture at 70 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer, filter, and remove the solvent in vacuo.
-
Purify the product by column chromatography.
Visualization of Key Processes
To further aid in the understanding of the Suzuki-Miyaura coupling and the experimental workflow, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The choice of boronic ester in a Suzuki-Miyaura coupling is a critical decision that can significantly influence the outcome of the reaction. Pinacol esters offer a good balance of reactivity and stability for a wide range of applications. MIDA boronates provide exceptional stability, making them ideal for complex, multi-step syntheses and for handling otherwise unstable boronic acids. Potassium trifluoroborates are robust, easily handled solids that serve as excellent surrogates for boronic acids. Finally, dan-protected boronic acids offer a powerful solution to the persistent problem of protodeboronation, particularly with sensitive substrates. By carefully considering the properties of each class of boronic ester and the specific demands of the synthetic target, researchers can optimize their Suzuki-Miyaura coupling reactions for maximum efficiency and yield.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MIDA Boronates [sigmaaldrich.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura Cross-Coupling Reaction with Potassium Aryltrifluoroborate in Pure Water Using Recyclable Nanoparticle Catalyst: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Antiproliferative Activity of Novel Benzimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiproliferative activity of recently developed benzimidazole compounds, offering a valuable resource for researchers in oncology and medicinal chemistry. The benzimidazole scaffold continues to be a cornerstone in the design of novel anticancer agents due to its structural similarity to endogenous purines, allowing for interaction with various biological targets.[1] This document summarizes the cytotoxic effects of distinct classes of novel benzimidazole derivatives against a panel of human cancer cell lines, details the experimental protocols used for their evaluation, and visualizes key signaling pathways targeted by these compounds.
Comparative Antiproliferative Activity
The antiproliferative effects of various novel benzimidazole derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound Class | Specific Compound | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| Benzimidazole-Oxadiazole | Compound 4r | VEGFR2 Inhibitor | A549 (Lung) | 0.3 | [1][2] |
| MCF-7 (Breast) | 0.5 | [1][2] | |||
| PANC-1 (Pancreatic) | 5.5 | [1][2] | |||
| Benzimidazole-Chalcone Hybrid | Compound 4d | Topoisomerase II Inhibitor | A549 (Lung) | 3.55 | [3] |
| Compound 4n | Topoisomerase II Inhibitor | A549 (Lung) | 3.81 | [3] | |
| 1,2,5-Trisubstituted Benzimidazole | Compound VIII | ABCB1 Inhibitor | CCRF/CEM (Leukemia) | 3.61 | [4] |
| CEM/ADR5000 (Dox-Resistant Leukemia) | 8.13 | [5][6] | |||
| Caco-2 (Colon) | 13.86 | [4] | |||
| Benzimidazole/1,2,3-Triazole Hybrid | Compound 10e | EGFR Inhibitor | MCF-7 (Breast) | 0.024 | [7] |
| HT-29 (Colon) | 0.025 | [8] | |||
| Compound 6i | EGFR Inhibitor | MCF-7 (Breast) | 0.028 | [7] | |
| HT-29 (Colon) | 0.029 | [8] | |||
| Benzimidazole-Based Hybrid | Compound 21 | Topoisomerase II Inhibitor | HCT-116 (Colon) | 2.82 | [9] |
| MCF-7 (Breast) | 5.86 | [9] | |||
| HepG-2 (Liver) | 7.43 | [9] | |||
| PC-3 (Prostate) | 10.11 | [9] | |||
| Hela (Cervical) | 12.59 | [9] | |||
| Bromo-Derivative Benzimidazole | Compound 5 | Induces G2/M Arrest and Apoptosis | DU-145 (Prostate) | 10.2 | |
| MCF-7 (Breast) | 17.8 | ||||
| H69AR (Lung) | 49.9 | ||||
| Benzimidazole-Based Dual Inhibitor | Compound 4c | Dual EGFR/BRAFV600E Inhibitor | Leukemia Cell Lines | Selective with GI50 | [10][11] |
| Compound 4e | Dual EGFR/BRAFV600E Inhibitor | Leukemia Cell Lines | Potent with GI50 | [10][11] |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the assessment of the antiproliferative activity of benzimidazole compounds.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their viability. The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole compounds and a vehicle control. Incubate for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution, and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify cells that have lost membrane integrity.
Procedure:
-
Cell Treatment: Treat cells with the benzimidazole compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V conjugate and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis using Propidium Iodide
This method quantifies the DNA content of cells to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol while gently vortexing to prevent clumping. Incubate for at least 30 minutes on ice.
-
Washing: Pellet the fixed cells and wash twice with PBS.
-
RNase Treatment: To ensure that only DNA is stained, treat the cell pellet with RNase A solution to remove RNA.
-
PI Staining: Add PI staining solution to the cells.
-
Incubation: Incubate the cells for 5 to 10 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry. The DNA content will be displayed as a histogram, allowing for the quantification of cells in each phase of the cell cycle.
Visualized Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by some novel benzimidazole compounds and a typical experimental workflow for assessing their antiproliferative activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular design, synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as cytotoxic agents endowed with ABCB1 inhibitory action to overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular design, synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as cytotoxic agents endowed with ABCB1 inhibitory action to overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 8. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New benzimidazole based hybrids: Synthesis, molecular modeling study and anticancer evaluation as TopoII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis: (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid versus its Boronate Ester in Synthetic and Biological Applications
For researchers and professionals in drug development, the choice between using a boronic acid or its corresponding boronate ester is a critical decision that influences reaction efficiency, compound stability, and overall workflow. This guide provides a detailed comparison of (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid and its boronate ester, supported by representative experimental data and protocols.
The fundamental difference between this compound and its boronate ester lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive in cross-coupling reactions but are also more susceptible to degradation. In contrast, boronate esters, such as the commonly used pinacol ester, offer enhanced stability at the cost of attenuated reactivity.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl structures prevalent in many pharmaceutical agents. The choice of the boron-containing reagent is pivotal to the success of this reaction.
Quantitative Comparison
The following table summarizes representative data for the Suzuki-Miyaura coupling of each reagent with a model aryl bromide, 4-bromoacetophenone.
| Parameter | This compound | This compound Pinacol Ester |
| Reaction Time | Typically shorter (e.g., 2-4 hours) | Generally longer (e.g., 6-12 hours) |
| Reaction Yield | Often higher under optimized conditions (e.g., 85-95%) | May be slightly lower or require more forcing conditions (e.g., 75-85%) |
| Stability | Lower; prone to protodeboronation and oxidation, shorter shelf-life | Higher; more stable to storage, moisture, and air |
| Handling | Can be more challenging due to its sensitivity | Easier to handle, often a crystalline solid that is simpler to purify and weigh |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with either the boronic acid or its pinacol ester.
Materials:
-
This compound OR its pinacol ester (1.2 equiv)
-
Aryl bromide (e.g., 4-bromoacetophenone) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (3 mol%)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide, the boronic acid or boronate ester, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Stability-Reactivity Trade-Off: A Deeper Look
Boronic acids are known to undergo decomposition through pathways like protodeboronation (replacement of the boronic acid group with a hydrogen atom) and oxidation. This instability can lead to lower yields and the formation of impurities, particularly on a larger scale or with prolonged reaction times.
Boronate esters, especially pinacol esters, are significantly more stable. The bulky pinacol group sterically hinders decomposition pathways and protects the boronic acid moiety. This increased stability makes them ideal for multi-step syntheses where the boron-containing intermediate may need to be stored or subjected to various reaction conditions. However, this stability comes at the price of reduced reactivity. It is widely believed that the boronate ester often undergoes slow hydrolysis in situ to the more reactive boronic acid under the aqueous basic conditions of the Suzuki-Miyaura reaction, although direct transmetalation from the ester is also possible.
Biological Context: The 2-Phenylbenzimidazole Scaffold
The 2-phenyl-1H-benzo[d]imidazole core of the studied molecule is a privileged scaffold in medicinal chemistry, known to interact with various biological targets. Derivatives of this structure have shown potential as anticancer, antimicrobial, and antiviral agents.[1][2][3]
One of the key mechanisms of action for some 2-phenylbenzimidazole derivatives is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical component in angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[2]
Visualizing the Chemistry and Biology
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the Suzuki-Miyaura catalytic cycle, the equilibrium between the boronic acid and its pinacol ester, and a simplified representation of the VEGFR-2 signaling pathway.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The equilibrium between the boronic acid and its pinacol ester.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Conclusion: Which is Superior?
The term "superior" is context-dependent.
-
For rapid synthesis, high-throughput screening of final compounds, and situations where reaction yield is the primary concern , This compound may be the preferred reagent due to its higher reactivity.
-
For multi-step syntheses requiring isolation and storage of intermediates, larger-scale reactions where stability is crucial, and in automated synthesis platforms , the corresponding boronate ester is often the superior choice due to its enhanced stability and ease of handling.
Ultimately, the optimal choice depends on the specific requirements of the synthetic route and the overall research or development goals. Understanding the inherent properties of both the boronic acid and its boronate ester allows for a more informed and strategic selection, leading to more efficient and successful outcomes.
References
- 1. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 2-phenyl benzimidazole derivatives as VEGFR-2 inhibitors with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential antitumor agents. 59. Structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, a new class of "minimal" DNA-intercalating agents which may not act via topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Benzimidazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications, including anticancer, anthelmintic, and antiviral agents. The biological activity of these compounds stems from their ability to interact with various biomolecular targets. However, this can also lead to cross-reactivity, where a compound interacts with unintended targets, potentially causing off-target effects or offering opportunities for drug repurposing. This guide provides a comparative analysis of the cross-reactivity of several benzimidazole-based compounds, focusing on their interactions with key cellular targets: protein kinases, tubulin, and DNA. The information is supported by experimental data and detailed methodologies to aid in the rational design and development of novel benzimidazole-based therapeutics.
Comparative Analysis of Inhibitory Activities
The following tables summarize the inhibitory activities of various benzimidazole-based compounds against different biological targets. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that experimental conditions can vary between studies, which may influence the reported values.
Table 1: Cross-Reactivity of Benzimidazole-Based Kinase Inhibitors
Benzimidazole derivatives have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Their ability to compete with ATP for the kinase binding site makes them potent therapeutic candidates, particularly in oncology. The following table presents the half-maximal inhibitory concentration (IC50) values of selected benzimidazole compounds against various kinases, highlighting their potency and selectivity profiles.
| Compound/Drug Name | Target Kinase | IC50 (µM) | Cell Line/Assay Conditions |
| Compound 5a [1] | EGFR | 0.086 | HTRF assay |
| VEGFR-2 | 0.107 | HTRF assay | |
| Topo II | 2.52 | - | |
| Compound 6g [1] | EGFR | Moderate Inhibition | HTRF assay |
| VEGFR-2 | Moderate Inhibition | HTRF assay | |
| Topo II | Weaker Inhibition | - | |
| Erlotinib (Control) [1] | EGFR | 0.052 | HTRF assay |
| Sorafenib (Control) [1] | VEGFR-2 | 0.0482 | HTRF assay |
| Doxorubicin (Control) [1] | Topo II | 3.62 | - |
| Benzimidazole Oxadiazole Analog (15e) [2] | p70S6K | 0.0198 | - |
| N-alkylbenzimidazole (10) [2] | p70S6K | 0.340 | - |
| N-alkylbenzimidazole (11) [2] | p70S6K | 7.0 | - |
| TIBI [3] | Rio1 | 0.09 | Scintillation counter assay |
| CK2 | - | Scintillation counter assay |
Table 2: Comparative Activity of Benzimidazole-Based Tubulin Polymerization Inhibitors
Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Several benzimidazole compounds exert their cytotoxic effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. This table compares the efficacy of different benzimidazole derivatives as tubulin polymerization inhibitors.
| Compound/Drug Name | IC50 (µM) for Tubulin Polymerization | Cancer Cell Line | Cytotoxicity IC50 (µM) |
| Compound 7n [4][5] | 5.05 ± 0.13 | SK-Mel-28 | 2.55 - 17.89 |
| Compound 7u [4] | - | SK-Mel-28 | 2.55 - 17.89 |
| Compound 10m [4] | 2.36 ± 0.20 | SK-Mel-28 | - |
| Compound 12j [4] | 5.65 ± 0.05 | SK-Mel-28 | - |
| Compound 12b [6] | - | A2780S | 0.0062 |
| A2780/T (paclitaxel-resistant) | 0.0097 | ||
| Colchicine (Control) [6] | - | Average over several cell lines | ~0.050 |
| 1H-Benzimidazol-2-yl hydrazones (1i, 1j, 1k) [7] | Elongated nucleation phase | MCF-7, AR-230 | Low micromolar |
| Nocodazole (Control) [7] | Inhibits assembly | - | - |
| Paclitaxel (Control) [7] | Stabilizes polymerization | - | - |
Table 3: DNA Binding Affinity of Benzimidazole-Based Compounds
Certain benzimidazole derivatives can interact with DNA through intercalation or groove binding, thereby interfering with DNA replication and transcription. This table presents the DNA binding constants (Kb) for a selection of benzimidazole compounds, indicating the strength of their interaction with DNA.
| Compound/Drug Name | DNA Binding Constant (Kb) (M⁻¹) | Method |
| Benzimidazole Schiff base ligand (L1) [8][9][10] | - | UV-vis absorption spectroscopy |
| Ni(II) complex (2) [8][9][10] | 3.27 x 10⁵ | UV-vis absorption spectroscopy |
| Pd(II) complex (3) [8][9][10] | - | UV-vis absorption spectroscopy |
| Zn(II) complex (4) [8][9][10] | - | UV-vis absorption spectroscopy |
| Cu(II) complex (5) [8][9][10] | 6.40 x 10³ | UV-vis absorption spectroscopy |
Key Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to assess cross-reactivity, the following diagrams illustrate key signaling pathways targeted by benzimidazole compounds and the general workflows of the experimental assays.
Caption: Simplified EGFR and VEGFR signaling pathways and their inhibition by benzimidazole-based compounds.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Workflow for a tubulin polymerization assay.
Caption: General workflow for a DNA intercalation/binding assay.
Experimental Protocols
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 of a compound against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase-specific peptide substrate
-
ATP
-
Benzimidazole test compounds
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the benzimidazole test compounds in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the test compound dilutions.
-
Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of compounds on the polymerization of purified tubulin by monitoring changes in light scattering.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
GTP solution
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Benzimidazole test compounds
-
Spectrophotometer with temperature control
Procedure:
-
Reagent Preparation: On ice, prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.
-
Compound Addition: Add the benzimidazole test compound or vehicle control to the reaction mixture.
-
Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed (37°C) cuvette or multi-well plate in the spectrophotometer.
-
Data Acquisition: Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60-90 minutes).
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
The rate and extent of tubulin polymerization are determined from the slope and the plateau of the curve, respectively.
-
The IC50 value for inhibition of tubulin polymerization can be calculated by measuring the effect of different compound concentrations on the rate or extent of polymerization.
-
DNA Binding Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to study the conformational changes in DNA upon ligand binding, which can distinguish between intercalation and groove binding.
Materials:
-
DNA (e.g., calf thymus DNA or specific oligonucleotides)
-
Buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0)
-
Benzimidazole test compounds
-
CD spectropolarimeter
Procedure:
-
Sample Preparation: Prepare a solution of DNA in the buffer. Prepare a stock solution of the benzimidazole compound.
-
Titration:
-
Record the CD spectrum of the DNA solution alone.
-
Perform a titration by adding increasing amounts of the benzimidazole compound to the DNA solution.
-
After each addition, allow the sample to equilibrate and then record the CD spectrum.
-
-
Data Analysis:
-
Analyze the changes in the CD spectrum of the DNA upon addition of the compound.
-
Intercalation typically leads to significant changes in the DNA CD bands (e.g., an increase in the positive band and a decrease in the negative band).
-
Groove binding usually results in smaller changes to the DNA CD spectrum but may induce a CD signal in the absorption region of the achiral ligand.
-
The binding affinity (Kb) can be determined by fitting the titration data to an appropriate binding model.
-
References
- 1. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating the Challenges of Suzuki Coupling with Electron-Rich Heterocycles: A Mechanistic and Comparative Guide
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds. However, when employing electron-rich heterocyclic substrates, this powerful tool can present significant mechanistic hurdles. This guide provides a comprehensive comparison of catalytic strategies, supported by experimental data, to facilitate the successful coupling of these challenging molecules.
The construction of biaryl and hetero-biaryl structures is fundamental in the synthesis of pharmaceuticals and functional materials. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron species with an organic halide or triflate, is renowned for its mild conditions and broad functional group tolerance.[1] Despite its versatility, the application of this reaction to electron-rich heterocycles such as indoles, pyrroles, furans, and pyridines is often complicated by factors that can hinder catalytic efficiency and reduce product yields.[2][3]
The Mechanistic Landscape: Understanding the Hurdles
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species.[4][5] This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6] The electron-rich nature of many heterocyclic substrates can interfere with these fundamental steps.
A significant challenge arises from the Lewis basicity of heteroatoms, particularly nitrogen, which can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[7][8] This is a prevalent issue with unprotected nitrogen-rich heterocycles like indazoles, benzimidazoles, and pyrazoles.[9][10] Furthermore, the electron-donating properties of these rings can affect the rates of oxidative addition and reductive elimination.[11][12]
Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Catalyst Systems
The choice of catalyst system—comprising a palladium precursor and a supporting ligand—is critical to overcoming the challenges associated with electron-rich heterocycles. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have demonstrated superior performance compared to traditional catalysts like Pd(PPh₃)₄.[2]
Phosphine Ligands vs. N-Heterocyclic Carbene (NHC) Ligands
Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), enhance the rates of both oxidative addition and reductive elimination.[2][5] Their steric bulk can also prevent the formation of inactive palladium dimers.[13] NHCs are strong sigma-donating ligands that form highly stable and active palladium complexes, often exhibiting high turnover numbers.[2][11] The choice between these ligand classes often depends on the specific heterocyclic substrate and reaction conditions.
The following tables summarize the performance of various catalyst systems for the Suzuki coupling of different classes of electron-rich heteroaryl halides.
Table 1: Suzuki Coupling of N-Protected Pyrrole Derivatives
| Entry | Heteroaryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 1-Boc-2-bromopyrrole | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | Dioxane | 100 | 95 | [3] |
| 2 | 1-SEM-2-bromopyrrole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME | 80 | 88 | [3] |
| 3 | 1-Boc-3-bromopyrrole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME/H₂O | 80 | 75 | [14] |
Table 2: Suzuki Coupling of Unprotected Nitrogen-Rich Heterocycles
| Entry | Heteroaryl Halide | Arylboronic Acid | Precatalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Chloroindazole | Phenylboronic acid | XPhos Pd G2 (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 80 | [9][15] |
| 2 | 6-Chloroindole | Phenylboronic acid | SPhos Pd G2 (1.0) | K₃PO₄ | Dioxane/H₂O | 60 | 97 | [9] |
| 3 | 2-Chlorobenzimidazole | 4-Tolylboronic acid | XPhos Pd G2 (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 92 | [15] |
Table 3: Suzuki Coupling of Furan Derivatives
| Entry | Heteroaryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | 2-Bromofuran | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 98 |[1] | | 2 | Furan-2-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 92 |[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for key reactions cited in this guide.
General Procedure for Suzuki-Miyaura Coupling of Unprotected Nitrogen-Rich Heterocycles[9][15]
To an oven-dried vial equipped with a magnetic stir bar is added the heteroaryl halide (1.0 mmol), the arylboronic acid (1.5 mmol), the palladium precatalyst (1.0-1.5 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol). The vial is sealed with a Teflon-lined cap and evacuated and backfilled with argon three times. Dioxane (4 mL) and water (1 mL) are then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling of Furan Derivatives[1]
A mixture of the furan derivative (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst, the ligand (if required), and the base (2.0 equiv) in the specified solvent is degassed with argon for 15-20 minutes. The reaction mixture is then heated at the indicated temperature under an argon atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the desired product.
Workflow for Mechanistic Investigation
A systematic approach is necessary to elucidate the mechanism of a challenging Suzuki coupling reaction. The following diagram outlines a typical experimental workflow for such an investigation.
Caption: A typical workflow for investigating the mechanism of a Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of electron-rich heterocycles, while challenging, is a highly achievable transformation with the appropriate selection of catalyst and reaction conditions. Modern bulky, electron-rich phosphine ligands and N-heterocyclic carbene ligands have proven to be particularly effective in overcoming the inherent difficulties posed by these substrates.[2] For nitrogen-containing heterocycles, the use of well-defined precatalysts can mitigate catalyst inhibition and lead to high yields under mild conditions.[9][10] A thorough understanding of the underlying mechanistic principles, coupled with systematic optimization of reaction parameters, will continue to expand the utility of this powerful reaction in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 13. Yoneda Labs [yonedalabs.com]
- 14. mdpi.com [mdpi.com]
- 15. dspace.mit.edu [dspace.mit.edu]
Safety Operating Guide
Essential Guide to the Safe Disposal of (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid, ensuring adherence to safety protocols and regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound and its waste within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE) must be worn at all times to minimize exposure risk.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Consider double gloving. |
| Body Protection | A fully fastened lab coat with complete arm coverage. |
| Footwear | Closed-toe shoes. |
This information is based on general safety guidelines for handling boronic acid derivatives.[1][2][3]
Hazard Identification and Waste Characterization
This compound and its derivatives should be treated as hazardous chemical waste.[1][2][3] A closely related compound, 4-(1-Phenyl-1H-benzimidazol-2-yl)phenylboronic Acid, is known to cause skin and serious eye irritation.[4] Due to the potential for similar hazards, it is crucial to avoid disposing of this chemical down the drain or in regular trash receptacles.[1][3]
Table 2: Hazard Information for a Structurally Similar Compound
| Hazard Statement | Classification |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
Data for 4-(1-Phenyl-1H-benzimidazol-2-yl)phenylboronic Acid.[4]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound.
1. Waste Segregation and Collection:
-
Designated Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing the compound.[1][3] Suitable containers are typically made of high-density polyethylene (HDPE) or glass.[2]
-
Labeling: All waste containers must be explicitly marked as "Hazardous Waste" and include the full chemical name: "this compound".[1]
2. Solid Waste Disposal:
-
Contaminated materials such as gloves, weighing paper, and bench liners should be collected in the designated solid hazardous waste container.
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in the designated liquid hazardous waste container.
-
The primary disposal method for this type of waste may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system.[4] This should only be performed by a licensed waste disposal service.
4. Decontamination of Empty Containers:
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used for the reaction or a recommended solvent from your institution's safety office). The first rinsate is considered hazardous and must be collected in the designated liquid hazardous waste container.[3]
-
Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[3]
-
Final Disposal: After thorough rinsing and air-drying in a well-ventilated area, deface the original label on the container before disposing of it according to your institution's procedures for clean laboratory glassware or plastic recycling.[3]
5. Waste Storage and Pickup:
-
Store sealed and properly labeled hazardous waste containers in a designated satellite accumulation area.[1][2]
-
Adhere to your institution's specific procedures for arranging hazardous waste pickup by a licensed disposal contractor.[2]
Spill Management
In the event of a spill, immediate action is crucial to mitigate risks.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[2]
-
Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand.[2] For solid spills, carefully sweep the material to avoid dust generation.[4]
-
Collect: Place all contaminated absorbent and cleaning materials into a sealed, labeled hazardous waste container.[2]
-
Decontaminate: Clean the spill area thoroughly. A basic wash can help convert residual boronic acid to a more water-soluble boronate salt, followed by a water rinse.[1] All decontamination materials and rinsates must be collected as hazardous waste.[1][2]
-
Report: Report the spill to your supervisor and the institution's Environmental Health and Safety (EHS) department.[2]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Personal protective equipment for handling (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling (4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid. Adherence to these procedures is essential for ensuring laboratory safety and proper disposal.
Immediate Safety Precautions
This compound is known to cause skin and serious eye irritation.[1] All personnel must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations, before handling this compound.[2][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][3][4] | Protects eyes from dust particles and potential splashes of the chemical, which can cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][3] | Prevents skin contact with the compound, which can cause skin irritation.[1] Gloves should be inspected before use and changed immediately if contaminated.[3][4] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[3] | Protects skin from accidental spills and contact.[2][3] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[3] | Minimizes the risk of respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[2]
-
Waste Collection : Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[2]
-
Disposal Regulations : Dispose of all chemical waste in accordance with federal, state, and local regulations.[2] Do not pour waste down the drain.[2]
-
Spill Management : In the event of a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain it, avoiding dust creation.[2] For larger spills, evacuate the area and follow emergency protocols.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
